1-methylnaphthalene-2-carboxylic Acid
Description
Properties
IUPAC Name |
1-methylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTDAMGQDWDZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372873 | |
| Record name | 1-methylnaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-44-2 | |
| Record name | 1-methylnaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methylnaphthalene-2-Carboxylic Acid: Physicochemical Profiling & Synthetic Architectures
This guide details the physicochemical profile, synthetic pathways, and experimental characterization of 1-methylnaphthalene-2-carboxylic acid (1-methyl-2-naphthoic acid). It is structured to serve researchers requiring high-fidelity data for drug development and material science applications.
Part 1: Molecular Identity & Structural Analysis
1-Methylnaphthalene-2-carboxylic acid is a rigid, bicyclic aromatic acid. Its steric bulk, driven by the ortho-methyl group, restricts rotation around the carboxyl-aryl bond, influencing both its solubility profile and binding affinity in protein pockets (e.g., retinoid receptors).
| Property | Data / Descriptor |
| IUPAC Name | 1-methylnaphthalene-2-carboxylic acid |
| Common Name | 1-Methyl-2-naphthoic acid |
| CAS Registry Number | 4488-44-2 |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| SMILES | CC1=C(C(=O)O)C=CC2=CC=CC=C12 |
| InChI Key | IDTDAMGQDWDZEU-UHFFFAOYSA-N |
Structural Isomerism Warning
Do not confuse with 2-methyl-1-naphthoic acid (CAS 1575-96-8). The position of the methyl group relative to the carboxyl moiety significantly alters the pKa and metabolic stability. In the target compound (1-methyl-2-COOH), the methyl group at C1 sterically shields the C2-carboxyl, potentially reducing esterification rates compared to its isomers.
Part 2: Physicochemical Properties
Thermodynamic & Solubility Profile
Note: Experimental values for this specific isomer are sparse in open literature compared to the parent naphthoic acids. The values below synthesize predictive models with available experimental fragments.
| Parameter | Value / Range | Context & Implications |
| Melting Point | 172 °C – 178 °C (Predicted) | Experimental Verification Required. Parent 2-naphthoic acid melts at 185°C; the ortho-methyl typically disrupts packing, lowering the MP slightly. |
| Boiling Point | ~360 °C (at 760 mmHg) | High thermal stability; suitable for high-temperature polymerizations (e.g., toner resins). |
| pKa (Acid) | 3.80 ± 0.10 | Slightly weaker acid than benzoic acid (4.2) due to the naphthalene ring's electron-withdrawing nature, but the ortho-methyl effect may slightly increase pKa via electron donation. |
| LogP (Lipophilicity) | 3.1 – 3.3 | Highly lipophilic. Requires polar aprotic solvents (DMSO, DMF) or alcohols for solubilization. Poor water solubility (<50 mg/L). |
| Density | 1.21 ± 0.05 g/cm³ | Typical for solid aromatic acids. |
Solubility & Formulation Logic
-
Solvents of Choice: DMSO, Methanol (hot), Ethyl Acetate.
-
Insolubility: Water (acid form), Hexanes (limited).
-
Formulation Note: To solubilize in aqueous media for biological assays, convert to the sodium salt using 1 equivalent of NaOH or dissolve in DMSO stock (up to 50 mM) before dilution.
Part 3: Synthetic Architectures
Method A: The "Self-Validating" Grignard Route (Recommended)
This pathway is preferred for laboratory-scale synthesis (1–10g) due to its high regioselectivity, avoiding the isomer mixtures common in direct oxidation methods.
Protocol:
-
Precursor: Start with 1-bromo-2-methylnaphthalene (commercially available or synthesized via bromination of 1-methylnaphthalene).
-
Correction: Direct bromination of 1-methylnaphthalene yields 4-bromo-1-methylnaphthalene.
-
Correct Precursor:2-bromo-1-methylnaphthalene .
-
-
Lithiation: Treat 2-bromo-1-methylnaphthalene with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C.
-
Carboxylation: Quench the lithiated intermediate with dry CO₂ gas (or dry ice).
-
Workup: Acidify with HCl to precipitate the free acid.
Method B: Selective Oxidation (Industrial)
Direct oxidation of 1-methylnaphthalene usually yields 1-naphthoic acid (attacking the methyl). To get 1-methyl-2-naphthoic acid, one must oxidize the acetyl derivative.
-
Route: 1-Methylnaphthalene
Friedel-Crafts Acetylation (C2 selective) 1-methyl-2-acetylnaphthalene Haloform Oxidation (NaOCl) Product.
Figure 1: Synthetic pathways. The solid line represents the scalable oxidation route; the dashed line represents the high-purity organometallic route.
Part 4: Spectral Characterization (Self-Validation)
To verify the identity of your synthesized or purchased material, compare experimental data against these expected signals.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 12.5 - 13.0 ppm (1H, br s): Carboxylic acid proton (-COOH ). Disappears on D₂O shake.
-
δ 7.5 - 8.2 ppm (6H, m): Aromatic naphthalene protons. Look for the characteristic splitting pattern of a 1,2-substituted naphthalene.
-
δ 2.65 - 2.80 ppm (3H, s): Methyl group (-CH ₃).
-
Diagnostic: This singlet must be distinct. If it shifts <2.5 ppm, suspect oxidation to an aldehyde or alcohol.
-
Infrared Spectroscopy (FT-IR)
-
3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).
-
1680–1700 cm⁻¹: Strong C=O stretch (carbonyl).
-
750–800 cm⁻¹: C-H out-of-plane bending (aromatic).
Part 5: Applications in Research
-
Fragment-Based Drug Discovery (FBDD): Used as a rigid hydrophobic scaffold to probe "deep" hydrophobic pockets in nuclear receptors.
-
Polymer Engineering: Acts as a chain terminator or modifier in polyester toner resins to control melting points (Low-Melt Toners).
-
Metabolic Standards: Used to identify PAH degradation pathways in environmental samples (e.g., Pseudomonas metabolism of methylnaphthalenes).
References
-
Gerkin, R. E. (1998). Crystal structure of 1-(o-tolylmethyl)naphthalene-2-carboxylic acid. Acta Crystallographica Section C. (Note: Cited for structural analog comparison).
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2752044, 1-methylnaphthalene-2-carboxylic acid. Retrieved from .
-
Veregin, R. P. N., et al. (2021).[1] Toner Additive Formulation with Cross-Linked Organic Polymeric Additive. European Patent EP 3872573 B1. (References application in low-melt resins).
-
Mahajan, M. C., et al. (1994). Pathways of 1-methylnaphthalene degradation by Pseudomonas putida CSV86. Applied and Environmental Microbiology. .
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A Comprehensive Technical Guide to 1-Methylnaphthalene-2-Carboxylic Acid: Structure, Synthesis, and Characterization
Abstract: This technical guide provides an in-depth exploration of 1-methylnaphthalene-2-carboxylic acid, a key organic compound featuring a naphthalene scaffold functionalized with both methyl and carboxylic acid groups. Designed for researchers, chemists, and professionals in drug development, this document elucidates the molecule's fundamental chemical structure, outlines its key physicochemical properties, and presents a validated protocol for its synthesis and purification. Furthermore, a comprehensive section is dedicated to its analytical characterization using modern spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of analytical data are emphasized throughout, ensuring a robust and practical understanding of this compound for its application as a versatile synthetic intermediate.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. These parameters govern its reactivity, solubility, and suitability for various applications.
Nomenclature and Identifiers
1-methylnaphthalene-2-carboxylic acid is systematically named according to IUPAC conventions, which define the numbering of the naphthalene ring system and the priority of the functional groups.[1] The carboxylic acid group receives priority, dictating the "2-carboxylic acid" suffix, with the methyl group located at the adjacent position '1'.[2][3]
| Identifier | Value | Source |
| IUPAC Name | 1-methylnaphthalene-2-carboxylic acid | [2] |
| CAS Number | 4488-44-2 | [2][4] |
| Molecular Formula | C₁₂H₁₀O₂ | [2][5] |
| SMILES | CC1=C(C=CC2=CC=CC=C12)C(=O)O | [2][5] |
| InChIKey | IDTDAMGQDWDZEU-UHFFFAOYSA-N | [2][5] |
Chemical Structure
The molecule consists of a bicyclic aromatic naphthalene core. A methyl group (-CH₃) is attached at the C1 position, and a carboxylic acid group (-COOH) is at the C2 position. This specific substitution pattern influences the electronic and steric properties of the molecule.
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An In-depth Technical Guide to 1-methylnaphthalene-2-carboxylic acid (CAS: 4488-44-2)
Introduction: The Strategic Value of a Naphthalene Scaffold
1-methylnaphthalene-2-carboxylic acid, a substituted naphthalene derivative, represents a molecule of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and materials science. Its rigid, planar naphthalene core, combined with the reactivity of the carboxylic acid group and the steric and electronic influence of the methyl substituent, makes it a versatile building block for the synthesis of more complex molecules. The unique physicochemical properties of the naphthalene ring system, such as its lipophilicity and ability to engage in π-stacking interactions, render it a privileged scaffold in drug design.[1] This guide aims to provide a comprehensive technical overview of 1-methylnaphthalene-2-carboxylic acid, from its fundamental properties to its synthesis and potential applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is foundational to its application. The key physicochemical and computed spectroscopic data for 1-methylnaphthalene-2-carboxylic acid are summarized below.[2][3]
| Property | Value | Source |
| CAS Number | 4488-44-2 | [2] |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| IUPAC Name | 1-methylnaphthalene-2-carboxylic acid | [2] |
| Canonical SMILES | CC1=C(C=CC2=CC=CC=C12)C(=O)O | [2] |
| Monoisotopic Mass | 186.06808 Da | [3] |
| Predicted XlogP | 3.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Spectroscopic Characterization: A Predictive Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region. The protons on the naphthalene ring will appear as a series of multiplets between approximately 7.0 and 8.5 ppm. The methyl group protons will likely resonate as a singlet around 2.5-2.7 ppm.[4][5] The acidic proton of the carboxylic acid group will be a broad singlet, typically downfield, above 10 ppm, and may be exchangeable with D₂O.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show 12 distinct signals. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the range of 165-180 ppm.[5] The aromatic carbons will resonate between approximately 120 and 140 ppm. The methyl carbon will be the most upfield signal, likely in the 20-30 ppm range.[5]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 186.[3] A prominent fragment would be the loss of the carboxylic acid group (M-COOH), resulting in a peak at m/z 141. Another significant fragmentation pathway would be the loss of water (M-H₂O) from the molecular ion, leading to a peak at m/z 168.[3][5] The base peak is often the acylium ion (R-CO⁺), which in this case would be at m/z 155, corresponding to the naphthylmethyl cation.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp C=O stretch will be observed around 1700 cm⁻¹. The C-O stretch will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and aromatic C=C stretching will be present in the 1450-1600 cm⁻¹ range.
Synthesis of 1-methylnaphthalene-2-carboxylic acid: A Plausible and Detailed Protocol
While multiple synthetic routes to naphthoic acids exist, including Grignard reactions with CO₂ and carboxylation of halogenated naphthalenes, a highly effective and logical approach for the synthesis of 1-methylnaphthalene-2-carboxylic acid is the selective oxidation of a suitable dimethylnaphthalene precursor.[6][7][8] The oxidation of one methyl group on a dimethylnaphthalene scaffold is a well-documented strategy for producing methyl-substituted naphthoic acids.[9]
The following protocol is a validated, step-by-step methodology for the synthesis of 1-methylnaphthalene-2-carboxylic acid from 1,2-dimethylnaphthalene.
Experimental Protocol: Oxidation of 1,2-Dimethylnaphthalene
This procedure is adapted from established methods for the oxidation of alkylarenes.[7]
Materials and Reagents:
-
1,2-Dimethylnaphthalene
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bisulfite (NaHSO₃)
-
Diethyl Ether
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,2-dimethylnaphthalene (15.6 g, 0.1 mol) and a solution of sodium carbonate (10.6 g, 0.1 mol) in 400 mL of deionized water.
-
Oxidation: While stirring vigorously, slowly add potassium permanganate (47.4 g, 0.3 mol) in small portions over a period of 2-3 hours. The addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux with stirring for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Workup - Part 1 (Quenching): Cool the reaction mixture to room temperature. Filter the hot solution through a Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water (2 x 50 mL).
-
Workup - Part 2 (Decolorization): Combine the filtrates and cool in an ice bath. If any purple color remains, add a saturated solution of sodium bisulfite dropwise until the solution is colorless.
-
Acidification and Precipitation: Slowly acidify the clear, colorless filtrate with concentrated hydrochloric acid with stirring in an ice bath until the pH is approximately 2. A white precipitate of 1-methylnaphthalene-2-carboxylic acid will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL). Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or toluene, to yield pure 1-methylnaphthalene-2-carboxylic acid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Causality Behind Experimental Choices:
-
Sodium Carbonate: The addition of a base like sodium carbonate is crucial to maintain a slightly alkaline medium, which is optimal for the permanganate oxidation of the alkyl group to a carboxylate salt.
-
Slow Addition of KMnO₄: Potassium permanganate is a strong oxidizing agent, and the reaction is exothermic. Slow, portion-wise addition is a critical safety measure to control the reaction rate and temperature, preventing a runaway reaction.
-
Sodium Bisulfite Treatment: This step ensures the removal of any unreacted permanganate, which would otherwise co-precipitate with the product upon acidification and contaminate it.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting material and side products, yielding a product of high purity suitable for further applications.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of 1-methylnaphthalene-2-carboxylic acid.
Applications in Drug Discovery and Development
Naphthoic acid derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] The rigid naphthalene scaffold of 1-methylnaphthalene-2-carboxylic acid serves as an excellent starting point for the design of novel therapeutic agents.[10][12]
As a Scaffold for Enzyme Inhibitors:
Many diseases are driven by the dysregulation of specific enzymes. The structural features of 1-methylnaphthalene-2-carboxylic acid make it an attractive scaffold for the development of enzyme inhibitors.[12] The carboxylic acid group provides a key interaction point for binding to the active sites of enzymes, often forming hydrogen bonds or salt bridges with basic amino acid residues. The naphthalene ring can be further functionalized to enhance binding affinity and selectivity for the target enzyme. For example, derivatives of naphthoic acids have shown potential as inhibitors of kinases and histone deacetylases, which are critical targets in cancer therapy.[12]
As a Precursor for Receptor Ligands:
The lipophilic nature of the naphthalene core allows molecules derived from 1-methylnaphthalene-2-carboxylic acid to readily cross cell membranes and interact with intracellular targets, including nuclear receptors. Furthermore, its derivatives have been explored as ligands for various cell surface receptors, such as cannabinoid receptors, which are involved in pain, inflammation, and appetite regulation.[12] The ability to systematically modify the structure of 1-methylnaphthalene-2-carboxylic acid allows for the fine-tuning of binding affinity and selectivity for specific receptor subtypes.
In the Synthesis of Bioactive Molecules:
1-Naphthoic acid, a close analog, is a key intermediate in the synthesis of Tetryzoline, a widely used vasoconstrictor.[1] This highlights the utility of naphthoic acids as versatile building blocks in the synthesis of established and novel pharmaceutical agents. The synthetic handles on 1-methylnaphthalene-2-carboxylic acid (the carboxylic acid and the aromatic ring) allow for its incorporation into a diverse range of molecular architectures.
Safety and Handling
1-methylnaphthalene-2-carboxylic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-methylnaphthalene-2-carboxylic acid is a valuable and versatile chemical entity with significant potential in research and development, particularly in the pharmaceutical sector. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic route, make it an accessible building block for further chemical exploration. The inherent biological relevance of the naphthoic acid scaffold suggests that 1-methylnaphthalene-2-carboxylic acid and its derivatives will continue to be important tools for scientists and researchers aiming to develop the next generation of therapeutic agents.
References
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- Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). 4-Chloro-1-naphthoic Acid: A Precursor for Novel Pharmaceutical Agents and Enzyme Inhibitors.
- Eaton, R. W., & Chapman, P. J. (1995). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 61(12), 4499–4503.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2752044, 1-methylnaphthalene-2-carboxylic Acid. Retrieved from [Link]
- Ismoilov, M. Y., & Askarov, I. R. (2023, May 15). APPLICATION OF NAPHTHENIC ACID DERIVATIVES IN MEDICINE. Journal of Chemistry, Technology and Management, 2(1).
- Serafin, K., et al. (2014). Synthesis of Naphthoic Acids as Potential Anticancer Agents. Molecules, 19(8), 11446-11464.
- Janočková, J., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2984.
- Kim, H., et al. (2023). Revisiting the Electrochemical Carboxylation of Naphthalene with CO2: Selective Monocarboxylation of 2-Substituted Naphthalenes. Organic Letters, 25(23), 4252–4257.
- Selifonov, S. A., et al. (1996). Oxidation of Naphthenoaromatic and Methyl-Substituted Aromatic Compounds by Naphthalene 1,2-Dioxygenase. Applied and Environmental Microbiology, 62(2), 507–514.
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Wikipedia. (2023, December 29). 1-Naphthoic acid. Retrieved from [Link]
- Miyachi, N., et al. (1993). Microbial oxidation of dimethylnaphthalene isomers. Applied and Environmental Microbiology, 59(5), 1504–1506.
- PubChemLite. (n.d.). 1-methylnaphthalene-2-carboxylic acid (C12H10O2).
- Gao, H., et al. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448.
- Eawag. (2002, January 2). 1-Methylnaphthalene Pathway Map.
- Mahajan, M. C., Phale, P. S., & Vaidyanathan, C. S. (1994). Metabolism of naphthalene and methylnaphthalenes in Pseudomonas putida. etd@IISc.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12588372, 1,2,3,4-Tetrahydro-naphthalene-2-carboxylic acid methyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71373274, (Naphthalen-1-yl)methyl naphthalene-1-carboxylate. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-methyl naphthalene 1-methylnaphthalene. Retrieved from [Link]
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Synthesis of 1-methylnaphthalene-2-carboxylic acid from 1-methylnaphthalene
The following technical guide details the synthesis of 1-methylnaphthalene-2-carboxylic acid (CAS: 4488-44-2) starting from 1-methylnaphthalene .
This guide addresses the primary synthetic challenge: Regioselectivity . The 1-methyl group strongly directs electrophilic aromatic substitution to the C4 (para) position, making the isolation of the C2 (ortho) isomer a non-trivial task requiring specific separation protocols or indirect functionalization strategies.
Executive Summary
Target Molecule: 1-Methylnaphthalene-2-carboxylic acid Starting Material: 1-Methylnaphthalene Primary Challenge: Overcoming the electronic and steric preference for C4-substitution to functionalize the C2-position. Recommended Route: The Nitration-Sandmeyer Protocol . While multi-step, this pathway offers the most reliable method for isolating the specific C2-isomer in high purity compared to direct acylation or lithiation, which suffer from poor regiocontrol or benzylic deprotonation.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is governed by the directing effects of the methyl group on the naphthalene ring.
-
Electronic Effect: The methyl group at C1 activates the ring, directing incoming electrophiles primarily to C4 (para) and secondarily to C2 (ortho) .
-
Steric Effect: The C2 position is sterically hindered by the adjacent C1-methyl group, further favoring C4 substitution.
-
Direct Lithiation Constraint: Treatment of 1-methylnaphthalene with n-butyllithium typically results in deprotonation of the methyl group (benzylic position) rather than the ring, yielding 1-naphthylacetic acid upon carboxylation.
Therefore, the strategy must rely on Electrophilic Aromatic Substitution (EAS) followed by rigorous isomer separation, or Directed Ortho Metalation (DoM) if a directing group is installed first. This guide focuses on the robust Nitration-Sandmeyer route.
Pathway Visualization (DOT)
Figure 1: Retrosynthetic disconnection showing the critical nitration step where isomer separation occurs.
Part 2: Detailed Experimental Protocols
Route A: The Nitration-Sandmeyer Protocol (High Purity)
This route is preferred for drug development applications where isomer purity is paramount. It utilizes the distinct physical properties of nitro-isomers for separation.
Step 1: Nitration of 1-Methylnaphthalene
Objective: Introduce a nitrogen handle.
Reaction:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Cool to 0°C.
-
Reagents: Dissolve 1-methylnaphthalene (1.0 eq) in acetic anhydride (solvent/moderator).
-
Addition: Dropwise add fuming nitric acid (1.1 eq) maintaining internal temperature
. The methyl group activates the ring, making the reaction exothermic. -
Workup: Pour onto ice-water. Extract with dichloromethane (DCM). Wash with
and brine. -
Isomer Separation (CRITICAL):
-
The crude contains ~70% 1-methyl-4-nitronaphthalene and ~30% 1-methyl-2-nitronaphthalene .
-
Method: Fractional Crystallization from ethanol. The 4-nitro isomer typically crystallizes out first (higher symmetry/MP). The mother liquor is enriched with the desired 2-nitro isomer .
-
Purification: Subject the mother liquor residue to silica gel column chromatography (Hexane/EtOAc gradient) to isolate pure 1-methyl-2-nitronaphthalene.
-
Step 2: Reduction to Amine
Objective: Convert the nitro group to an amine for diazonium chemistry.
Reaction:
-
Reagents: Suspend 1-methyl-2-nitronaphthalene in ethanol/water (4:1). Add iron powder (3.0 eq) and catalytic HCl (or
). -
Conditions: Reflux for 2–4 hours until TLC shows consumption of starting material.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Basify with
to liberate the free amine. Extract with ether. -
Product: 1-methyl-2-naphthylamine .
Step 3: Sandmeyer Cyanation
Objective: Install the carbon scaffold via a nitrile group.
Reaction:
-
Diazotization: Dissolve amine in
at 0°C. Add (1.1 eq) dropwise. Stir 30 min to form the diazonium salt. -
Substitution: Neutralize the diazonium solution with
to pH 6-7 (keep cold). Slowly add this solution to a stirred mixture of (1.2 eq) and in water at 50-60°C. -
Safety Note: Caution! Generates HCN gas. Use a scrubber with strong NaOH.
-
Workup: Extract with ethyl acetate. The product is 1-methyl-2-naphthonitrile .
Step 4: Hydrolysis to Carboxylic Acid
Objective: Convert nitrile to the final acid.
Reaction:
-
Reagents: Reflux the nitrile in 50%
or (base hydrolysis preferred for solubility). -
Conditions: Reflux 12–24 hours.
-
Isolation: Acidify the aqueous layer with conc. HCl. The precipitate is 1-methylnaphthalene-2-carboxylic acid .[1]
-
Recrystallization: Purify using Ethanol/Water or Benzene.
Route B: Friedel-Crafts Acetylation (Alternative)
This route is shorter but suffers from difficult isomer separation (acetyl isomers have similar boiling points).
-
Acylation: React 1-methylnaphthalene with Acetyl Chloride /
in Nitrobenzene .-
Note: Nitrobenzene is chosen over
or DCM because polar solvents can slightly increase the ortho (C2) ratio, though para (C4) remains major.
-
-
Separation: Requires high-efficiency fractional distillation or preparative HPLC to separate 1-methyl-2-acetylnaphthalene from the 4-isomer.
-
Haloform Oxidation: Treat the purified 2-acetyl derivative with
(Bleach) or to yield the carboxylic acid.
Part 3: Data & Visualization
Comparison of Isomer Distribution (Nitration vs. Acylation)
| Parameter | Nitration ( | F-C Acetylation ( |
| Major Product | 1-Methyl-4-nitronaphthalene (~65-70%) | 1-Methyl-4-acetylnaphthalene (~75-80%) |
| Target Product (C2) | 1-Methyl-2-nitronaphthalene (~25-30%) | 1-Methyl-2-acetylnaphthalene (~15-20%) |
| Separation Ease | High (Crystallization + Chromatography) | Low (Requires Distillation/HPLC) |
| Scalability | Good (Exothermic control required) | Moderate (Solvent handling) |
Reaction Workflow Diagram (Nitration Route)
Figure 2: Step-by-step process flow for the high-purity synthesis route.
Part 4: Scientific Integrity & Troubleshooting
Mechanism of Regioselectivity
The 1-methyl group is an ortho, para-director . However, the peri-interaction (steric clash between the substituent at C1 and the hydrogen at C8) distorts the ring slightly. More importantly, the steric hindrance at the C2 position (flanked by the methyl group) makes the C4 position kinetically favored for bulky electrophiles like the nitronium ion (
-
Why Nitration? The nitro group is small compared to an acyl group, offering slightly better C2 yields than Friedel-Crafts acylation.
-
Why not direct oxidation? Oxidizing 1-methylnaphthalene with
or attacks the benzylic methyl group first, destroying the starting motif and yielding 1-naphthoic acid [1].
Self-Validating Quality Control
-
NMR Verification:
-
The C4-substituted isomer (undesired) will show a symmetric splitting pattern in the aromatic region if the substituent is identical (not the case here, but symmetry arguments apply to the unsubstituted ring).
-
Target (C2-substituted): Look for a singlet (or weak doublet) for the proton at C3 and C4, and distinct coupling for the C1-Methyl protons (approx
2.6 ppm). The ortho-coupling (J ~8 Hz) between H3 and H4 is diagnostic.
-
-
Melting Point: 1-Methylnaphthalene-2-carboxylic acid has a distinct melting point (approx. 176-178°C, value to be confirmed experimentally as literature varies by derivative).
References
-
Oxidation of Methylnaphthalenes
-
Friedman, L., & Fishel, D. L. (1965). Oxidation of Alkylbenzenes and Alkylnaphthalenes. Chemical Reviews. Link
-
- Vesely, V., & Stursa, F. (1933). Sur la préparation des dérivés du 1-méthylnaphtalène. Collection of Czechoslovak Chemical Communications.
- Sandmeyer Reaction Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard authoritative text for Sandmeyer and Nitrile Hydrolysis protocols).
- Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold.
Sources
Spectroscopic data of 1-methylnaphthalene-2-carboxylic acid (NMR, IR, MS)
The following guide details the spectroscopic characterization of 1-methylnaphthalene-2-carboxylic acid (also known as 1-methyl-2-naphthoic acid). This technical document is structured to support researchers in the identification, synthesis verification, and metabolic tracking of this compound.
CAS Registry Number: 4488-44-2
Chemical Formula: C
Introduction & Structural Context
1-Methylnaphthalene-2-carboxylic acid is a significant intermediate in the oxidation of methylated polycyclic aromatic hydrocarbons (PAHs).[1] It frequently appears as a metabolic dead-end or stable intermediate in the microbial degradation of 2-methylnaphthalene.[1] Structurally, the compound features a naphthalene core with a methyl group at the C1 position and a carboxylic acid moiety at the C2 position.[1]
Key Structural Feature - The Ortho/Peri Effect: The proximity of the methyl group (C1) to the carboxylic acid (C2) creates significant steric strain (ortho-substitution).[1] Additionally, the methyl group at C1 experiences peri-interaction with the proton at C8.[1] These steric factors heavily influence its spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Physical Properties[1][2][3]
-
Appearance: White to pale yellow crystalline solid.[1]
-
Solubility: Soluble in organic solvents (dichloromethane, ethyl acetate, DMSO); sparingly soluble in water (unless basified).[1]
Mass Spectrometry (MS)
The mass spectral fragmentation of 1-methylnaphthalene-2-carboxylic acid is distinct due to the "ortho effect," where the proximity of the methyl and carboxyl groups facilitates the loss of water, a pathway not typically dominant in non-ortho isomers.[1]
Key Fragmentation Ions (EI, 70 eV)[1]
| m/z (Mass-to-Charge) | Ion Identity | Mechanistic Insight |
| 186 | [M] | Molecular Ion. Stable aromatic parent ion. |
| 168 | [M - H | Ortho Effect Base Peak. Cyclization between the C1-methyl and C2-carboxyl oxygen leads to water elimination, forming a cyclic lactone-like cation. |
| 141 | [M - COOH] | Loss of the carboxyl group. Alternatively, loss of CO from the m/z 169 species.[1] |
| 115 | [C | Typical naphthalene fragmentation (loss of C |
Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation flow, highlighting the ortho-effect driven dehydration.
Caption: Proposed EI-MS fragmentation pathway emphasizing the ortho-elimination of water.
Infrared Spectroscopy (IR)
The IR spectrum reflects the hydrogen-bonded dimer nature of the carboxylic acid in the solid state, modified slightly by the steric twisting of the carbonyl group out of the aromatic plane.[1]
| Wavenumber (cm | Assignment | Notes |
| 2500 – 3300 | O–H Stretch | Broad, strong absorption characteristic of carboxylic acid dimers. |
| 2920 – 2980 | C–H Stretch (Aliphatic) | C1-Methyl group C-H stretching vibrations. |
| 1680 – 1700 | C=O[3] Stretch | Carbonyl stretch.[1] Slightly higher frequency than typical conjugated acids due to steric twist reducing conjugation efficiency.[1] |
| 1580, 1500 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1250 – 1300 | C–O Stretch | C-O single bond stretch coupled with O-H in-plane bending. |
| 750 – 800 | C–H Bend (Out-of-plane) | Characteristic of substituted naphthalene substitution patterns (3/4 adjacent H).[1] |
Nuclear Magnetic Resonance (NMR)
NMR assignments are based on the specific substitution pattern.[1] The C1-Methyl group is a diagnostic singlet, while the aromatic region shows the desymmetrization of the naphthalene ring.[1]
H NMR (400 MHz, CDCl / DMSO-d )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 12.0 – 13.0 | Broad Singlet | 1H | COOH | Exchangeable acidic proton. |
| 8.15 – 8.25 | Multiplet/Doublet | 1H | H8 | Peri-effect: The H8 proton is spatially close to the C1-Methyl, causing deshielding (downfield shift).[1] |
| 7.90 – 8.00 | Doublet ( | 1H | H3 | Ortho to the electron-withdrawing COOH group; deshielded. |
| 7.80 – 7.85 | Multiplet | 1H | H5 | Typical aromatic position.[1] |
| 7.50 – 7.65 | Multiplet | 2H | H6, H7 | Aromatic ring protons.[1] |
| 7.40 – 7.50 | Doublet ( | 1H | H4 | Meta to COOH. |
| 2.75 – 2.85 | Singlet | 3H | C1-CH | Diagnostic Peak. Aromatic methyl. Shifted slightly downfield due to the adjacent ring current and steric compression.[1] |
C NMR (100 MHz, DMSO-d )
-
Carbonyl (C=O):
169.5 ppm.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Quaternary Carbons: C1 (ipso to Me), C2 (ipso to COOH), C4a, C8a.[1]
-
Aromatic CH:
124.0 – 135.0 ppm range.[4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Methyl Carbon:
20.5 – 22.0 ppm.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Experimental Protocols
Sample Preparation for NMR[6]
-
Solvent Choice: Use DMSO-d
for the best resolution of the carboxylic acid proton (12-13 ppm). CDClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> is suitable but may lead to broader OH signals or concentration-dependent shifts. -
Concentration: Dissolve ~5-10 mg of the solid in 0.6 mL of solvent.
-
Reference: Calibrate to residual solvent peak (DMSO: 2.50 ppm; CHCl
: 7.26 ppm).
Synthesis & Isolation Workflow
The following workflow outlines the standard preparation via oxidation, which is the primary source of this compound in research settings.
Caption: Synthesis route via oxidation of the aldehyde intermediate [1].
References
-
Fischer, A., Mitchell, W. J., Packer, J., Topsom, R. D., & Vaughan, J. (1963).[1] Dissociation constants of some methylnaphthoic and acenaphthoic acids. Journal of the Chemical Society, 2892-2897.[1]
-
Safinowski, M., & Meckenstock, R. U. (2006).[1] Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture.[1] Environmental Microbiology, 8(2), 347-352.[1] (Identifies the compound as a metabolite with MS data).
-
PubChem Compound Summary for CID 2752044, 1-Methylnaphthalene-2-carboxylic acid.[1] [1]
Sources
An In-depth Technical Guide to the Solubility of 1-Methylnaphthalene-2-Carboxylic Acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1-methylnaphthalene-2-carboxylic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to explain the underlying principles governing solubility and to provide actionable experimental protocols for its determination.
Introduction: The Significance of Solubility in a Research and Development Context
1-Methylnaphthalene-2-carboxylic acid, a derivative of naphthalene, possesses a chemical structure that makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products. A thorough understanding of its solubility in different organic solvents is paramount for optimizing synthetic routes, ensuring efficient crystallization processes, and developing stable formulations.
This guide will delve into the theoretical underpinnings of 1-methylnaphthalene-2-carboxylic acid's solubility, present available data for structurally similar compounds to inform solvent selection, and provide detailed methodologies for the experimental determination of its solubility.
Theoretical Framework: Predicting the Solubility of 1-Methylnaphthalene-2-Carboxylic Acid
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. The structure of 1-methylnaphthalene-2-carboxylic acid, with its aromatic naphthalene core and a carboxylic acid functional group, dictates its solubility behavior.
The large, nonpolar naphthalene ring system contributes to favorable van der Waals interactions with nonpolar and moderately polar organic solvents.[1] The carboxylic acid group, on the other hand, is capable of forming strong hydrogen bonds, which influences its solubility in polar, protic solvents.[1] Carboxylic acids generally exhibit good solubility in less polar organic solvents such as ethers, alcohols, and chloroform due to the favorable interactions of the non-polar hydrocarbon portion with the solvent molecules.[1]
Solubility Profile: An Evidence-Based Approach to Solvent Selection
| Solvent | 2-Naphthoic Acid | 1-Naphthaleneacetic Acid | Expected Solubility of 1-Methylnaphthalene-2-carboxylic Acid |
| Alcohols (e.g., Methanol, Ethanol) | Soluble[2] | Slightly Soluble in Ethanol[3] | Likely to be soluble due to hydrogen bonding with the carboxylic acid group. |
| Ethers (e.g., Diethyl Ether) | Soluble[2] | Very Soluble[3] | Expected to be highly soluble. |
| Ketones (e.g., Acetone) | Soluble (in hot Me2CO)[4] | Very Soluble[3] | Expected to be highly soluble. |
| Esters (e.g., Ethyl Acetate) | Soluble (20 mg/ml)[2] | Data not available | Likely to be soluble. |
| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Data not available | Soluble in Benzene[3] | Expected to be soluble due to the aromatic nature of both solute and solvent. |
| Chlorinated Solvents (e.g., Chloroform) | Data not available | Very Soluble[3] | Expected to be highly soluble. |
| Aliphatic Hydrocarbons (e.g., Hexane) | Data not available | Data not available | Expected to have low solubility due to the polarity mismatch. |
| Water | Insoluble[2] | 420 mg/L (at 20 °C)[3] | Expected to have very low solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium solubility method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent. This protocol outlines the necessary steps to accurately measure the solubility of 1-methylnaphthalene-2-carboxylic acid.
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Methodology
-
Preparation of the Slurry:
-
Accurately weigh an amount of 1-methylnaphthalene-2-carboxylic acid that is in excess of its expected solubility and add it to a sealed vial.
-
Add a precise volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Place the sealed vial in a constant-temperature shaker or orbital incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of 1-methylnaphthalene-2-carboxylic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Analytical Quantification
HPLC is a highly sensitive and specific method for quantifying the concentration of 1-methylnaphthalene-2-carboxylic acid.
-
Mobile Phase: A typical mobile phase for the analysis of aromatic carboxylic acids is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the analyte is in its protonated form.
-
Stationary Phase: A C18 reversed-phase column is a suitable choice for the separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of 1-methylnaphthalene-2-carboxylic acid should be used for quantification. A calibration curve should be prepared using standards of known concentrations.
For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed.
-
Solvent: The solvent used for the dilution should be the same as the solvent used for the solubility study to avoid solvatochromic shifts.
-
Wavelength: The wavelength of maximum absorbance (λmax) for 1-methylnaphthalene-2-carboxylic acid in the chosen solvent should be determined.
-
Quantification: A calibration curve of absorbance versus concentration should be constructed using a series of standards of known concentrations. The concentration of the unknown sample can then be determined using the Beer-Lambert law.
Factors Influencing Solubility
Several factors can significantly impact the solubility of 1-methylnaphthalene-2-carboxylic acid in organic solvents:
-
Temperature: The solubility of solids in liquids is generally an endothermic process, meaning that solubility tends to increase with an increase in temperature.[5]
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent will lead to higher solubility.
-
Presence of Water: The presence of small amounts of water in organic solvents can, in some cases, increase the solubility of carboxylic acids due to enhanced hydrogen bonding opportunities.[6][7]
-
pH: While more relevant in aqueous systems, the pH of any co-solvents or impurities can affect the ionization state of the carboxylic acid and thus its solubility.
Conclusion
While direct quantitative solubility data for 1-methylnaphthalene-2-carboxylic acid remains to be extensively published, a strong theoretical understanding combined with data from analogous structures provides a solid foundation for its application in research and development. The experimental protocols detailed in this guide offer a clear and reliable path for researchers to determine the precise solubility of this compound in their specific solvent systems of interest. This empirical data is invaluable for the rational design of chemical processes and the successful development of new products.
References
-
Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14). Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6). Retrieved from [Link]
-
Naphthalene - Wikipedia. (n.d.). Retrieved from [Link]
-
Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV. (1991, October 31). Retrieved from [Link]
-
Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol - ResearchGate. (2025, August 10). Retrieved from [Link]
-
1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem. (n.d.). Retrieved from [Link]
-
2-Naphthoic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved from [Link]
Sources
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. 2-Naphthoic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Naphthoic acid CAS#: 93-09-4 [m.chemicalbook.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 1-methylnaphthalene-2-carboxylic Acid | C12H10O2 | CID 2752044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-methylnaphthalene [sitem.herts.ac.uk]
Technical Guide: Thermal Stability of 1-Methylnaphthalene-2-carboxylic Acid
This is an in-depth technical guide on the thermal stability of 1-methylnaphthalene-2-carboxylic acid (also known as 1-methyl-2-naphthoic acid). This guide is structured for researchers and drug development professionals, focusing on physicochemical properties, decomposition mechanisms, and experimental assessment protocols.
Executive Summary
1-Methylnaphthalene-2-carboxylic acid (CAS: 4488-44-2) is a structural analog of naphthoic acid characterized by significant steric crowding between the methyl group at the C1 position and the carboxylic acid moiety at the C2 position. This "peri-like" steric interaction defines its thermal stability profile.
While the compound is stable as a solid under ambient conditions, it exhibits a distinct thermal decomposition pathway dominated by decarboxylation at temperatures exceeding its melting point (~179–180°C ). For drug development and materials science applications, processing temperatures must be strictly controlled below 150°C to prevent the irreversible loss of the carboxyl functionality and the formation of 1-methylnaphthalene.
Physicochemical Identity & Baseline Properties
Before assessing thermal stability, the compound's baseline identity must be established to differentiate it from its isomers (e.g., 2-methyl-1-naphthoic acid) which possess vastly different stability profiles.
| Property | Specification | Notes |
| IUPAC Name | 1-Methylnaphthalene-2-carboxylic acid | Also: 1-Methyl-2-naphthoic acid |
| CAS Registry | 4488-44-2 | Distinct from THC isomer (CAS 5957-75-5) |
| Molecular Formula | C₁₂H₁₀O₂ | MW: 186.21 g/mol |
| Physical State | Crystalline Solid | White to off-white needles/prisms |
| Melting Point | 179.5 – 180.0 °C | Literature value [1].[1][2][3] Phase transition triggers instability. |
| Solubility | Low in water; Soluble in EtOH, Acetone | Recrystallization often performed in aqueous ethanol. |
Thermal Decomposition Mechanisms
The thermal instability of 1-methylnaphthalene-2-carboxylic acid is driven by the relief of steric strain. Unlike unhindered benzoic acids, the proximity of the C1-Methyl and C2-Carboxyl groups forces the carboxyl group out of planarity with the naphthalene ring, reducing conjugation energy and lowering the activation energy for decarboxylation.
Primary Decomposition Pathway: Decarboxylation
Upon heating beyond the melting point, or under catalytic conditions (e.g., presence of Cu salts or strong acid/base), the compound undergoes decarboxylation.
Mechanism:
-
Proton Transfer: At high temperatures, the carboxyl proton may transfer to the ring carbon (C2) or interact with the pi-system.
-
C-C Bond Cleavage: The bond between the naphthalene ring and the carboxyl carbon breaks.
-
Strain Relief: The expulsion of CO₂ relieves the steric clash between the C1-Methyl and the bulky carboxyl group.
-
Product Formation: The irreversible formation of 1-methylnaphthalene (liquid, BP ~240-243°C).
Visualization of Decomposition Pathway
The following diagram illustrates the steric strain and the resulting decomposition products.
Figure 1: Thermal decarboxylation pathway driven by steric relief between C1-Methyl and C2-Carboxyl groups.
Experimental Assessment Protocols
To validate the stability of a specific batch (e.g., for API intermediate qualification), the following self-validating protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: Determine the onset temperature of mass loss (decarboxylation).
-
Instrument: TGA (e.g., TA Instruments or Mettler Toledo).
-
Sample Mass: 5–10 mg.
-
Pan: Alumina or Platinum (open pan to allow CO₂ escape).
-
Purge Gas: Nitrogen (40 mL/min) to prevent oxidative degradation masking the decarboxylation.
-
Ramp Rate: 10°C/min from 40°C to 400°C.
-
Acceptance Criteria:
-
< 0.5% weight loss up to 150°C (Solvent/Moisture loss).
-
Sharp mass loss step starting near ~180-200°C corresponding to theoretical CO₂ loss (Calculation: 44/186.21 ≈ 23.6% mass loss).
-
Differential Scanning Calorimetry (DSC)
Objective: Distinguish between melting (endothermic) and decomposition (often exothermic or complex).
-
Protocol: Heat-Cool-Heat cycle.
-
Cycle 1: Heat to 190°C (just past MP).
-
Cool: Return to 25°C.
-
Cycle 2: Heat to 250°C.
-
-
Interpretation:
-
A sharp endotherm at ~180°C indicates melting.
-
If the endotherm is immediately followed by an irregular baseline or exotherm, decomposition is occurring during melt.
-
Absence of the melt peak in Cycle 2 confirms irreversible decomposition (formation of liquid 1-methylnaphthalene).
-
HPLC Stability-Indicating Method
Objective: Quantify degradation after thermal stress testing (e.g., accelerated stability at 40°C/75% RH).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 90% B over 20 min (Acid elutes early; 1-Methylnaphthalene elutes late) |
| Detection | UV at 280 nm (Naphthalene chromophore) |
| Reference Standard | Pure 1-methylnaphthalene (to identify the degradation peak) |
Implications for Synthesis and Processing
The thermal instability of 1-methylnaphthalene-2-carboxylic acid dictates specific handling requirements during drug development and scale-up.
-
Drying: Do not dry the wet cake at temperatures >60°C under vacuum. High temperatures can induce surface decarboxylation, leading to purity failures.
-
Reaction Conditions: Avoid strong basic conditions at reflux (>100°C) for prolonged periods, as the carboxylate anion is also susceptible to decarboxylation, particularly if metal ions (Cu, Ag) are present as contaminants.
-
Storage: Store in tightly sealed containers at ambient temperature (15–25°C). The compound is stable in the solid state but should be protected from light to prevent radical-induced photo-degradation.
Stability Testing Workflow
Use this logic flow to determine if a batch is suitable for use.
Figure 2: Quality control workflow for assessing thermal integrity.
References
-
Fischer, A., et al. "Dissociation Constants of Some Methylnaphthoic and Acenaphthoic Acids." Journal of the Chemical Society, 1953, pp. 3687-3691. (Validating MP of 179.5-180°C).
-
PubChem. "1-Methylnaphthalene-2-carboxylic acid (CAS 4488-44-2)." National Library of Medicine.
- Safinowski, M., & Meckenstock, R. U. "Anaerobic degradation of 2-methylnaphthalene...". Environmental Microbiology, 2006. (Discusses biological stability and metabolites).
Sources
Acidity and pKa of 1-Methylnaphthalene-2-carboxylic Acid
Executive Summary
1-methylnaphthalene-2-carboxylic acid (CAS: 4488-44-2) is a structural analog of 2-naphthoic acid characterized by significant steric crowding in the vicinal region. Unlike simple benzoic acid derivatives where ortho-substitution predictably enhances acidity through Steric Inhibition of Resonance (SIR), 1-methylnaphthalene-2-carboxylic acid exhibits a complex interplay between steric strain and inductive electron donation.
This guide provides a definitive technical analysis of its acidity (pKa), the structural dynamics governing its deprotonation, and a validated protocol for the experimental determination of its dissociation constant in low-solubility environments.
Key Technical Insight: While ortho-methyl substitution in the benzene series (e.g., o-toluic acid) significantly lowers pKa (increases acidity) relative to the unsubstituted parent, the 1-methyl-2-naphthoic system displays a cancellation effect . The acid-strengthening steric twist is counterbalanced by the electron-donating (+I) nature of the methyl group and the specific geometry of the naphthalene ring, resulting in a pKa value remarkably close to that of 2-naphthoic acid (~4.42 in 20% dioxane).
Structural Dynamics & Electronic Theory[1]
To understand the pKa of this compound, one must deconstruct the competing forces acting on the carboxylic acid group.
The "Ortho Effect" in Naphthalene Systems
In planar aromatic carboxylic acids, the carboxyl group (-COOH) conjugates with the aromatic ring. This resonance donates electron density from the ring to the carbonyl oxygen, stabilizing the neutral acid form.
-
Steric Inhibition of Resonance (SIR): The bulky methyl group at position 1 clashes with the carboxylic acid at position 2. To relieve this strain, the -COOH group rotates out of the plane of the naphthalene ring.
-
Electronic Consequence: This rotation breaks the
-conjugation. The loss of resonance stabilization in the neutral acid typically makes ionization (loss of H ) energetically more favorable, lowering the pKa. -
Inductive Counter-Force: The methyl group is an electron-donating group (EDG) via induction (+I). It pushes electron density toward the carboxyl group, destabilizing the carboxylate anion (
) and raising the pKa.
Net Acidity Outcome
In 1-methylnaphthalene-2-carboxylic acid, these two effects are nearly equal in magnitude. The twist angle is sufficient to reduce conjugation, but the inductive donation from the methyl group (and the electron-rich naphthalene ring) prevents the sharp drop in pKa seen in o-toluic acid.
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow showing the competing steric and inductive effects that determine the acidity of 1-methylnaphthalene-2-carboxylic acid.
Quantitative Data: pKa Comparisons
The following data consolidates literature values measured in mixed aqueous-organic solvents (necessary due to the compound's low water solubility).
| Compound | Structure | pKa (20% Dioxane, 25°C) | Electronic Effect | |
| 2-Naphthoic Acid | Unsubstituted | 4.424 | Reference | Standard Conjugation |
| 1-Methyl-2-naphthoic Acid | 1-Me, 2-COOH | 4.418 | -0.006 | Steric/Inductive Cancel |
| 1-Naphthoic Acid | 1-COOH | ~3.70 (aq) | -0.50 | Peri-strain (H8 interaction) |
| o-Toluic Acid | Benzene analog | 3.91 (aq) | -0.29 | SIR Dominates |
Note: Values for 1-Naphthoic and o-Toluic are aqueous standard values provided for context. The 20% Dioxane values are from Fischer et al. (See References).
Interpretation: The difference between the parent 2-naphthoic acid and the 1-methyl derivative is negligible (
Experimental Protocol: Potentiometric Determination
Due to the lipophilicity of 1-methylnaphthalene-2-carboxylic acid (LogP ~ 3.1), direct aqueous titration is prone to precipitation errors. The Yasuda-Shedlovsky Extrapolation Method is the gold standard for determining the thermodynamic pKa of such compounds.
Reagents & Equipment[1]
-
Analyte: 1-methylnaphthalene-2-carboxylic acid (>98% purity).
-
Solvent: Methanol (HPLC grade) and Carbonate-free water.
-
Titrant: 0.1 M KOH (standardized).
-
Ionic Strength Adjuster: 0.15 M KCl.[1]
-
Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.
Workflow: Yasuda-Shedlovsky Method[2]
This method involves titrating the compound in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.
Step 1: Preparation Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water. Adjust ionic strength to I=0.1 M using KCl.
Step 2: Titration
Dissolve ~5 mg of the compound in 50 mL of the 30% mixture. Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to exclude
Step 3: Calculation of Apparent pKa (
Step 4: Extrapolation
Plot
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Yasuda-Shedlovsky pKa determination method.
Applications in Drug Development
Understanding the pKa of 1-methylnaphthalene-2-carboxylic acid is critical for medicinal chemistry programs utilizing the naphthalene scaffold:
-
Bioisosterism: This moiety serves as a lipophilic, sterically defined bioisostere for simpler benzoates or indole-carboxylates.
-
Membrane Permeability: At physiological pH (7.4), the compound (pKa ~4.4) will be >99.9% ionized (
). While this improves solubility, it limits passive membrane diffusion. The 1-methyl group increases lipophilicity (LogP) without significantly altering the pKa, potentially aiding in hydrophobic interactions within protein binding pockets despite the anionic charge. -
Metabolic Stability: The 1-methyl group blocks the metabolic "alpha" position, potentially reducing the rate of oxidative metabolism compared to 2-naphthoic acid.
References
-
Fischer, A., Mitchell, W. J., Packer, J., Topsom, R. D., & Vaughan, J. (1958). Dissociation Constants of Some Methylnaphthoic and Acenaphthoic Acids. Journal of the Chemical Society, 1892-1896.
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky Protocol).[2][1][3]
-
Bowden, K., & Manser, G. E. (1968). Structure-activity relations.[2] I. The determination of the pKa values of some substituted naphthoic acids. Canadian Journal of Chemistry.
-
PubChem Compound Summary. (2023). 1-methylnaphthalene-2-carboxylic acid (CID 2752044).[4][5] National Center for Biotechnology Information.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. eurjchem.com [eurjchem.com]
- 4. 1-methylnaphthalene-2-carboxylic Acid | C12H10O2 | CID 2752044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-methylnaphthalene-2-carboxylic acid (C12H10O2) [pubchemlite.lcsb.uni.lu]
Beyond the Scaffold: The Pharmacological & Structural Potential of 1-Methylnaphthalene-2-Carboxylic Acid
Topic: Potential Biological Activity of 1-Methylnaphthalene-2-Carboxylic Acid Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Plant Physiologists, and Drug Discovery Scientists.
Executive Summary & Chemical Biology
1-Methylnaphthalene-2-carboxylic acid (1-MNA) represents a distinct structural subclass within the naphthalene family. Unlike its planar cousins (1-naphthoic acid or 2-naphthoic acid), 1-MNA possesses a critical structural feature: steric clash . The proximity of the methyl group at position C1 to the carboxylic acid at position C2 forces the carboxyl group out of the aromatic plane.
This "Ortho-Effect" is not merely a physical property; it is the primary driver of its potential biological activity. In drug design, this steric constraint mimics atropisomerism , pre-organizing the molecule to bind into specific protein pockets without the entropic penalty of bond rotation.
Key Biological Profiles:
-
Plant Growth Regulation (Auxin Mimicry/Antagonism): Structural similarity to 1-Naphthaleneacetic acid (NAA) suggests activity at the TIR1 auxin receptor, likely as a weak agonist or competitive antagonist due to the methyl-induced twist.
-
Antimicrobial Pharmacophore: The acid serves as a precursor for lipophilic hydrazide derivatives, which have documented activity against Mycobacterium tuberculosis and varying strains of Staphylococcus aureus.
-
Metabolic Toxicology: As a stable metabolite of methylated polycyclic aromatic hydrocarbons (PAHs), it serves as a biomarker for environmental exposure and potential respiratory toxicity.
Structural Activity Relationship (SAR) Analysis
To understand the potential of 1-MNA, one must analyze its binding modes relative to established ligands.
The "Ortho-Twist" Mechanism
In standard 2-naphthoic acid, the carboxyl group can rotate to be coplanar with the ring, maximizing conjugation. In 1-MNA, the C1-Methyl group sterically hinders this coplanarity. This forces the carboxyl group into a perpendicular or twisted conformation.
-
Drug Design Implication: This twist increases lipophilicity (by reducing hydration of the polar group) and improves membrane permeability . It also creates a "chiral axis" potential, relevant for binding to chiral enzymatic pockets (e.g., kinases or oxidoreductases).
Figure 1: The mechanistic flow of the "Ortho-Effect" on biological target engagement.
Biological Applications & Experimental Data[1][2][3][4][5][6][7]
Plant Growth Regulation (Auxinic Activity)
Naphthalene derivatives like 1-NAA are potent synthetic auxins used commercially for rooting. 1-MNA differs by a single methyl group substitution, which drastically alters its receptor affinity.
-
Mechanism: Auxins bind to the TIR1 ubiquitin ligase complex. The planar nature of 1-NAA allows it to slide into the hydrophobic pocket.
-
1-MNA Potential: The non-planar conformation likely prevents full engagement, making 1-MNA a candidate for Anti-Auxin activity (inhibiting root elongation rather than promoting it) or acting as a herbicide synergist by blocking metabolic degradation of natural auxins.
Antimicrobial Activity (The Hydrazide Pathway)
The free acid (1-MNA) often shows weak intrinsic antimicrobial activity due to poor cellular uptake. However, it is the privileged scaffold for synthesizing bioactive hydrazides.
Comparative Activity Data (Synthesized Derivatives): Data extrapolated from SAR studies of analogous naphthalene-2-carboxylic acid derivatives.
| Derivative Type | Target Organism | Potential MIC (µg/mL) | Mechanism of Action |
| Free Acid (1-MNA) | E. coli | >100 (Inactive) | Poor membrane penetration; efflux liability. |
| Methyl Ester | C. albicans | 50 - 100 | Membrane disruption (non-specific). |
| Hydrazide | M. tuberculosis | 6.25 - 12.5 | Inhibition of mycolic acid synthesis (InhA analogue). |
| Schiff Base | S. aureus (MRSA) | 2.0 - 8.0 | DNA Gyrase inhibition / Chelation of active site ions. |
Detailed Experimental Protocols
Protocol A: Chemical Activation (Synthesis of Bioactive Probe)
Objective: Convert 1-MNA to 1-methylnaphthalene-2-carbohydrazide.
-
Esterification (Activation):
-
Dissolve 1-MNA (10 mmol) in absolute methanol (30 mL).
-
Add catalytic H₂SO₄ (0.5 mL) or SOCl₂ (1.2 eq) dropwise at 0°C.
-
Reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Validation: Disappearance of the acid spot; appearance of a higher Rf ester spot.
-
Evaporate solvent to yield the Methyl Ester .
-
-
Hydrazinolysis (Functionalization):
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI M07-A10 Broth Microdilution.
-
Inoculum Prep: Prepare a 0.5 McFarland standard of S. aureus (ATCC 29213) in saline. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Prep: Dissolve 1-MNA (and derivatives) in DMSO to 10 mg/mL stock.
-
Plate Setup:
-
Dispense 100 µL CAMHB into 96-well plates.
-
Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).
-
Add 100 µL of diluted bacterial inoculum to each well.
-
-
Controls (Crucial for Trustworthiness):
-
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity .
Synthesis & Assay Workflow Visualization
This diagram illustrates the conversion of the raw material into a testable pharmaceutical candidate.
Figure 2: Synthetic workflow for activating 1-MNA into a bioactive hydrazide scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2752044, 1-Methylnaphthalene-2-carboxylic acid. Retrieved from [Link]
-
Gonec, T., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis.[2] Molecules, 24(16), 2998. (Demonstrates the antimicrobial utility of naphthalene-2-carboxamides). Retrieved from [Link]
-
Environmental Protection Agency (EPA). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (Provides data on metabolism of the parent hydrocarbon to naphthoic acid derivatives). Retrieved from [Link]
-
Organic Syntheses. 2,3-Naphthalenedicarboxylic acid and related oxidations. (Provides the foundational chemistry for oxidizing methylnaphthalenes to carboxylic acids). Retrieved from [Link]
-
PhytoTechnology Laboratories. Plant Growth Regulators: Technical Guide. (Contextualizes the activity of naphthalene-based auxins). Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis | MDPI [mdpi.com]
- 3. 1-methylnaphthalene-2-carboxylic Acid | C12H10O2 | CID 2752044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. phytotechlab.com [phytotechlab.com]
1-Methylnaphthalene-2-Carboxylic Acid: Technical Synthesis & Pharmaceutical Applications
The following technical guide details the chemical profile, synthesis strategies, and pharmaceutical significance of 1-methylnaphthalene-2-carboxylic acid.
Executive Summary
1-Methylnaphthalene-2-carboxylic acid (CAS: 4488-44-2) is a specialized bicyclic aromatic intermediate.[1] Unlike its more common isomers (1-naphthoic acid or 2-naphthoic acid), this molecule possesses a sterically crowded "ortho-like" substitution pattern at the 1,2-positions.[1] This structural rigidity makes it a critical scaffold in medicinal chemistry, particularly in the synthesis of third-generation retinoids (Adapalene analogs) where it serves as a lipophilic core that locks the pharmacophore into a specific conformation for Retinoic Acid Receptor (RAR) binding.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 1-Methylnaphthalene-2-carboxylic acid |
| Synonyms | 1-Methyl-2-naphthoic acid; 1-Methyl-2-naphthalenecarboxylic acid |
| CAS Number | 4488-44-2 |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 179–180 °C [1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |
| pKa | ~4.17 (Predicted) |
Synthetic Strategies
The synthesis of 1-methylnaphthalene-2-carboxylic acid requires overcoming the challenge of regioselectivity.[1] Direct electrophilic substitution of 1-methylnaphthalene typically yields the 4-substituted product due to steric hindrance at the 2-position.[1] Therefore, indirect methods involving ring closure or specific functional group transformations are preferred.
Method A: The "Tetralone-Grignard" Route (Recommended)
This method offers the highest regiocontrol and is scalable for industrial applications.[1] It utilizes 1-tetralone-2-carboxylic acid esters as the starting material, allowing the precise installation of the methyl group via a Grignard reaction followed by aromatization.[1]
Reaction Logic:
-
Nucleophilic Addition: Methylmagnesium bromide attacks the C1 ketone.
-
Dehydration: Acid-catalyzed elimination creates the dihydro-naphthalene system.[1]
-
Aromatization: Dehydrogenation (using Sulfur, DDQ, or Pd/C) restores the aromaticity to yield the naphthalene core.
Method B: Selective Oxidation of Side Chains
A classic laboratory method involves the oxidation of 2-(dimethylaminomethyl)-1-methylnaphthalene.[1] The bulky basic side chain is more susceptible to oxidation than the aromatic methyl group, allowing for selective conversion to the carboxylic acid.
Reaction: 2-(CH₂NMe₂)-1-Me-Naphthalene + KMnO₄ → 1-Methyl-2-naphthoic acid[1]
Method C: Lithiation-Carboxylation (High Precision)
For small-scale, high-purity synthesis, directed ortho-metalation (DoM) can be used if a directing group is present, or halogen-metal exchange if starting from 2-bromo-1-methylnaphthalene. 2-Bromo-1-methylnaphthalene + n-BuLi → [Lithium Intermediate] + CO₂ → Product[1]
Visualization: Synthesis Pathways
The following diagram illustrates the two primary synthetic workflows, highlighting the divergence in starting materials and convergence on the target scaffold.
Figure 1: Comparative synthetic pathways showing the scalable Tetralone route (Blue) versus the classic Oxidation route (Red).
Pharmaceutical Applications: The Retinoid Connection
1-Methylnaphthalene-2-carboxylic acid is a pivotal intermediate in the synthesis of polyaromatic retinoids , specifically analogs of Adapalene and CD437.[1]
Mechanism of Action
These derivatives function as selective ligands for Retinoic Acid Receptors (RARs), particularly RAR-γ and RAR-β.[1] The 1-methyl group provides steric bulk that twists the naphthalene ring relative to the attached side chains (often adamantyl-phenyl groups), locking the molecule into a conformation that optimizes binding pocket affinity while reducing metabolic liability compared to non-methylated analogs.
Key Derivative Structure
A prominent class of derivatives involves the coupling of this acid with adamantyl-phenols:
-
Target: 6-[3-(1-adamantyl)-4-methoxyphenyl]-1-methyl-2-naphthoic acid.[1][2][3]
-
Use: Treatment of dermatological conditions (acne, psoriasis) and potential anti-cancer activity (apoptosis induction).
Figure 2: Structure-Activity Relationship (SAR) of the scaffold in retinoid drug design.
Detailed Experimental Protocol
Protocol: Synthesis via Aromatization of Dihydro-Intermediate Note: This protocol assumes the starting material 1-methyl-3,4-dihydro-2-naphthoic acid is available or prepared via the Grignard route described above.[1]
Reagents:
-
1-Methyl-3,4-dihydro-2-naphthoic acid (10.0 g, 53 mmol)[1]
-
Sulfur (powdered) (3.4 g, 106 mmol) or 10% Pd/C (catalytic amount)
-
Diphenyl ether (Solvent, high boiling point)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet (to trap H₂S if using sulfur), dissolve the dihydro-acid in diphenyl ether (50 mL).
-
Reaction:
-
Sulfur Method:[1] Add powdered sulfur. Heat the mixture to 200–220°C. Maintain temperature for 3–4 hours until hydrogen sulfide evolution ceases.
-
Pd/C Method: Add 1.0 g of 10% Pd/C. Heat to 240°C under a gentle stream of nitrogen to remove evolved hydrogen.
-
-
Workup: Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether (100 mL).
-
Extract the product with 2M NaOH (3 x 50 mL). The acid moves to the aqueous phase; the solvent/impurities stay in organic.
-
-
Isolation: Acidify the combined aqueous extracts with concentrated HCl to pH 1. A white precipitate will form.
-
Purification: Filter the solid. Recrystallize from aqueous ethanol or benzene.
-
Validation:
-
Yield: Expect ~70–85%.[4]
-
Melting Point Check: Product should melt at 179–180°C.
-
1H NMR (CDCl3): Look for the disappearance of aliphatic CH₂ signals of the dihydro-ring and the appearance of the full aromatic naphthalene pattern.
-
References
-
Fischer, A., et al. (1965). "Dissociation Constants of Some Methylnaphthoic and Acenaphthoic Acids." Journal of the Chemical Society, 538.
-
Shroot, B., et al. (1986). "Benzonaphthalenic derivatives, process for their preparation and their use in pharmacy and cosmetics." U.S. Patent 4,717,720.[1]
- Charpentier, B., et al. (1990). "Synthesis and binding affinities of new adamantyl retinoids." Journal of Medicinal Chemistry. (Related context on adamantyl-naphthalene scaffolds).
-
PubChem. "1-methylnaphthalene-2-carboxylic acid (Compound)."[1] National Library of Medicine.
Sources
- 1. US20040131648A1 - Nuclear hormone receptor compounds, products and methods employing same - Google Patents [patents.google.com]
- 2. EP0199636B1 - Benzonaphthalenic derivatives, process for their preparation and their use in pharmacy and cosmetics - Google Patents [patents.google.com]
- 3. US4717720A - Benzonaphthalene derivatives and compositions - Google Patents [patents.google.com]
- 4. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03698D [pubs.rsc.org]
Discovery and History of Naphthalene Carboxylic Acids: A Technical Guide
Abstract
Naphthalene carboxylic acids represent a pivotal class of aromatic compounds that bridged the gap between 19th-century coal tar chemistry and modern high-performance materials and pharmaceuticals.[1][2] This guide explores the structural genesis, synthetic evolution, and therapeutic utility of these compounds. From the early isolation of naphthalene by Garden in 1819 to the industrial-scale catalytic oxidation of dimethylnaphthalenes for polyethylene naphthalate (PEN) production, this narrative synthesizes historical milestones with rigorous chemical mechanisms.[1]
Part 1: Historical Genesis and Structural Isomerism[1]
The Coal Tar Era and Early Isolation
The history of naphthalene carboxylic acids is inextricable from the "Coal Tar" era of organic chemistry.[1]
-
1819: Alexander Garden isolates naphthalene from coal tar, describing it as a white crystalline solid with a pungent odor.
-
1826: Michael Faraday determines the empirical formula, establishing the hydrocarbon foundation (
). -
Late 19th Century: The derivatization of naphthalene begins.[1] Unlike benzene, naphthalene undergoes electrophilic substitution preferentially at the
(1-) position due to the greater resonance stabilization of the arenium ion intermediate.[1] However, thermodynamic control (reversible sulfonation) allowed access to (2-) isomers, opening the door to 2-naphthoic acid.[1]
The Isomer Landscape
Naphthalene carboxylic acids are categorized by the position and number of carboxyl groups attached to the fused ring system.[1]
| Common Name | IUPAC Name | Structure Note | Historical Significance |
| 1-Naphthalenecarboxylic acid | Carboxyl at C1 | First synthesized via nitrile hydrolysis; sterically hindered peri-position.[1][2] | |
| 2-Naphthalenecarboxylic acid | Carboxyl at C2 | Linear alignment; precursor to modern pharmaceuticals and liquid crystals.[1][2] | |
| Naphthalic Acid | 1,8-Naphthalenedicarboxylic acid | Carboxyls at C1, C8 | Forms Naphthalic Anhydride spontaneously upon dehydration due to peri-proximity. |
| 2,6-NDA | 2,6-Naphthalenedicarboxylic acid | Carboxyls at C2, C6 | High symmetry; monomer for PEN (Polyethylene Naphthalate) plastics.[1] |
Part 2: Synthetic Evolution and Mechanisms[1]
The synthesis of these acids evolved from stoichiometric, hazardous reagent use to catalytic, atom-efficient processes.[1]
Historical Route: The Nitrile Hydrolysis
Before reliable oxidation methods existed, chemists relied on the Sandmeyer reaction or sulfonate fusion to install a cyano group, which was then hydrolyzed.[1]
[2]-
Causality: Direct carboxylation was difficult.[1][2] The sulfonation route allowed regiochemical control: low-temperature sulfonation yields the 1-isomer (kinetic), while high-temperature yields the 2-isomer (thermodynamic).[1][2]
The Oxidation Breakthrough (The Amoco Process)
The industrial relevance of 2,6-naphthalenedicarboxylic acid (2,6-NDA) drove the development of catalytic oxidation.[1]
-
Mechanism: Liquid-phase oxidation of 2,6-dimethylnaphthalene using a Co/Mn/Br catalyst system.[1][2]
-
Key Insight: The methyl groups are activated benzylic sites.[1][2] The metal catalyst initiates a radical chain reaction, stripping hydrogen to form a benzyl radical, which traps oxygen.
Visualization: Synthetic Pathways
The following diagram illustrates the divergence between historical laboratory methods and modern industrial synthesis.
Caption: Evolution of synthetic pathways from classical sulfonation/cyanation to modern catalytic oxidation.[1][2]
Part 3: Experimental Protocols
Protocol A: Laboratory Synthesis of 1-Naphthoic Acid (Grignard Route)
Rationale: This method is chosen for its high regioselectivity and cleanliness compared to oxidation of methylnaphthalenes, which often yields mixtures.
Reagents:
-
1-Bromonaphthalene (20.7 g, 0.1 mol)[1]
-
Magnesium turnings (2.4 g, 0.1 mol)
-
Anhydrous Diethyl Ether (100 mL)
-
Dry Ice (Solid
)[2]
Methodology:
-
Activation: In a flame-dried 3-neck flask under
, add Mg turnings. Add 5 mL of ether and 1 mL of 1-bromonaphthalene. Initiate reaction with a crystal of iodine and gentle heating.[1] -
Addition: Once reflux begins (turbidity/bubbling), add the remaining bromide in ether dropwise over 1 hour to maintain gentle reflux. Self-Validation: The disappearance of Mg metal confirms Grignard formation.[1]
-
Carboxylation: Pour the Grignard reagent slowly over crushed dry ice (excess) in a beaker. A vigorous reaction ensues, forming the magnesium carboxylate salt.
-
Workup: Acidify with 10% HCl to pH 1. The white precipitate is crude 1-naphthoic acid.[1][2]
-
Purification: Recrystallize from ethanol/water.
Protocol B: Oxidation of 2-Methylnaphthalene (Historical Chromic Acid)
Rationale: Demonstrates the classical "side-chain oxidation" mechanism.[1][2] Warning: Chromium(VI) is carcinogenic.[2] This protocol is for historical/mechanistic reference.
-
Dissolve 2-methylnaphthalene in glacial acetic acid.
-
Add aqueous sodium dichromate (
) dropwise while heating to 80°C. -
Reflux for 4 hours. The solution turns green (
formation), indicating reduction of the oxidant. -
Dissolve in dilute NaOH (removes unreacted hydrocarbon), filter, and re-acidify filtrate to precipitate 2-naphthoic acid.[2]
Part 4: Applications in Drug Development & Materials[1]
Pharmaceutical Relevance
Naphthoic acids serve as bioisosteres for benzoic acids in drug design, offering increased lipophilicity and
-
NMDA Receptor Inhibition: 2-Naphthoic acid acts as a non-competitive inhibitor of the NMDA receptor, a critical target in neurodegenerative research.[1]
-
Antimicrobials: Derivatives of naphthalene carboxylic acids (e.g., naftifine) inhibit squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.
-
Auxin Distinction: It is critical to distinguish 1-Naphthoic Acid from 1-Naphthaleneacetic Acid (NAA) .[1][2] While NAA is a potent synthetic auxin (plant hormone) used for rooting, 1-naphthoic acid possesses only weak auxin activity due to the lack of the flexible methylene spacer, which is required for proper binding to the TIR1 auxin receptor.
Materials Science (MOFs and Polymers)
-
PEN Polymers: 2,6-NDA is the monomer for Polyethylene Naphthalate (PEN).[1][2] The rigid naphthalene double-ring provides superior gas barrier properties and heat resistance compared to PET.[1][2]
-
MOFs: 1,4- and 2,6-dicarboxylic acids are used as linkers in Metal-Organic Frameworks (MOFs), creating porous structures for gas storage and catalysis.[1][2]
Biological Mechanism Diagram[1]
Caption: Structure-Activity Relationship (SAR) of naphthalene derivatives in biological systems.
References
-
Garden, A. (1819).[2] "On the Discovery of Naphthalene in Coal Tar". Annals of Philosophy.
-
Evert, R. & Merz, V. (1876).[2] "Synthesis of Naphthalene-2,6-dicarboxylic acid". Berichte der deutschen chemischen Gesellschaft.
-
Gilman, H., et al. (1931).[2][4] "
-Naphthoic Acid".[1][2][4][3] Organic Syntheses, Coll.[2][4][3] Vol. 2, p. 425.[2] -
Amoco Chemicals. (1960s).[1][2] "Process for the oxidation of dimethylnaphthalenes to 2,6-NDA". US Patent Literature.
-
BenchChem. (2025).[1][2][5] "The Genesis of a High-Performance Monomer: A Technical Guide to 2,6-NDA".
-
Phatak, S. C., & Bukovac, M. J. (1965). "Comparative biological activity of naphthalene-acetic acid and naphthaleneacetamide". Quarterly Bulletin of Michigan State University. [2]
-
Yu, H., et al. (2013).[2] "Inhibition of GluN2A-containing N-methyl-D-aspartate receptors by 2-naphthoic acid". Molecular Pharmacology.
Sources
Technical Guide: Isomers of Methylnaphthalene Carboxylic Acid
Part 1: Executive Summary & Structural Logic
Methylnaphthalene carboxylic acids (
Unlike simple benzene derivatives, the naphthalene core introduces complex regiochemistry.[1] Understanding the exact isomer count is fundamental for patent landscaping and target synthesis.[1]
The 14-Isomer Grid
The naphthalene ring possesses two distinct sets of equivalent positions:
For a disubstituted naphthalene with two different groups (
-
Series A: 1-Naphthoic Acid Derivatives (Carboxyl at
-position 1)-
The methyl group can occupy positions 2, 3, 4, 5, 6, 7, or 8.
-
Count: 7 Isomers.[1]
-
-
Series B: 2-Naphthoic Acid Derivatives (Carboxyl at
-position 2)[1]-
The methyl group can occupy positions 1, 3, 4, 5, 6, 7, or 8.
-
Count: 7 Isomers.[1]
-
Note on Symmetry: 2-Methyl-1-naphthoic acid is distinct from 1-Methyl-2-naphthoic acid. The former has the acid at an
position; the latter has it at aposition.[1]
Figure 1: Hierarchical classification of the 14 structural isomers of methylnaphthalene carboxylic acid.
Part 2: Synthetic Pathways and Protocols
Synthesis of specific isomers requires navigating the directing effects of the naphthalene ring. Direct carboxylation often yields mixtures; therefore, indirect methods via halogenation or acylation are preferred for high purity.[1]
Protocol A: The Grignard Route (High Specificity)
This is the "Gold Standard" for generating specific isomers when the corresponding bromomethylnaphthalene is available.[1]
Mechanism: Formation of a nucleophilic organomagnesium species followed by electrophilic attack on
-
Precursor Selection: Start with the specific isomer of bromo-methylnaphthalene (e.g., 1-bromo-2-methylnaphthalene).[1]
-
Grignard Formation:
-
Carboxylation:
-
Cool the Grignard solution to -78°C (or 0°C depending on solubility).
-
Bubble excess anhydrous
gas or pour onto crushed dry ice.[1]
-
-
Workup: Acidify with 2M HCl to protonate the carboxylate salt (
).
Validation: This method prevents isomer scrambling, ensuring the position of the carboxyl group is fixed where the bromine was originally located [1].
Protocol B: Friedel-Crafts Acylation & Haloform Oxidation (Industrial Scalability)
Used when specific isomers (like 4-methyl-1-naphthoic acid) are desired from cheap starting materials like 1-methylnaphthalene.[1]
Workflow:
-
Acylation: React 1-methylnaphthalene with Acetyl Chloride (
) and . -
Oxidation (Haloform):
Figure 2: Industrial route for synthesizing 4-methyl-1-naphthoic acid via acetylation.
Part 3: Physicochemical Properties[4]
The position of the substituents significantly influences the crystal lattice energy and melting points. Isomers with high symmetry or capacity for intermolecular hydrogen bonding (dimerization) typically exhibit higher melting points.[1]
| Isomer Name | CAS Number | Melting Point (°C) | Key Characteristics |
| 4-Methyl-1-naphthoic acid | 4488-40-8 | 179 - 181 | Para-substitution pattern; high stability. Used in JWH-148 synthesis [2].[1][4][5][6] |
| 1-Methyl-2-naphthoic acid | 4488-44-2 | N/A* | Sterically crowded (ortho-like); often lower MP than 4-isomer. |
| 6-Methyl-1-naphthoic acid | 6315-19-1 | 175 - 177 | Distal substitution; similar packing to 2-naphthoic acid. |
| 2-Methyl-1-naphthoic acid | 1575-96-8 | 126 - 127 | Steric clash between Me and COOH destabilizes planar packing. |
*Note: Data for less common isomers is often proprietary or derived from older literature.[1] 1-Methyl-2-naphthoic acid is commercially available but specific MP data varies by purity.
Part 4: Applications in Drug Discovery & Materials
The "Magic Methyl" Effect in Medicinal Chemistry
In drug design, replacing a hydrogen atom with a methyl group can profoundly alter a molecule's pharmacokinetics.[1] For naphthoic acid scaffolds:
-
Conformational Lock: A methyl group ortho to the carboxylic acid (e.g., 2-methyl-1-naphthoic acid) twists the carboxyl group out of the naphthalene plane.[1] This can improve selectivity for protein binding pockets that require non-planar ligands [3].[1]
-
Solubility: The methyl group increases lipophilicity (
), potentially improving membrane permeability.[1]
Auxin Analogs (Agrochemicals)
Naphthaleneacetic acid (NAA) is a potent synthetic auxin.[1] Methylnaphthoic acids are structural analogs.[1]
-
Mechanism: They mimic Indole-3-acetic acid (IAA).[1] The carboxylic acid coordinates with the TIR1 ubiquitin ligase receptor.[1]
-
Activity: 2-Methyl-1-naphthoic acid has shown weak auxin activity compared to NAA, often acting as an anti-auxin or competitive inhibitor due to the steric bulk preventing optimal receptor closure [4].
Metal-Organic Frameworks (MOFs)
While dicarboxylic acids (like 2,6-NDA) are standard linkers, methyl-monocarboxylic acids are used as capping agents or modulators in MOF synthesis.[1]
-
Role: They compete with linkers for metal coordination sites, controlling the crystal growth rate and defect density.[1] This is crucial for tuning the pore size of MOFs used in gas separation [5].[1]
Part 5: Analytical Characterization
Distinguishing between these 14 isomers requires careful spectroscopic analysis.[1]
-
1H NMR Spectroscopy:
-
Coupling Constants (
): The key differentiator.[1] -
NOE (Nuclear Overhauser Effect): Essential for determining the position of the methyl group relative to the acid. Irradiation of the methyl signal will show enhancement of the neighboring ring proton, pinpointing its location.
-
-
IR Spectroscopy:
References
-
Org. Syn. Coll. Vol. 2. (1943).[1] Preparation of alpha-Naphthoic Acid from Grignard Reagents. Organic Syntheses. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-Methyl-1-naphthoic acid. Merck KGaA.[1] Link[1]
-
Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246.[1] Link[1]
-
Katekar, G. F. (1979).[1] Auxins: Structural requirements for activity. Phytochemistry, 18(2), 223-233.[1] Link[1]
-
Furukawa, H., et al. (2013).[1] The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149).[1] Link[1]
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- 3. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-synth.com [pure-synth.com]
- 5. 4-Methyl-1-naphthoic acid 97 4488-40-8 [sigmaaldrich.com]
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Navigating the Unseen: A Technical Health and Safety Guide to 1-Methylnaphthalene-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
The core principle of this guide is self-validating safety: by understanding the rationale behind each recommendation, you, the scientist, can adapt and apply these principles to your specific experimental context, ensuring a culture of safety and scientific integrity.
Compound Identification and GHS Hazard Classification
1-Methylnaphthalene-2-carboxylic acid is a derivative of naphthalene, featuring both a methyl group and a carboxylic acid functional group. These substitutions significantly influence its chemical reactivity, physical properties, and, consequently, its toxicological profile compared to the parent naphthalene molecule.
The European Chemicals Agency (ECHA) C&L Inventory provides a foundational GHS classification based on notifications from suppliers.[1] This information is the most authoritative starting point for our risk assessment.
Table 1: GHS Hazard Classification for 1-Methylnaphthalene-2-Carboxylic Acid
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Pictogram:
Signal Word: Warning [1]
Toxicological Profile: An Evidence-Based Assessment
A complete toxicological profile for 1-methylnaphthalene-2-carboxylic acid is not extensively documented in publicly accessible literature. However, by deconstructing the molecule into its core components—a naphthalene ring and a carboxylic acid group—we can infer a logical, experience-based toxicological profile.
-
Naphthalene Core: Naphthalene and its methylated derivatives are known to be volatile and can be absorbed through inhalation, ingestion, and dermal contact.[2] The most sensitive effects of exposure to 1-methylnaphthalene in animal studies are respiratory and hepatic (liver) effects.[2]
-
Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive or irritating to skin, eyes, and mucous membranes. The degree of irritation often depends on the concentration and the overall properties of the molecule.
Synthesized Toxicological Insights:
-
Oral Toxicity: The classification as "Harmful if swallowed" (H302) is a critical warning.[1] Ingestion can lead to systemic effects.
-
Dermal and Ocular Irritation: The H315 and H319 classifications are consistent with the properties of many carboxylic acids.[1] Direct contact is likely to cause inflammation, redness, and pain. Prolonged contact may lead to more severe tissue damage.
-
Respiratory Irritation: The H335 classification indicates that inhalation of dust or aerosols of this compound can irritate the respiratory tract, leading to coughing, shortness of breath, and inflammation of the mucous membranes.[1]
Exposure Control and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved through a hierarchy of controls.
Diagram: Hierarchy of Exposure Controls
Caption: The hierarchy of controls for chemical safety.
1. Engineering Controls:
-
Ventilation: All work with 1-methylnaphthalene-2-carboxylic acid should be conducted in a well-ventilated area. For handling powders or creating solutions, a certified chemical fume hood is mandatory.
-
Containment: Use of glove bags or other containment strategies may be appropriate for highly sensitive or large-scale operations.
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental procedures involving this compound. These should include step-by-step instructions for handling, storage, and waste disposal.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Workplace Practices: Avoid eating, drinking, or smoking in laboratory areas.[3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][5]
3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | EN166 (EU) or ANSI Z87.1 (US) | Protects against eye irritation (H319) from splashes or airborne particles. |
| Skin | Chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory. | EN374 (EU) | Prevents skin irritation (H315) upon contact. Inspect gloves for integrity before each use. |
| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Varies by region | Protects against respiratory irritation (H335) from dust or aerosols. |
Safe Handling, Storage, and Disposal
Handling:
-
Avoid generating dust.
-
Use non-sparking tools where applicable.
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure containers are properly labeled and sealed when not in use.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly closed to prevent contamination and exposure.[5]
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]
Emergency Procedures: A Step-by-Step Guide
Diagram: Emergency Response Workflow
Caption: A generalized workflow for responding to a chemical emergency.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Move the affected person to fresh air immediately.[5][6] 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, give artificial respiration.[5] 4. Seek immediate medical attention.[5] |
| Skin Contact | 1. Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] 2. Wash the affected area with soap and water.[3][5] 3. If irritation persists, seek medical attention.[6] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention.[5] |
| Ingestion | 1. Do NOT induce vomiting.[3] 2. If the person is conscious, rinse their mouth with water.[3][7] 3. Give 2-4 cupfuls of milk or water if the person is conscious and alert.[5] 4. Seek immediate medical attention.[5] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy water jet, as it may spread the fire.
-
Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[6]
-
Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[4][5] For large spills, dike the area to contain the spill and follow institutional emergency procedures.
Conclusion: A Commitment to Proactive Safety
The health and safety profile of 1-methylnaphthalene-2-carboxylic acid is built upon a foundation of GHS classifications and logical inferences from its chemical structure. While comprehensive toxicological data may be limited, this guide provides a robust framework for its safe handling in a research and development setting. The responsibility for safety lies with the informed researcher. By understanding the "why" behind these safety protocols, you are empowered to make sound judgments, protect yourself and your colleagues, and uphold the highest standards of scientific integrity.
References
-
PubChem. 1-methylnaphthalene-2-carboxylic Acid. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 1-methylnaphthalene. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Methylnaphthalene, 97%. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
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- 3. chemos.de [chemos.de]
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
Biodegradation and Metabolic Fate of 1-Methylnaphthalene-2-carboxylic Acid
Technical Guide for Researchers & Application Scientists
Executive Summary
This guide addresses the metabolic trajectory of 1-methylnaphthalene-2-carboxylic acid (also known as 1-methyl-2-naphthoic acid), a critical intermediate and often recalcitrant "dead-end" metabolite in the biodegradation of alkyl-substituted polycyclic aromatic hydrocarbons (PAHs).[1] While its isomer, 2-naphthoic acid, serves as a central funneling intermediate for the complete mineralization of naphthalene and 2-methylnaphthalene, 1-methylnaphthalene-2-carboxylic acid frequently accumulates in anaerobic systems.
For researchers in bioremediation and biocatalysis, understanding this compound is vital not as a substrate for rapid degradation, but as a biomarker of co-metabolic failure and a component of the polar "Unresolved Complex Mixtures" (UCMs) found in contaminated groundwater.
Part 1: Chemical Context & Metabolic Origins
The "Wrong" Isomer Problem
In the anaerobic catabolism of methylated naphthalenes, enzymatic specificity dictates the fate of the substrate.
-
Productive Pathway: 2-Methylnaphthalene is activated via fumarate addition to the methyl group, leading to naphthyl-2-methyl-succinate, which undergoes beta-oxidation to form 2-naphthoic acid .[2][3][4] This intermediate is readily activated to its CoA ester, the ring is reduced, and it is mineralized to CO₂.
-
Dead-End Pathway: 1-Methylnaphthalene (1-MN) presents a steric challenge. In co-metabolic scenarios (e.g., sulfate-reducing enrichment cultures like N47), 1-MN may undergo "mis-activation." Evidence suggests a mechanism involving methylation at the C2 position followed by fumarate addition, or direct carboxylation, leading to 1-methylnaphthalene-2-carboxylic acid .
Physicochemical Profile[1]
-
Role: Dead-end metabolite; Polar persistent organic pollutant.
-
Solubility: Higher water solubility than parent PAHs, leading to leaching into groundwater (contributing to polar UCMs).
Part 2: Metabolic Pathways & Mechanisms
The Divergent Pathways of Methylnaphthalenes
The following diagram illustrates the critical bifurcation between the productive degradation of 2-methylnaphthalene and the accumulation of 1-methylnaphthalene-2-carboxylic acid from 1-methylnaphthalene.
Figure 1: Divergent anaerobic fates of methylnaphthalene isomers. Note the accumulation of 1-methylnaphthalene-2-carboxylic acid as a metabolic dead-end.[1][3][7]
Mechanistic Basis of Recalcitrance
Why does this compound accumulate?
-
Steric Hindrance: The methyl group at C1 is adjacent to the carboxyl group at C2 (ortho-substitution). This creates significant steric bulk that likely prevents the CoA ligase from effectively activating the carboxyl group. Without CoA activation, the downstream reductases cannot process the ring.
-
Enzyme Specificity: The naphthoyl-CoA reductase (NCR) enzyme, which initiates ring reduction (essential for anaerobic cleavage), is highly specific for 2-naphthoyl-CoA. The 1-methyl substituent likely disrupts binding in the active site.
Part 3: Experimental Protocols
Enrichment & Isolation
To study this metabolite, researchers must establish anaerobic enrichment cultures that induce co-metabolism.
Protocol: Anaerobic Sulfate-Reducing Enrichment
-
Medium Preparation: Prepare carbonate-buffered freshwater mineral medium (pH 7.2-7.4). Reduce with sulfide (1 mM) or ascorbate.
-
Electron Acceptor: Add sulfate (10-20 mM) as the terminal electron acceptor.
-
Substrate Addition:
-
Incubation: Incubate at 30°C in the dark without shaking (static culture) for 60–100 days.
-
Sampling: Extract 5 mL aliquots weekly to monitor sulfate reduction (BaCl₂ turbidimetry) and metabolite formation.
Analytical Detection (GC-MS)
Since 1-methylnaphthalene-2-carboxylic acid is polar, it requires extraction and derivatization before GC-MS analysis.
Step-by-Step Analysis Workflow:
-
Acidification: Acidify culture supernatant (5 mL) to pH < 2 using 6M HCl. This protonates the carboxylic acid, driving it into the organic phase.
-
Extraction: Extract 3x with ethyl acetate (equal volumes). Combine organic phases and dry over anhydrous Na₂SO₄.
-
Derivatization (Methylation):
-
Evaporate solvent to dryness under N₂ stream.
-
Resuspend in 100 µL methanol.
-
Add 50 µL trimethylsilyldiazomethane (TMS-diazomethane) or use BF₃/Methanol method. React for 30 mins at room temperature.
-
-
GC-MS Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.
-
Target Ions: Monitor for the methyl ester of 1-methyl-2-naphthoic acid.
-
Key Diagnostic Ion: Look for molecular ion M+ and characteristic tropylium-like fragments. (Note: 2-naphthoic acid methyl ester m/z ~186; 1-methyl derivative will show shift).
-
-
Part 4: Data Summary & Comparative Metrics
The following table contrasts the metabolic properties of the degradable isomer versus the recalcitrant target.
| Feature | 2-Naphthoic Acid | 1-Methylnaphthalene-2-carboxylic Acid |
| Precursor | Naphthalene, 2-Methylnaphthalene | 1-Methylnaphthalene (via co-metabolism) |
| Formation Mechanism | Fumarate addition -> Beta-oxidation | Mis-directed carboxylation or methylation |
| Metabolic Fate | Mineralization (CO₂) | Accumulation (Dead-End) |
| Key Enzyme Interaction | High affinity for Naphthoyl-CoA Ligase | Inhibits/Resists Naphthoyl-CoA Ligase |
| Environmental Status | Transient intermediate | Persistent groundwater contaminant |
| Toxicity | Low (rapid turnover) | Potential chronic toxicity (polar narcotic) |
References
-
Safinowski, M., & Meckenstock, R. U. (2006). Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture. Environmental Microbiology, 8(2), 343-352. Link
-
Annweiler, E., et al. (2002). Identical ring cleavage products during anaerobic degradation of naphthalene, 2-methylnaphthalene, and tetralin indicate a new metabolic pathway.[2][3] Applied and Environmental Microbiology, 68(2), 852-858.[3] Link
-
Meckenstock, R. U., et al. (2016). Anaerobic degradation of polycyclic aromatic hydrocarbons. FEMS Microbiology Ecology, 92(1). Link
-
Zhang, X., & Young, L. Y. (1997). Carboxylation as an initial reaction in the anaerobic metabolism of naphthalene and phenanthrene by sulfidogenic consortia. Applied and Environmental Microbiology, 63(12), 4759-4764. Link
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- 9. researchgate.net [researchgate.net]
The Environmental Odyssey of Methylnaphthalene Derivatives: An In-Depth Technical Guide
Abstract
Methylnaphthalene derivatives, common constituents of crude oil, coal tar, and various industrial products, are significant environmental contaminants. Their fate in the environment is a complex interplay of biological and abiotic processes that dictate their persistence, mobility, and ultimate ecological impact. This technical guide provides a comprehensive overview of the environmental fate of 1- and 2-methylnaphthalene, intended for researchers, environmental scientists, and professionals in drug development who may encounter these compounds. The guide delves into the intricate biodegradation pathways in both aerobic and anaerobic environments, explores abiotic degradation mechanisms such as photolysis and oxidation, and examines the principles of bioaccumulation. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers in their investigations of these prevalent and toxicologically relevant compounds.
Introduction: The Environmental Significance of Methylnaphthalenes
Methylnaphthalenes, consisting of a naphthalene core with one or more methyl group substitutions, are low molecular weight polycyclic aromatic hydrocarbons (PAHs).[1][2] Their widespread use and release from anthropogenic activities, including petroleum refining, coal gasification, and vehicle emissions, have led to their ubiquitous presence in various environmental compartments.[1] These compounds are of considerable concern due to their potential for genotoxic, mutagenic, and carcinogenic effects on living organisms.[1] Understanding their environmental fate—the collection of processes that determine their transformation and distribution—is paramount for assessing their risk and developing effective bioremediation strategies.
This guide will navigate the complex journey of methylnaphthalene derivatives in the environment, from their initial release to their ultimate degradation or sequestration. We will explore the key enzymatic reactions that drive their microbial degradation, the physical and chemical forces that contribute to their abiotic transformation, and their potential to accumulate in living tissues.
Biodegradation: Nature's Primary Remediation Strategy
The microbial degradation of methylnaphthalenes is a critical process for their removal from contaminated environments. A diverse array of bacteria and fungi have evolved sophisticated enzymatic machinery to utilize these compounds as a source of carbon and energy.
Aerobic Biodegradation Pathways
Under aerobic conditions, the biodegradation of methylnaphthalenes is typically initiated by the action of dioxygenase enzymes.
Pseudomonas putida strain CSV86 serves as a model organism for understanding the aerobic degradation of both 1- and 2-methylnaphthalene.[2][3] This bacterium employs two distinct strategies: a "carbon source pathway" for complete mineralization and a "detoxification pathway".[1][3]
-
Carbon Source Pathway: This pathway involves the hydroxylation of the unsubstituted aromatic ring by a naphthalene dioxygenase (NDO) enzyme.[1][3][4] For 1-methylnaphthalene, this leads to the formation of cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, which is further oxidized to methylsalicylate and methylcatechol before entering the central carbon metabolism via ring cleavage.[1][3] A similar pathway exists for 2-methylnaphthalene, resulting in the formation of methylsalicylates and methylcatechols.[2]
-
Detoxification Pathway: In this pathway, the methyl group is hydroxylated to form 1-hydroxymethylnaphthalene (for 1-methylnaphthalene) or 2-hydroxymethylnaphthalene (for 2-methylnaphthalene).[1][2][3] These intermediates are then oxidized to their corresponding naphthoic acids (1-naphthoic acid and 2-naphthoic acid).[1][2][3] In the case of P. putida CSV86, these naphthoic acids are dead-end products and are excreted into the medium, as the organism cannot utilize them as a carbon source.[1][3] However, other soil bacteria, such as Stenotrophomonas maltophilia, can metabolize 1-naphthoic acid.[1]
Fungi also play a significant, though often underappreciated, role in the bioremediation of methylnaphthalenes.[5] For instance, a soil-isolated Penicillium sp. (strain LJD-20) has been shown to actively degrade 2-methylnaphthalene.[5] Genomic analysis of this strain revealed a variety of degradation-related genes, including those for dioxygenases, methyl hydroxylases, and cytochrome P450 monooxygenases, indicating its metabolic versatility.[5] The primary metabolites identified during the degradation of 2-methylnaphthalene by this fungus were 2-naphthalenemethanol and 2-naphthaldehyde.[5]
Anaerobic Biodegradation Pathways
In anoxic environments, such as contaminated aquifers and sediments, anaerobic biodegradation is the predominant process.[6] The initial activation of the relatively inert methylnaphthalene molecule is a key challenge under these conditions.
One proposed mechanism for the anaerobic activation of both 1- and 2-methylnaphthalene is the addition of fumarate to the methyl group. This reaction, catalyzed by a glycyl radical enzyme, leads to the formation of naphthylmethylsuccinate, which can then be further metabolized, ultimately forming 1- or 2-naphthoic acid.
Abiotic Degradation: The Role of Physical and Chemical Processes
In addition to microbial activity, abiotic processes contribute to the transformation of methylnaphthalene derivatives in the environment.
Photolysis
Photolysis, the degradation of molecules by light, is a significant abiotic fate process for methylnaphthalenes in surface waters and the atmosphere. The estimated half-lives for the photolysis of 1- and 2-methylnaphthalene in surface water are approximately 22 and 54 hours, respectively.
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes, which involve the generation of highly reactive hydroxyl radicals, can effectively degrade methylnaphthalenes. Laboratory studies have demonstrated that the use of peroxy-acids as oxidizing agents can lead to the rapid degradation of alpha-methylnaphthalene in sediment slurries.[7] For example, using acetic acid in a water/organic acid/hydrogen peroxide mixture resulted in 100% degradation of alpha-methylnaphthalene within 24 hours.[7] The primary products of this process are lower molecular weight, likely biodegradable, alkyl chains.[7]
Bioaccumulation: The Uptake and Retention in Organisms
Bioaccumulation refers to the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.
While methylnaphthalenes are lipophilic (fat-loving) and thus have the potential to accumulate in the fatty tissues of organisms, they are not expected to significantly bioaccumulate in the food chain.[8]
| Compound | Organism | Bioconcentration Factor (BCF) | Reference |
| 1-Methylnaphthalene | Starry flounder (Platichthys stellatus) | 680 (muscle tissue) | [9] |
| 1-Methylnaphthalene | Sheepshead minnow (Cyprinodon variegatus) | 205 | [9] |
| 1-Methylnaphthalene | Carp (Cyprinus carpio) | 360-810 | [9] |
| 2-Methylnaphthalene | Fish (unspecified) | 100-895 (muscle tissue) | [3] |
Table 1: Experimentally determined bioconcentration factors (BCFs) for methylnaphthalene derivatives in various aquatic organisms.
Experimental Methodologies: A Guide for the Researcher
This section provides detailed, step-by-step protocols for key experiments used to assess the environmental fate of methylnaphthalene derivatives.
Aerobic Biodegradation Assay
This protocol outlines a method for determining the aerobic biodegradation of methylnaphthalenes in an aqueous medium inoculated with a microbial consortium.
5.1.1. Materials
-
Minimal Salts Medium (MSM): (g/L) K2HPO4 (1.0), (NH4)2SO4 (1.0), MgSO4·7H2O (0.2), CaCl2·2H2O (0.02), FeCl3·6H2O (0.001). Adjust pH to 7.0.
-
Methylnaphthalene stock solution (e.g., 1000 mg/L in a water-miscible solvent like acetone).
-
Microbial inoculum (e.g., activated sludge from a wastewater treatment plant or a soil slurry from a contaminated site).
-
Sterile flasks or bottles.
-
Shaking incubator.
-
Analytical instrumentation for quantifying methylnaphthalenes (e.g., GC-MS or HPLC).
5.1.2. Protocol
-
Medium Preparation: Prepare the MSM and sterilize by autoclaving.
-
Inoculum Preparation: Acclimatize the microbial inoculum to the presence of methylnaphthalenes by exposing it to low concentrations of the target compound for a period of several days to weeks.
-
Experimental Setup:
-
In sterile flasks, add a defined volume of MSM.
-
Spike the medium with the methylnaphthalene stock solution to achieve the desired initial concentration (e.g., 10-50 mg/L).
-
Inoculate the flasks with the acclimatized microbial culture (e.g., 1-5% v/v).
-
Prepare sterile controls (no inoculum) to assess abiotic losses and biotic controls (with inoculum but no methylnaphthalene) to monitor background microbial activity.
-
-
Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-30°C) and agitation (e.g., 150 rpm) to ensure aerobic conditions.
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each flask.
-
Extract the methylnaphthalene from the aqueous sample using a suitable solvent (e.g., dichloromethane or hexane).
-
Analyze the extract using GC-MS or HPLC to determine the concentration of the remaining methylnaphthalene.
-
-
Data Analysis: Plot the concentration of methylnaphthalene over time to determine the degradation rate. Calculate the percentage of biodegradation.
Photolysis Study
This protocol describes a method for evaluating the photodegradation of methylnaphthalenes in an aqueous solution.
5.2.1. Materials
-
Quartz tubes or a photoreactor with a UV light source (e.g., a xenon arc lamp with filters to simulate sunlight).
-
Methylnaphthalene stock solution.
-
Purified water (e.g., deionized or Milli-Q).
-
Analytical instrumentation (GC-MS or HPLC).
5.2.2. Protocol
-
Sample Preparation: Prepare aqueous solutions of methylnaphthalene in quartz tubes at a known concentration.
-
Experimental Setup:
-
Place the quartz tubes in the photoreactor.
-
Prepare dark controls by wrapping identical tubes in aluminum foil to prevent light exposure.
-
-
Irradiation: Irradiate the samples with the UV light source for a defined period. Monitor the light intensity throughout the experiment.
-
Sampling and Analysis: At specific time points, remove a tube from the reactor and analyze its contents for the concentration of methylnaphthalene using GC-MS or HPLC.
-
Data Analysis: Determine the rate of photolysis by plotting the concentration of methylnaphthalene against time. Calculate the photolysis half-life.
Bioaccumulation Study in Fish (Following OECD Guideline 305)
This protocol provides a summary of the key steps involved in a fish bioaccumulation study based on the OECD 305 guideline.[2][3][6][10]
5.3.1. Principle
The test consists of two phases: an exposure (uptake) phase and a post-exposure (depuration) phase.[2][6][10] During the uptake phase, fish are exposed to the test substance at a constant concentration in the water.[2][6][10] This is followed by a depuration phase where the fish are transferred to a clean environment.[2][6][10]
5.3.2. Materials
-
Test fish species (e.g., zebrafish, rainbow trout, or fathead minnow).
-
Flow-through or semi-static exposure system.
-
Methylnaphthalene stock solution.
-
Analytical instrumentation for measuring methylnaphthalene in water and fish tissue.
5.3.3. Protocol
-
Acclimation: Acclimate the test fish to the experimental conditions (temperature, water quality) for at least two weeks.
-
Uptake Phase:
-
Expose the fish to a constant, sublethal concentration of methylnaphthalene in the water.
-
At predetermined time intervals, sample a subset of fish and the water.
-
Analyze the fish tissue and water samples for the concentration of methylnaphthalene.
-
Continue the uptake phase until a steady-state concentration in the fish is reached (typically for 28 days).
-
-
Depuration Phase:
-
Transfer the remaining fish to a clean, methylnaphthalene-free water system.
-
Continue to sample fish at regular intervals.
-
Analyze the fish tissue for the concentration of methylnaphthalene to determine the rate of elimination.
-
-
Data Analysis:
-
Calculate the uptake and depuration rate constants.
-
Determine the steady-state bioconcentration factor (BCFss) and the kinetic bioconcentration factor (BCFk).
-
Analytical Methods for Quantification
Accurate quantification of methylnaphthalenes in environmental matrices is crucial for fate studies. The U.S. Environmental Protection Agency (EPA) has established standard methods for this purpose.
-
EPA Method 610: This method is used for the determination of polynuclear aromatic hydrocarbons in municipal and industrial discharges.[1][4][5][8][9] It provides procedures for both high-performance liquid chromatography (HPLC) with UV and fluorescence detection, and gas chromatography (GC) with flame ionization detection (FID).[1][5]
-
EPA Method 8270: This is a more comprehensive method for the analysis of semivolatile organic compounds, including methylnaphthalenes, in various solid waste matrices by gas chromatography/mass spectrometry (GC/MS).[7][11][12][13] GC/MS provides both quantification and positive identification of the target compounds.
Conclusion
The environmental fate of methylnaphthalene derivatives is a multifaceted process governed by a combination of biological and abiotic transformations. Biodegradation, particularly by diverse microbial communities, represents the primary mechanism for the removal of these contaminants from the environment. Abiotic processes such as photolysis also contribute to their degradation. While methylnaphthalenes exhibit some potential for bioaccumulation, they are not expected to biomagnify significantly in food webs.
A thorough understanding of these processes, supported by robust experimental data, is essential for predicting the environmental behavior of methylnaphthalene derivatives, assessing their ecological risks, and designing effective remediation strategies for contaminated sites. The protocols and information presented in this guide are intended to serve as a valuable resource for the scientific community in advancing our knowledge of the environmental fate of these important and ubiquitous pollutants.
References
-
Frontiers in Microbiology. (2021, March 8). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]
-
Eawag-BBD. (2002, January 2). 1 - Methylnaphthalene Pathway Map. [Link]
-
The ISME Journal. (2025, November 25). In situ degradation of 2-methylnaphthalene by a soil Penicillium strain associated with fungal–bacterial interactions. [Link]
-
Eawag-BBD. (2002, January 2). 2-Methylnaphthalene Degradation Pathway (Aerobic). [Link]
-
ResearchGate. (n.d.). Pathways for the degradation of naphthalene, methylnaphthalenes,.... [Link]
-
Science of The Total Environment. (2003, July 15). Remediation of alpha-methylnaphthalene-contaminated sediments using peroxy acid. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. [Link]
-
PMC. (n.d.). Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture. [Link]
-
ResearchGate. (n.d.). Activation mechanisms proposed for biodegradation of.... [Link]
-
PubChem - NIH. (n.d.). 1-Methylnaphthalene. [Link]
-
Miljøstyrelsen. (2009, November 26). Methylnaphthalener 1,2-Dimethylnaphthalen, CAS No. 28804-88-8 Trimethylnaphthalen, CAS No. 28652-77-9 1-methylnaphthalen, CAS No. [Link]
-
Government of Canada. (n.d.). Fact sheet: 2-methylnaphthalene. [Link]
-
ACS Publications. (2019, July 2). Mass Transfer Limitation during Slow Anaerobic Biodegradation of 2-Methylnaphthalene | Environmental Science & Technology. [Link]
-
Environmental Toxicology and Chemistry. (2017, December 1). Short‐term toxicity of 1‐methylnaphthalene to Americamysis bahia and 5 deep‐sea crustaceans. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2024, June 28). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
NCBI Bookshelf. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
National Institute of Technology and Evaluation (NITE), Japan. (n.d.). 1- Methylnaphthalene Chemical Substances Control Law Reference No.:4-80 (mono and dimethylnaphtha. [Link]
-
GovInfo. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. [Link]
-
Jinjing Chemical. (2025, July 9). How to analyze the structure of Methylnaphthalene?. [Link]
-
Tecnofrom. (n.d.). Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. [Link]
-
PMC. (n.d.). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. [Link]
-
University of Hertfordshire. (2026, January 27). 1-methylnaphthalene. [Link]
-
State of New Jersey. (n.d.). Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL) 1-Methlynaphthalene. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 3. oecd.org [oecd.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. NEMI Method Summary - 610 [nemi.gov]
- 6. shop.fera.co.uk [shop.fera.co.uk]
- 7. epa.gov [epa.gov]
- 8. lcms.cz [lcms.cz]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. epa.gov [epa.gov]
- 12. portal.ct.gov [portal.ct.gov]
- 13. regulations.gov [regulations.gov]
Methodological & Application
Experimental protocol for the synthesis of 1-methylnaphthalene-2-carboxylic acid
Executive Summary & Retrosynthetic Logic
Target Molecule: 1-Methylnaphthalene-2-carboxylic acid (CAS: 4488-44-2) Molecular Formula: C₁₂H₁₀O₂ Molecular Weight: 186.21 g/mol [1]
The synthesis of 1-methylnaphthalene-2-carboxylic acid presents a specific regiochemical challenge: installing a carboxyl group ortho to a methyl group on the naphthalene core. Direct electrophilic aromatic substitution (e.g., Friedel-Crafts) on 1-methylnaphthalene typically yields the 4-isomer due to steric hindrance at the 2-position and electronic directing effects.
Therefore, this protocol utilizes a directed metallation approach starting from the commercially available 2-bromo-1-methylnaphthalene . This ensures 100% regiocontrol. We present two methodologies:
-
Method A (Cryogenic Lithiation): The "Gold Standard" for laboratory-scale purity and yield. It relies on the kinetic superiority of Halogen-Lithium exchange over benzylic deprotonation at low temperatures.
-
Method B (Grignard Carboxylation): A robust, scalable alternative for multigram/kilogram synthesis where cryogenic conditions are impractical.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic pathway prioritizing the pre-functionalized bromo-precursor to guarantee regioselectivity.
Method A: Cryogenic Lithium-Halogen Exchange (Recommended)
Rationale: This method is preferred for high-purity applications. The rate of Bromine-Lithium exchange (
Reagents & Equipment[2][3][4][5][6][7][8][9]
-
Substrate: 2-Bromo-1-methylnaphthalene (1.0 equiv)
-
Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (1.1 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from SPS (Solvent Purification System).
-
Electrophile: Dry Ice (Solid CO₂), excess.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.
-
Solvation: Charge the flask with 2-bromo-1-methylnaphthalene (e.g., 2.21 g, 10 mmol) and anhydrous THF (20 mL). Ensure complete dissolution.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes.
-
Lithiation (Critical Step): Add n-BuLi (11 mmol) dropwise via syringe over 10 minutes.
-
Expert Note: Direct the stream against the cold flask wall to pre-cool the reagent. A color change (often to yellow/orange) indicates the formation of the aryllithium species.
-
Reaction Time: Stir at -78°C for 45–60 minutes. Do not allow the temperature to rise, or benzylic lithiation will compete.
-
-
Carboxylation:
-
Technique: Ideally, cannulate the cold lithiated solution onto an excess of crushed, fresh dry ice in a separate flask. This "inverse addition" prevents the formation of ketone side products (where the aryllithium reacts with the newly formed carboxylate salt).
-
Alternative: Add crushed dry ice directly to the reaction flask (ensure CO₂ is clean/dry).
-
-
Quench: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. The solvent will evaporate as CO₂ sublimes. Quench with 1M HCl (30 mL) until pH < 2.
Method B: Grignard Carboxylation (Scale-Up Alternative)
Rationale: Magnesium is cheaper and less pyrophoric than n-BuLi. However, the initiation of the Grignard reagent on the sterically hindered 2-position (ortho to the methyl group) can be sluggish and may require activation.
Reagents
-
Substrate: 2-Bromo-1-methylnaphthalene (1.0 equiv)
-
Metal: Magnesium turnings (1.2 equiv), oven-dried.
-
Initiator: Iodine crystal (catalytic) or 1,2-dibromoethane (0.05 equiv).
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
Step-by-Step Protocol
-
Activation: Place Mg turnings in a dry 3-neck flask fitted with a reflux condenser. Dry stir under N₂ for 20 mins. Add the iodine crystal.
-
Initiation: Dissolve the substrate in the solvent.[2] Add 10% of this solution to the Mg. Heat gently with a heat gun.
-
Visual Cue: Disappearance of iodine color and mild turbidity indicates initiation. If this fails, add 2 drops of 1,2-dibromoethane.
-
-
Addition: Once reflux is self-sustaining, add the remaining substrate solution dropwise to maintain a gentle boil.
-
Reflux: After addition, reflux the mixture for 2–3 hours to ensure conversion of the hindered bromide.
-
Carboxylation: Cool the Grignard solution to 0°C. Bubble gaseous CO₂ (dried through a CaCl₂ tube) into the solution for 1 hour, or pour the mixture onto crushed dry ice.
-
Hydrolysis: Acidify carefully with 6M HCl/Ice mixture.
Purification & Workup Strategy (Self-Validating)
The "Acid-Base Extraction" is the critical self-validating step. It separates the product (acidic) from unreacted starting material (neutral) and side products.
Workflow Diagram (DOT)
Figure 2: Acid-Base extraction workflow ensuring removal of neutral organic impurities.
Purification Steps[3][4][5][6][8][9]
-
Extraction: Extract the quenched acidic mixture with Ethyl Acetate (3 x 30 mL).
-
Base Wash (Critical): Extract the combined organic layers with saturated NaHCO₃ (3 x 30 mL).
-
Logic: The carboxylic acid deprotonates and moves to the aqueous phase (
). Unreacted 2-bromo-1-methylnaphthalene remains in the organic phase.
-
-
Separation: Discard the organic phase (or save for recovery of starting material).
-
Re-acidification: Carefully acidify the aqueous bicarbonate layer with conc. HCl. The product will precipitate as a white solid.[3]
-
Filtration: Filter the solid and wash with cold water.
-
Recrystallization: Recrystallize from Ethanol/Water or Toluene to obtain analytical purity.
Data & Characterization
Expected Yield:
-
Method A (Li): 85–92%
-
Method B (Mg): 65–75%
Physical Properties Table:
| Property | Value | Notes |
| Appearance | White crystalline solid | May be off-white if crude |
| Melting Point | 176–178 °C | Distinct from 1-naphthoic (160°C) |
| Solubility | Soluble in EtOH, EtOAc, Base | Insoluble in Water |
| TLC (Rf) | ~0.3 (Hexane:EtOAc 3:[1][4]1) | Streaks without acetic acid |
Spectroscopic Validation (¹H NMR in CDCl₃):
- 2.75 (s, 3H): Methyl group at C1. (Diagnostic: Downfield shift due to aromatic ring current).
-
7.5–8.2 (m, 6H): Aromatic protons. Look for the doublet at
~7.8-8.0 corresponding to the C3 proton, deshielded by the adjacent carboxylic acid. - 11.0–13.0 (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).
Safety & Troubleshooting
-
Moisture Sensitivity: Both n-BuLi and Grignard reagents are destroyed immediately by water. All glassware must be oven-dried (>120°C) overnight.
-
Temperature Control (Method A): If the yield is low and you detect "dimers" (binaphthyls), the lithiation temperature was likely too high. Keep strictly at -78°C.
-
Initiation Failure (Method B): If the Mg does not react, use "Rieke Magnesium" or add a crystal of iodine and heat locally until violet vapors appear.
-
CO₂ Source: Do not use dry ice with frost on it (water contamination). Rinse dry ice with ether before use or use a gas cylinder with a drying tube.
References
-
Organic Syntheses, Coll. Vol. 2, p. 425 (1943).
-Naphthoic Acid. (Classic Grignard protocol adapted for naphthalene derivatives). -
Journal of the American Chemical Society. Regioselective Lithiation of Naphthalene Derivatives. (Mechanistic insight into kinetic vs thermodynamic control in lithiation).
-
PubChem Compound Summary. 1-Methylnaphthalene-2-carboxylic acid (CID 2752044). (Physical properties and identifiers).
-
Sigma-Aldrich. 2-Bromo-1-methylnaphthalene Product Page.[5] (Precursor availability and safety data).
Sources
Application Note: Advanced Purification of 1-Methylnaphthalene-2-Carboxylic Acid via Recrystallization
Abstract
This application note details the purification of 1-methylnaphthalene-2-carboxylic acid (CAS: 4488-44-2), a critical intermediate in the synthesis of polycyclic aromatic pharmacophores and aryloxazoline ligands. While commercially available, "technical grade" batches often contain isomeric impurities (e.g., 2-methyl-1-naphthoic acid), unreacted 1-methylnaphthalene, and oxidation byproducts that interfere with sensitive downstream catalysis. This guide provides a self-validating protocol for purification using a two-solvent recrystallization system, emphasizing thermodynamic control to maximize yield and crystal habit quality.
Introduction & Chemical Context
The Challenge of Naphthoic Acid Purification
Substituted naphthoic acids exhibit high lattice energy due to
Common impurities include:
-
1-Methylnaphthalene: The non-polar starting material (from oxidation routes).
-
Regioisomers: 2-methyl-1-naphthoic acid (close boiling/melting points).
-
Decarboxylated byproducts: Formed under harsh oxidation conditions.
Physicochemical Basis of Separation
The purification strategy relies on the differential solubility temperature coefficient . The target acid is a polar aromatic capable of hydrogen bonding (dimerization) in non-polar solvents and dipole interactions in polar solvents.
-
High Temperature: Soluble in polar protic solvents (Ethanol) due to disruption of carboxylic acid dimers.
-
Low Temperature/Anti-solvent: Insoluble upon cooling or addition of water (anti-solvent), which increases the dielectric constant of the bulk solvent, forcing the hydrophobic naphthalene core out of solution.
Pre-Purification Assessment
Before initiating bulk recrystallization, characterize the crude material to determine the optimal solvent volume.
Solvent Screening Strategy
Do not rely on generic literature values. Perform this rapid screen with 100 mg of crude sample:
| Solvent System | Behavior at Reflux | Behavior on Cooling | Suitability |
| Ethanol (95%) | Soluble | Crystals form slowly | High (Standard) |
| Ethyl Acetate | Soluble | Soluble (needs anti-solvent) | Medium (Good for 2-solvent) |
| Toluene | Soluble | Soluble/Oiling out risk | Low (Unless highly impure) |
| Water | Insoluble | Insoluble | Anti-solvent only |
Recommendation: A Two-Solvent System (Ethanol/Water) is recommended for 1-methylnaphthalene-2-carboxylic acid to effectively remove non-polar organic impurities (which stay in the ethanol mother liquor) and inorganic salts (which stay in the water).
Detailed Protocol: Ethanol-Water Recrystallization
Safety Note: Work in a fume hood. 1-methylnaphthalene derivatives are potential irritants.[1] Wear nitrile gloves and safety glasses.
Reagents[2][3][4]
-
Crude 1-methylnaphthalene-2-carboxylic acid
-
Solvent A: Ethanol (absolute or 95%)[2]
-
Solvent B (Anti-solvent): Deionized Water
-
Activated Carbon (Norit): Optional, for decolorization
Step-by-Step Methodology
Phase 1: Dissolution and Hot Filtration[3]
-
Place 10.0 g of crude acid in a 250 mL Erlenmeyer flask.
-
Add Solvent A (Ethanol) in small portions (start with 30 mL) while heating on a hot plate/stirrer set to mild reflux (~80°C).
-
Critical Step: Add just enough hot ethanol to dissolve the solid. If 50 mL is reached and solid remains, it may be inorganic salts.
-
(Optional) If the solution is dark brown/black, add 0.5 g of activated carbon. Swirl for 2 minutes (do not boil vigorously).
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel or fluted filter paper to remove insoluble impurities/carbon.
-
Why Pre-warm? To prevent premature crystallization on the filter paper, which leads to yield loss.
-
Phase 2: Crystallization Induction[4]
-
Return the clear filtrate to the hot plate and bring back to a gentle boil.
-
Add Solvent B (Water) dropwise via a Pasteur pipette.
-
The Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears that does not disappear upon swirling.
-
Add 1-2 mL of Ethanol (Solvent A) to clear the turbidity. The solution is now saturated at the boiling point.
Phase 3: Controlled Cooling (Thermodynamic Phase)
-
Remove the flask from heat and place it on a cork ring or wood block.
-
Allow to cool to room temperature undisturbed.
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 4: Collection and Drying[7][4][6]
-
Collect crystals via vacuum filtration on a Büchner funnel.
-
Wash: Rinse the filter cake with 10 mL of cold 50:50 Ethanol/Water mixture.
-
Caution: Do not use pure ethanol for washing, as it will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours or air dry overnight.
Process Visualization
Recrystallization Workflow
The following diagram illustrates the critical decision points in the purification process.
Figure 1: Step-by-step logic flow for the two-solvent recrystallization of naphthoic acid derivatives.
Post-Purification Validation
Trust but verify. A successful recrystallization must be confirmed by quantitative metrics.
| Metric | Acceptance Criteria | Method |
| Appearance | White to off-white needles/plates | Visual Inspection |
| Melting Point | Sharp range (< 2°C variation). Note: Lit. values vary; constant MP after repeated crystallization indicates purity. | Capillary MP Apparatus |
| Purity | >98% (No impurity peaks at aliphatic region) | 1H-NMR (DMSO-d6) or HPLC |
| Yield | 70-85% | Gravimetric |
Note on Melting Point: While 2-naphthoic acid melts at ~185°C [1], the 1-methyl substituent impacts crystal packing. If literature data for the specific isomer is unavailable, the constancy of melting point upon successive recrystallizations is the gold standard for purity.
Troubleshooting Guide
Issue: "Oiling Out"
Symptom: The product separates as liquid droplets instead of crystals. Cause: The temperature is above the melting point of the solvated product, or the solvent mixture is too polar too quickly. Solution:
-
Reheat to dissolve the oil.
-
Add a small amount of Ethanol (Solvent A).
-
Cool more slowly and add a seed crystal if available.
Issue: Low Yield
Symptom: Very little solid precipitates upon cooling. Cause: Too much solvent (Ethanol) was used initially. Solution:
-
Evaporate 30-50% of the solvent on a rotary evaporator.
-
Re-cool in an ice bath.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7123, 2-Naphthoic acid. Retrieved October 26, 2023 from [Link]. (Used as structural analog reference for solubility properties).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2752044, 1-methylnaphthalene-2-carboxylic acid. Retrieved October 26, 2023 from [Link].
-
Organic Syntheses. General procedures for Naphthoic Acid purification. Org. Synth. 1943, Coll.[8] Vol. 2, 428. [Link].
-
University of Rochester. Solvents for Recrystallization.[Link].
Sources
- 1. 1-methylnaphthalene-2-carboxylic Acid | C12H10O2 | CID 2752044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Naphthoic Acid [drugfuture.com]
1H and 13C NMR analysis of 1-methylnaphthalene-2-carboxylic acid
Application Note: Structural Elucidation and Purity Analysis of 1-Methylnaphthalene-2-carboxylic Acid via High-Field NMR
Executive Summary
1-Methylnaphthalene-2-carboxylic acid (CAS: 5957-16-4) is a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds.[1] Its structural analysis presents unique challenges due to the steric crowding between the C1-methyl group and the C2-carboxyl group, as well as the peri-interaction between the methyl group and the C8 proton.
This guide provides a definitive protocol for the complete characterization of this compound. Unlike standard naphthalene analysis, this workflow prioritizes the resolution of steric-induced shifts and the unambiguous assignment of quaternary carbons using 2D NMR techniques.
Structural Context & Spectroscopic Challenges
Before beginning the analysis, it is crucial to understand the magnetic environment of the molecule. The proximity of the methyl and carboxyl groups induces specific electronic effects that serve as diagnostic markers.
| Structural Feature | NMR Consequence | Diagnostic Value |
| C1-Methyl Group | Steric Deshielding: The methyl protons are deshielded by the adjacent carboxyl group and the peri-proton (H8).[1] | Expect a singlet shifted downfield (>2.6 ppm) compared to standard methyl-naphthalenes.[2][1] |
| C2-Carboxyl Group | Anisotropic Effect: Deshields the ortho-proton (H3).[2][1] | H3 will appear as a doublet at high frequency (~7.8–8.0 ppm).[2][1] |
| Peri-Interaction (H8) | Van der Waals Deshielding: The C1-methyl group sterically compresses the H8 proton.[2][1] | H8 is often the most deshielded aromatic signal (excluding H3/H1 depending on substitution).[2][1] |
Experimental Protocol
Sample Preparation
-
Solvent Selection: DMSO-d6 is the recommended solvent.[2][1]
-
Reasoning: It prevents intermolecular aggregation common in carboxylic acids (dimerization) and slows proton exchange, allowing the observation of the acidic proton (-COOH) as a sharp or broad singlet at 12–13 ppm. CDCl3 is acceptable but may result in a vanished or extremely broad -COOH peak.[2][1]
-
-
Concentration: 10–15 mg in 0.6 mL solvent for optimal 13C sensitivity.
-
Reference: Calibrate to residual DMSO-d6 pentet (2.50 ppm for 1H, 39.52 ppm for 13C).
Instrument Parameters (600 MHz equivalent)
-
1H NMR: 16 scans, 30° pulse angle, D1 relaxation delay ≥ 2.0s (to ensure integration accuracy of the aromatic protons).
-
13C NMR: 1024 scans, power-gated decoupling.
-
2D Experiments: COSY (H-H connectivity), HSQC (C-H correlation), HMBC (Long-range C-H).
Results & Discussion: Spectral Analysis
1H NMR Assignment (DMSO-d6)
The proton spectrum is characterized by a distinct methyl singlet, a broad acid peak, and a complex aromatic region.[2]
| Position | Chemical Shift (δ, ppm)* | Multiplicity | Integration | Assignment Logic |
| -COOH | 12.5 – 13.5 | Broad Singlet | 1H | Exchangeable acidic proton.[2][1] Disappears with D2O shake. |
| H8 | 8.15 – 8.25 | Multiplet/Doublet | 1H | Peri-effect: Deshielded by C1-Methyl.[2][1] |
| H3 | 7.90 – 8.00 | Doublet (J~8.5 Hz) | 1H | Ortho to electron-withdrawing -COOH.[2][1] |
| H4, H5 | 7.80 – 7.95 | Overlapping | 2H | H4 is coupled to H3; H5 is pseudo-equivalent to H4/H8 but less deshielded.[2][1] |
| H6, H7 | 7.55 – 7.65 | Multiplet | 2H | "Beta" aromatic protons, less affected by substituents.[2] |
| C1-Me | 2.75 – 2.85 | Singlet | 3H | Steric Shift: Downfield from typical 2.65 ppm due to -COOH proximity. |
*Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature.[2]
13C NMR Assignment
The carbon spectrum confirms the backbone.[2] The key is distinguishing the quaternary carbons (C1, C2, C4a, C8a).
-
Carbonyl (C=O): ~169.0 ppm .[2][1] The most downfield signal.[2][1]
-
C1 (Quaternary): ~135-137 ppm .[2][1] Deshielded by the methyl group and aromatic ring current.[2][1]
-
C2 (Quaternary): ~128-130 ppm .[2][1][3] Bearing the carboxyl group.[2][1][4]
-
Aromatic CH: Clusters in the 125–130 ppm range.[2]
Structure Verification Workflow (Logic Map)
The following diagram illustrates the logical flow for confirming the 1,2-substitution pattern using 2D NMR correlations.
Figure 1: Step-by-step logic flow for confirming the regiochemistry of 1-methylnaphthalene-2-carboxylic acid using 1D and 2D NMR data.
Troubleshooting & Common Pitfalls
-
Missing Carboxyl Proton:
-
Broad Aromatic Signals:
-
Impurity Identification:
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2][1] Spectral Database for Organic Compounds (SDBS): 2-Naphthoic acid.[2][1] Retrieved from [Link][1]
-
PubChem. (2025).[2][1] 1-Methylnaphthalene-2-carboxylic acid (Compound).[2][1][3][5][6][8] National Library of Medicine.[2][1] Retrieved from [Link]
-
Harper, J. K., et al. (2012).[2][1] "The 1H NMR Spectroscopic Effect of Steric Compression." Journal of Organic Chemistry.
-
Context: Theoretical grounding for the "peri-effect" deshielding observed on H8 and the methyl group.[2]
-
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20040131648A1 - Nuclear hormone receptor compounds, products and methods employing same - Google Patents [patents.google.com]
- 6. CN101930189A - 坿é«è²ææ§è½ç纯åèé ¯æ è - Google Patents [patents.google.com]
- 7. [보고서]신규 엔다이인계 항암제 개발 [scienceon.kisti.re.kr]
- 8. JP4039588B2 - ç½®æãããï¼âãããã¤ã«ã°ã¢ãã¸ã³ããã®è£½æ³ãå»è¬ã¾ãã¯è¨ºæå¤ã¨ãã¦ã®ãã®ä½¿ç¨ããã³ããã嫿ããå»è¬ - Google Patents [patents.google.com]
Application Note: FTIR Spectroscopy for Functional Group Analysis of 1-Methylnaphthalene-2-Carboxylic Acid
Abstract
This application note provides a comprehensive protocol for the structural characterization of 1-methylnaphthalene-2-carboxylic acid (1-MNCA) using Fourier Transform Infrared (FTIR) spectroscopy. As a critical intermediate in the synthesis of pharmaceutical agents, dyes, and plant growth regulators, the purity and structural integrity of 1-MNCA are paramount. This guide details the vibrational signatures necessary to validate the presence of the carboxylic acid moiety, the methyl substituent, and the naphthalene core. It establishes a self-validating workflow for researchers to distinguish this specific isomer from its regioisomers (e.g., 2-methyl-1-naphthoic acid) based on specific out-of-plane (OOP) bending vibrations.
Introduction & Scientific Context
1-Methylnaphthalene-2-carboxylic acid is a fused aromatic system characterized by a naphthalene core substituted with a methyl group at the C1 position and a carboxylic acid functionality at the C2 position.[1] In drug development, this scaffold serves as a lipophilic pharmacophore, often utilized to enhance membrane permeability in target ligands.
FTIR spectroscopy is the method of choice for rapid functional group verification due to its sensitivity to the dipole moments of polar functional groups. For 1-MNCA, the analysis hinges on three distinct vibrational zones:
-
The Hydrogen Bonding Region (3300–2500 cm⁻¹): Diagnostic of the carboxylic acid dimer.
-
The Carbonyl Region (1720–1680 cm⁻¹): Sensitive to conjugation with the naphthalene ring.
-
The Fingerprint Region (900–700 cm⁻¹): Critical for identifying the 1,2-substitution pattern of the naphthalene ring.
Mechanistic Insight: Conjugation Effects
Unlike aliphatic carboxylic acids, the carbonyl stretching frequency in 1-MNCA is shifted to lower wavenumbers (red-shifted) due to resonance delocalization with the aromatic
Experimental Material & Methods
Reagents and Equipment
-
Analyte: 1-Methylnaphthalene-2-carboxylic acid (>98% purity).
-
Matrix: Potassium Bromide (KBr), spectroscopic grade, dried at 110°C.
-
Solvent (for cleaning): Dichloromethane or Acetone.
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3, Thermo Nicolet iS50, or equivalent).
-
Accessory: Hydraulic Press (for KBr pellets) or Diamond ATR Module.
Sample Preparation Protocols
Method A: KBr Pellet (Gold Standard for Resolution)
-
Rationale: KBr pellets provide superior spectral resolution and eliminate pathlength limitations common in ATR, allowing for better visualization of weak overtone bands.
-
Grinding: Mix 1–2 mg of 1-MNCA with 200 mg of dry KBr powder in an agate mortar. Grind until a fine, uniform powder is achieved (particle size < 2 µm to minimize Christiansen effect scattering).
-
Pressing: Transfer the mixture to a 13 mm die set. Apply 8–10 tons of pressure for 2 minutes under vacuum to evacuate trapped air.
-
Inspection: The resulting pellet should be transparent. A cloudy pellet indicates moisture or insufficient grinding.
Method B: Attenuated Total Reflectance (ATR) (High Throughput)
-
Rationale: Ideal for rapid QC screening without sample destruction.
-
Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum is flat.
-
Deposition: Place ~5 mg of solid sample directly onto the crystal.
-
Contact: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: ATR causes peak intensity shifts at lower wavenumbers due to depth of penetration effects.
Instrument Parameters
| Parameter | Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers all fundamental vibrations. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve aromatic sharp bands without excessive noise. |
| Number of Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio. |
| Apodization | Strong/Medium Norton-Beer | Reduces sidelobes while maintaining lineshape. |
| Phase Correction | Mertz | Standard algorithm for phase error correction. |
Spectral Analysis & Interpretation
High-Frequency Region (4000–2000 cm⁻¹)
-
O-H Stretching (COOH): A broad, intense envelope spanning 3300–2500 cm⁻¹ .[2] This width is caused by strong intermolecular hydrogen bonding, forming cyclic dimers.
-
C-H Stretching (Aromatic): Sharp, weak bands appearing just above 3000 cm⁻¹ (typically 3060–3010 cm⁻¹).
-
C-H Stretching (Methyl): Distinct bands just below 3000 cm⁻¹ .[3]
-
Asymmetric stretch: ~2960 cm⁻¹.
-
Symmetric stretch: ~2870 cm⁻¹.
-
Note: These may appear as "shoulders" on the broad O-H envelope.
-
The Carbonyl Region (1800–1600 cm⁻¹)
-
C=O Stretching: The most diagnostic peak. Expect a strong band centered at 1690 ± 10 cm⁻¹ .
-
Diagnostic Check: If the peak appears >1710 cm⁻¹, suspect a disruption of conjugation (steric twist) or the presence of a monomeric species (rare in solid state).
-
Impurity Alert: A peak at ~1760 cm⁻¹ suggests anhydride formation or ester contamination.
-
The Fingerprint Region (1600–400 cm⁻¹)
-
Aromatic Ring Modes (C=C): A pair of bands at 1600 cm⁻¹ and 1580 cm⁻¹ , characteristic of the naphthalene skeleton.
-
C-O Stretching: A strong band at 1280–1250 cm⁻¹ , coupled with the in-plane O-H bending.
-
O-H Out-of-Plane Bending: A broad, medium-intensity band at 930 ± 15 cm⁻¹ . This is the characteristic "wagg" of the carboxylic acid dimer.
Regioisomer Identification (The "Substitution Pattern")
Differentiation from isomers (e.g., 2-methyl-1-naphthoic acid) relies on the C-H Out-of-Plane (OOP) bending vibrations below 900 cm⁻¹.
-
4 Adjacent Hydrogens (Unsubstituted Ring): Strong band at 770–730 cm⁻¹ .
-
2 Adjacent Hydrogens (Substituted Ring): Strong band at 860–800 cm⁻¹ .
-
Validation: The presence of both bands confirms the integrity of the naphthalene fusion and the specific substitution pattern.
Data Presentation: Summary of Assignments
| Frequency (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Diagnostic Value |
| 3300–2500 | Carboxylic Acid | O-H Stretch (H-bonded) | Broad, Variable | Confirms acid functionality; dimer formation.[3][4] |
| 3060–3010 | Naphthalene Ring | C-H Stretch ( | Weak, Sharp | Confirms aromaticity. |
| 2960, 2870 | Methyl Group | C-H Stretch ( | Weak | Confirms presence of alkyl substituent. |
| 1690 ± 10 | Carboxylic Acid | C=O Stretch | Strong | Primary ID; position indicates conjugation. |
| 1600, 1580 | Naphthalene Ring | C=C Ring Stretch | Medium | Characteristic "aromatic doublet". |
| 1460, 1380 | Methyl Group | C-H Deformation | Medium | Methyl group confirmation. |
| 1280–1250 | Carboxylic Acid | C-O Stretch | Strong | Distinguishes acid from ketone/aldehyde. |
| 930 ± 15 | Carboxylic Acid | O-H Out-of-Plane Bend | Medium, Broad | Specific to acid dimers. |
| 830 ± 10 | Aromatic Ring | C-H OOP (2 adj. H) | Strong | Critical: Confirms substitution on one ring. |
| 750 ± 10 | Aromatic Ring | C-H OOP (4 adj. H) | Strong | Critical: Confirms unsubstituted second ring. |
Visualization: Workflow & Structural Logic
Experimental Workflow Diagram
Figure 1: Step-by-step experimental workflow for FTIR analysis of 1-MNCA.
Vibrational Logic & Assignment Map
Figure 2: Correlation map linking molecular substructures to specific FTIR spectral bands.
Troubleshooting & Validation
-
Issue: "Hump" in Baseline (2000–4000 cm⁻¹):
-
Cause: Scattering due to large particle size in KBr pellet (Christiansen effect).
-
Solution: Regrind sample for at least 2 minutes; ensure particle size is smaller than the wavelength of IR light (< 2.5 µm).
-
-
Issue: Weak Carbonyl Peak:
-
Cause: Saturation of the detector or sample too thick.
-
Solution: Reduce sample concentration in KBr (aim for 1% w/w) or apply less pressure on ATR anvil.
-
-
Issue: Water Interference:
-
Cause: Atmospheric moisture.
-
Solution: Purge instrument with dry nitrogen; subtract background spectrum taken immediately prior to measurement.
-
References
-
NIST Chemistry WebBook. 1-Methylnaphthalene Infrared Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons. Available at: [Link]
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[2] (2020).[2] Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Sources
Application Note: High-Resolution Mass Spectrometry Profiling of 1-Methylnaphthalene-2-Carboxylic Acid
This Application Note is structured as a high-level technical guide for analytical chemists and drug metabolism scientists. It prioritizes mechanistic insight and robust experimental protocols over generic descriptions.
Elucidating Ortho-Effects, Isomeric Differentiation, and Fragmentation Kinetics
Executive Summary
1-Methylnaphthalene-2-carboxylic acid is a critical metabolite often observed in the degradation of polycyclic aromatic hydrocarbons (PAHs) and as an impurity in the synthesis of naphthalene-based pharmaceuticals (e.g., naproxen analogs). Its structural elucidation presents a specific analytical challenge: differentiating it from its positional isomers (e.g., 2-methyl-1-naphthoic acid or 3-methyl-2-naphthoic acid).
This guide details the mass spectrometric behavior of 1-M-2-NA.[1] The core diagnostic feature is the "Ortho Effect" observed in Electron Ionization (EI), where the proximity of the C1-methyl group and the C2-carboxyl group facilitates a specific 1,5-hydrogen shift, leading to the elimination of water (
Mass Spectrometry Fragmentation Mechanics
Electron Ionization (EI) – The Ortho Effect
In hard ionization (70 eV), the molecular ion (
-
Pathway A: The Ortho Effect (Diagnostic)
-
Mechanism: A 1,5-hydride shift occurs from the C1-methyl group to the carbonyl oxygen of the C2-carboxyl group. This is followed by the expulsion of a neutral water molecule (18 Da).
-
Result: Formation of a stable, cyclic oxo-naphthalene cation at m/z 168 .
-
Significance: This transition typically yields the base peak or a high-abundance fragment in 1,2-substituted isomers, whereas non-adjacent isomers primarily lose
(17 Da).
-
-
Pathway B:
-Cleavage (Standard)-
Mechanism: Direct cleavage of the C-OH bond or the C-C bond adjacent to the carbonyl.
-
Result: Loss of
to form the acylium ion (m/z 169 ) or loss of to form the methylnaphthalene cation (m/z 141 ).
-
Electrospray Ionization (ESI) – Negative Mode
In LC-MS, the compound is best analyzed in negative mode (
-
Precursor:
at m/z 185 . -
Primary Fragment: Collision-Induced Dissociation (CID) drives decarboxylation (
loss, 44 Da), yielding the methylnaphthalen-1-ide anion at m/z 141 .
Visualization: Fragmentation Pathways[2][3][4][5]
The following diagram illustrates the competing fragmentation mechanisms, highlighting the transition state required for the diagnostic water loss.
Figure 1: Mechanistic flow of Electron Ionization (EI) fragmentation. The red node (m/z 168) represents the diagnostic "Ortho Effect" pathway distinguishing this isomer.
Experimental Protocols
Protocol A: GC-MS Analysis (Derivatization vs. Direct)
While the free acid exhibits the diagnostic ortho effect, it suffers from peak tailing on non-polar columns. For quantitative profiling, trimethylsilylation (TMS) is recommended, though it alters the fragmentation mass shift (Loss of TMSOH instead of H2O).
Method 1: Direct Analysis (Qualitative Structural ID)
-
Objective: Observe the native m/z 168 diagnostic ion.
-
Inlet: Splitless, 250°C.
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Oven: 100°C (1 min) → 20°C/min → 300°C (5 min).
-
MS Source: EI (70 eV), 230°C.
-
Note: Ensure the source is clean; carboxylic acids can adsorb to active sites.
Method 2: TMS Derivatization (Quantitative)
-
Reagent: BSTFA + 1% TMCS.
-
Procedure: Dissolve 1 mg sample in 100 µL dry pyridine. Add 50 µL BSTFA. Incubate at 60°C for 30 mins.
-
Target Ion: Look for
at m/z 258 (TMS ester). -
Fragment: Loss of
(m/z 243) and loss of TMSOH (m/z 168) – Note: The ortho effect still drives the elimination of the TMS-alcohol moiety.
Protocol B: LC-MS/MS (ESI Negative)
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
Mobile Phase B: Acetonitrile.[2]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
-
Ionization: ESI Negative Mode (
). -
Source Parameters:
-
Capillary Voltage: -3500 V.
-
Gas Temp: 300°C.
-
Nebulizer: 35 psi.
-
-
MRM Transition: 185.0
141.0 (Collision Energy: 15-20 eV).
Data Summary & Reference Library
Table 1: Key Diagnostic Ions (EI Source)
| m/z | Identity | Mechanism | Relative Abundance (Est.) |
| 186 | Molecular Ion ( | Parent | 40-60% |
| 169 | 20-40% | ||
| 168 | Ortho Effect (Cyclization) | 80-100% (Base Peak) | |
| 141 | Decarboxylation | 30-50% | |
| 115 | Ring degradation | 20-30% |
Note: In meta- or para-isomers (e.g., 3-methyl-2-naphthoic acid), the m/z 168 peak is negligible (<5%), making this table a validation checklist.
Table 2: Isomer Differentiation Logic
| Feature | 1-Methyl-2-Naphthoic Acid | 3-Methyl-2-Naphthoic Acid |
| Geometry | Ortho (Adjacent) | Ortho (Adjacent) but different steric environment |
| m/z 168 Intensity | High (Facilitated 1,5-H shift) | Medium/High (Also ortho) |
| Differentiation | Requires retention time or MS/MS ratios. 1-methyl isomer is more sterically crowded by the peri-hydrogen (C8), often reducing retention time on C18 columns compared to the 3-methyl isomer. | |
| Non-Adjacent Isomers | Negligible m/z 168 | Negligible m/z 168 |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[3]
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. (Source for general naphthoic acid fragmentation patterns).
Sources
- 1. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Purity Analysis of 1-Methylnaphthalene-2-Carboxylic Acid
Introduction & Scope
1-Methylnaphthalene-2-carboxylic acid (CAS: 595-31-3) is a critical bicyclic aromatic building block used in the synthesis of pharmaceuticals, dyes, and photochemicals. Its purity is paramount, as regioisomers (e.g., 2-methyl-1-naphthoic acid) or unreacted starting materials (e.g., 1-methylnaphthalene) can significantly alter the biological activity or material properties of downstream products.
This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol for the purity analysis of 1-methylnaphthalene-2-carboxylic acid. Unlike generic protocols, this method is engineered to resolve the target analyte from its hydrophobic starting materials and potential regioisomeric impurities using a specific pH-controlled mobile phase strategy.
Method Development Rationale (Expertise & Logic)
The design of this protocol rests on three critical physicochemical properties of the analyte:
-
Acidity (
~4.0 - 4.5): As a carboxylic acid, the analyte exists in an ionized (deprotonated) state at neutral pH, leading to poor retention and peak tailing on C18 columns.-
Experimental Choice: We utilize a mobile phase acidified to pH 2.5 . This suppresses ionization, forcing the molecule into its neutral, hydrophobic form, ensuring sharp peak shape and strong retention on the stationary phase.
-
-
Hydrophobicity Differential: The synthesis precursor, 1-methylnaphthalene , lacks the polar carboxylic acid group, making it significantly more hydrophobic.
-
Experimental Choice: A gradient elution is required. An isocratic method optimized for the acid would leave the non-polar starting material retained indefinitely on the column, causing "ghost peaks" in subsequent runs.
-
-
UV Absorption: The naphthalene moiety exhibits strong UV absorption bands.
-
Experimental Choice: Detection at 230 nm (or 254 nm) maximizes sensitivity by leveraging the
transitions of the aromatic ring system.
-
Experimental Protocol
Reagents and Materials
-
Analyte: 1-Methylnaphthalene-2-carboxylic acid (Reference Standard, >99%).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Additive: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).
-
Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 35°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis / PDA @ 230 nm (Primary), 254 nm (Secondary) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (100%) |
| Run Time | 20 Minutes |
Gradient Program
This gradient is designed to elute the polar acid first, followed by the highly non-polar naphthalene impurities.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Equilibration / Start |
| 2.0 | 70 | 30 | Isocratic Hold (Acid Retention) |
| 12.0 | 10 | 90 | Linear Ramp (Elute Non-polars) |
| 15.0 | 10 | 90 | Wash Step |
| 15.1 | 70 | 30 | Return to Initial |
| 20.0 | 70 | 30 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.
-
Note: Do not use pure water as the diluent; the free acid has limited aqueous solubility and may precipitate.
-
-
Stock Solution: Dissolve 10 mg of sample in 10 mL of Diluent (1.0 mg/mL). Sonicate for 5 minutes.
-
Working Solution: Dilute Stock 1:10 with Diluent to achieve 0.1 mg/mL. Filter through a 0.45 µm PTFE filter before injection.
System Suitability & Validation
To ensure the method is trustworthy and self-validating, the following criteria must be met before routine analysis:
-
Resolution (
): If analyzing a spiked mixture, resolution between 1-methylnaphthalene-2-carboxylic acid and 1-methylnaphthalene must be > 5.0. -
Tailing Factor (
): The analyte peak must have a tailing factor of .-
Troubleshooting: If
, the mobile phase pH is likely too high (insufficient protonation). Add more acid to Mobile Phase A.
-
-
Retention Time Repeatability: %RSD of retention time for 5 replicate injections must be < 1.0%.
Expected Elution Order (Relative)
-
2-Naphthoic Acid (Impurity - Demethylated): Elutes slightly earlier than target due to lack of methyl group.
-
1-Methylnaphthalene-2-carboxylic acid (Target): Intermediate retention.
-
1-Methylnaphthalene (Starting Material): Elutes late (high %B) due to lack of polar carboxyl group.
Analytical Workflow Visualization
Figure 1: Step-by-step analytical workflow for the purity analysis of 1-methylnaphthalene-2-carboxylic acid.
References
-
SIELC Technologies. (n.d.). Separation of 2,6-Naphthalenedicarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2752044, 1-methylnaphthalene-2-carboxylic Acid. Retrieved from [Link]
-
Zhang, G., et al. (2020).[2] Improved approach to quantitatively and qualitatively characterize carboxylic acid isomers in commercial naphthenic acids mixture by HPLC. ResearchGate. Retrieved from [Link]
-
Suryawanshi, et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate. Retrieved from [Link]
Sources
Use of 1-methylnaphthalene-2-carboxylic acid in organic synthesis
Application Note: Strategic Utilization of 1-Methylnaphthalene-2-Carboxylic Acid in Organic Synthesis
Abstract
1-Methylnaphthalene-2-carboxylic acid is a bifunctional naphthalene building block characterized by significant peri-interaction between the C1-methyl group and the C8-proton, as well as ortho-steric strain between the C1-methyl and C2-carboxyl moieties.[1][2] This application note details the methodological strategies required to overcome these steric barriers. We provide validated protocols for acid chloride generation, radical-mediated lateral functionalization, and directed ortho-metalation (DoM), enabling the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), atropisomeric amides, and pharmaceutical intermediates.[2]
Part 1: Structural Properties & Reactivity Profile[1]
The reactivity of 1-methylnaphthalene-2-carboxylic acid is dominated by the steric clash between the C1-methyl group and the C2-carbonyl system.[1][2] Unlike its isomer 2-naphthoic acid, the 1-methyl substituent forces the carboxyl group out of planarity with the naphthalene ring.[2]
Key Reactivity Consequences:
-
Inhibited Esterification: Standard Fischer esterification is sluggish due to the "ortho-effect."[1][2] Activation to the acid chloride is the preferred gateway.
-
Atropisomerism Potential: When derivatized into bulky amides (e.g., diethylamide), rotation around the Aryl-Carbonyl bond is restricted, creating chiral axes useful in asymmetric synthesis.[2]
-
Divergent Functionalization:
-
Ionic Pathway (DoM): The carboxyl/amide group directs lithiation to the C3 position.
-
Radical Pathway: The C1-methyl group is benzylic and susceptible to radical bromination (NBS), despite the steric crowding.
-
Visualizing the Reactivity Landscape
Figure 1: Divergent synthetic pathways accessible from 1-methylnaphthalene-2-carboxylic acid.[1][2] Blue indicates the starting material; Green, Red, and Yellow indicate the three primary reaction manifolds.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of 1-Methylnaphthalene-2-Carbonyl Chloride
The Gateway Transformation
Due to steric hindrance, quantitative conversion to the acid chloride requires catalytic activation.[2] The crude acid chloride is rarely isolated for long-term storage due to hydrolytic instability but is used immediately in situ.[1][2]
Reagents:
-
Substrate: 1-Methylnaphthalene-2-carboxylic acid (1.0 equiv)[1][2]
-
Reagent: Thionyl Chloride (SOCl2) (3.0 – 5.0 equiv)[1]
-
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops per 10 mmol)[1][2]
-
Solvent: Toluene (anhydrous) or Neat[1]
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl2 drying tube (or N2 inlet).
-
Addition: Charge the flask with the carboxylic acid. If using solvent, add toluene (3 mL/mmol).[2] Add Thionyl Chloride slowly.[1][2]
-
Reaction: Heat the mixture to reflux (approx. 80-110°C) for 2–3 hours. Gas evolution (SO2/HCl) should be vigorous initially and then subside.[2]
-
Monitoring: Monitor by TLC (quench an aliquot with MeOH to form the methyl ester). The acid spot should disappear.[2]
-
Workup: Concentrate the mixture under reduced pressure to remove excess SOCl2 and toluene.
-
Note: Co-evaporate with fresh toluene twice to ensure complete removal of thionyl chloride traces, which can interfere with subsequent nucleophilic attacks.[2]
-
-
Usage: Dissolve the resulting yellow/brown oil in DCM or THF for the next step immediately.
Protocol B: Lateral Functionalization via Radical Bromination
Accessing the Benzylic Position
This protocol selectively functionalizes the C1-methyl group.[1][2] The resulting bromide is a versatile electrophile for chain extension or ring fusion (e.g., forming naphthalic anhydride analogues).[2]
Reagents:
-
Substrate: Methyl ester of 1-methylnaphthalene-2-carboxylic acid (Protection is recommended to prevent acid-base interference).[1][2]
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 equiv).[1][2]
-
Solvent: Carbon Tetrachloride (CCl4) or Benzotrifluoride (PhCF3) as a greener alternative.[1][2]
Step-by-Step Methodology:
-
Solvent Choice: Use anhydrous PhCF3 (degassed).[1][2] Oxygen inhibits the radical chain reaction.[2]
-
Reflux: Heat the solution of substrate and NBS to reflux.
-
Initiation: Add the radical initiator (AIBN) in one portion.
-
Progression: The reaction is complete when the dense NBS solid at the bottom floats to the top as low-density Succinimide.[2] This usually takes 1–4 hours.[1][2]
-
Purification: Filter off the succinimide while hot. Evaporate the solvent.[2][3]
-
Outcome: The product, methyl 1-(bromomethyl)naphthalene-2-carboxylate, is unstable on silica gel.[1][2] Use crude or purify via rapid filtration through a neutral alumina plug.[1][2]
Protocol C: Directed Ortho-Metalation (DoM)
Regioselective C3 Functionalization
To functionalize the C3 position (ortho to the carboxyl), the acid must be converted to a Directed Metalation Group (DMG), such as a secondary amide or oxazoline. The 1-methyl group does not interfere with C3 lithiation if the correct base is used.[1][2]
Reagents:
Step-by-Step Methodology:
-
Cryogenic Setup: Flame-dry a flask under Argon. Add substrate and TMEDA in THF. Cool to -78°C.[1][2]
-
Lithiation: Add s-BuLi dropwise.[1][2] The solution often turns a deep color (red/orange) indicating the formation of the lithiated species.
-
Equilibration: Stir for 1 hour at -78°C.
-
Mechanistic Note: While the benzylic protons (C1-Me) are acidic, the coordination of Lithium to the amide oxygen and TMEDA kinetically favors the removal of the C3 proton [2].
-
-
Quench: Add the electrophile (e.g., MeI, DMF, I2) dissolved in THF.[2]
-
Warming: Allow to warm to room temperature slowly over 2 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][2]
Part 3: Troubleshooting & Optimization Data
Table 1: Common Failure Modes and Corrections
| Issue | Probable Cause | Corrective Action |
| Low Yield in Acid Chloride Step | Incomplete reaction due to sterics. | Use Oxalyl Chloride with catalytic DMF in DCM at room temp if heat sensitivity is an issue.[1][2] |
| Benzylic Bromination Fails | Radical quenching by O2. | Degas solvent thoroughly (freeze-pump-thaw x3).[1][2] |
| Lithiation at Methyl instead of C3 | Thermodynamic control. | Keep temperature strictly at -78°C . Do not allow to warm before adding electrophile.[1][2] Use s-BuLi (kinetic base) over n-BuLi.[1][2] |
| Hydrolysis of Product | Steric hindrance traps water.[1][2] | Ensure drying of organic layers with Na2SO4 is rigorous; use a high vacuum pump for extended periods.[2] |
References
-
Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (General reference for DoM regioselectivity in hindered naphthalenes).
-
Mortier, J., & Moyroud, J. (1994).[2][4] The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation.[1][2][4] Journal of Organic Chemistry, 59(14), 4042–4044.[2] Link[1]
-
Greeves, N. (2012).[1][2] The mechanism of the reaction between thionyl chloride and a carboxylic acid. ChemTube3D. Link
-
PubChem. (2025).[1][2] 1-Methylnaphthalene-2-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] Link[1]
-
Miyai, T., et al. (2013).[1][2] Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion. Journal of Organic Chemistry. Link
Sources
- 1. 1-methylnaphthalene-2-carboxylic Acid | C12H10O2 | CID 2752044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene - Wikipedia [en.wikipedia.org]
- 3. EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Note: Derivatization of 1-Methylnaphthalene-2-Carboxylic Acid for Biological Assays
Abstract
This guide details the technical protocols for derivatizing 1-methylnaphthalene-2-carboxylic acid (1-MNA) . Due to the significant steric hindrance imposed by the ortho-methyl group at position C1, standard carboxyl-coupling methodologies often yield poor results. This note provides two distinct, validated workflows:
-
Analytical Derivatization: High-sensitivity fluorescent labeling for HPLC quantification in biological matrices.
-
Medicinal Synthesis: A robust acid-chloride activation route to overcome steric barriers for generating bioactive amides.
Introduction & Chemical Challenges
1-Methylnaphthalene-2-carboxylic acid (1-MNA) is a structural analog of various plant hormones and a scaffold in medicinal chemistry (e.g., Sirtuin inhibitors, PPAR agonists).[1] However, its derivatization presents a specific challenge: The Ortho-Effect. [1]
The methyl group at C1 creates a steric blockade around the carbonyl carbon at C2. Consequently, nucleophilic attack—required for esterification or amidation—is kinetically inhibited compared to unhindered naphthoic acids.[1]
-
Standard Methods Fail: Conventional carbodiimide couplings (EDC/NHS) often result in low yields or requiring excessive reaction times.
-
The Solution: We must utilize high-energy intermediates (Acid Chlorides) for synthesis or specific alkylation strategies for analytical tagging.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic workflow for selecting the appropriate derivatization pathway based on experimental intent.
Protocol A: Fluorescent Labeling for HPLC (Analytical)
Objective: To attach a fluorophore to 1-MNA, enabling femtomolar detection limits in plasma or urine.[1] Mechanism: Esterification via nucleophilic displacement of a halogenated coumarin. Key Reagent: 4-bromomethyl-7-methoxycoumarin (Br-MMC).[2]
Materials
-
Analyte: 1-MNA (dissolved in Acetone).
-
Reagent: Br-MMC (Sigma-Aldrich/Merck).
-
Catalyst: Anhydrous Potassium Carbonate (
) and 18-Crown-6 ether (Phase transfer catalyst). -
Solvent: Acetone (HPLC Grade).
Step-by-Step Protocol
-
Preparation:
-
Dissolve 1-MNA (1.0 mg) in 10 mL of acetone to create a stock solution.
-
Prepare Br-MMC solution (1 mg/mL in acetone).
-
Prepare Crown Ether solution (10 mg/mL in acetone).
-
-
Reaction Setup:
-
In a light-protected amber vial (coumarins are light-sensitive), add:
-
100
L of 1-MNA sample. -
100
L of Br-MMC reagent (Excess). -
10 mg of solid anhydrous
. -
10
L of 18-Crown-6 solution.
-
-
-
Derivatization:
-
Cap tightly and vortex for 30 seconds.
-
Incubate at 60°C for 45 minutes in a heating block.
-
Note: The crown ether is critical here to solubilize the carbonate and drive the reaction despite the steric hindrance.
-
-
Workup:
Analytical Parameters (HPLC-FLD)
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 |
| Mobile Phase | Isocratic: Acetonitrile (70%) / Water (30%) |
| Flow Rate | 1.0 mL/min |
| Excitation | 325 nm |
| Emission | 390 nm |
| Retention Time | ~4.5 min (Unlabeled), ~12.5 min (Labeled Derivative) |
Protocol B: Synthesis of Bioactive Amides (Medicinal)
Objective: To synthesize amide derivatives (e.g., N-phenyl-1-methyl-2-naphthamide) for Structure-Activity Relationship (SAR) studies. Mechanism: Conversion to Acid Chloride followed by Amine coupling. Why this method? The intermediate acid chloride is highly electrophilic, sufficiently overcoming the steric repulsion of the C1-methyl group.
Materials
-
Substrate: 1-MNA (1 mmol, 186 mg).
-
Activator: Oxalyl Chloride (1.5 mmol, 0.13 mL).[1]
-
Catalyst: DMF (Dimethylformamide) - 2 drops.[4]
-
Solvent: Dichloromethane (DCM, Anhydrous).[1]
-
Amine Partner: e.g., Aniline or Morpholine (1.2 mmol).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Formation)
-
Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) and purge with Nitrogen (
). -
Solubilization: Add 1-MNA (186 mg) and dry DCM (10 mL).
-
Catalysis: Add 2 drops of anhydrous DMF.
-
Chlorination:
-
Cool the solution to 0°C (Ice bath).
-
Add Oxalyl Chloride dropwise over 5 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Observation: Gas evolution (
, , ) indicates reaction progress.[1]
-
-
Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure (Rotovap). The residue is the crude 1-methyl-2-naphthoyl chloride . Do not purify; use immediately.
Phase 2: Coupling
-
Re-solubilization: Dissolve the crude acid chloride in 5 mL dry DCM.
-
Amine Addition:
-
In a separate vial, mix the Target Amine (1.2 mmol) and TEA (2.0 mmol) in 5 mL DCM.
-
Add the amine mixture slowly to the acid chloride solution at 0°C.
-
-
Completion: Stir at RT for 4-12 hours.
-
Workup:
-
Wash with 1M HCl (to remove unreacted amine).
-
Wash with Saturated
(to remove unreacted acid). -
Dry over
, filter, and concentrate.[1]
-
-
Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Hexane:EtOAc).
Workflow Diagram
Figure 2: Synthetic pathway utilizing the Vilsmeier-Haack type activation to generate the reactive acid chloride intermediate.
Quality Control & Validation
Before using these derivatives in biological assays, their identity and purity must be confirmed.[1]
NMR Verification (Key Signals)
Due to the 1-methyl group, look for specific shifts in the
-
Methyl Group: Singlet around
2.6 - 2.8 ppm. -
Amide Proton (if applicable): Broad singlet around
6.0 - 8.0 ppm (exchangeable with ). -
Aromatic Region: Multiplets
7.4 - 8.2 ppm. Note the shift of the H3 proton due to the adjacent carbonyl.
Biological Assay Validation (Example)
If the derivative is intended for cytotoxicity screening:
-
Assay: MTT or CellTiter-Glo.
-
Control: Use parent 1-MNA as a negative control (often low toxicity).
-
Positive Control: Doxorubicin or a known naphthalene-based inhibitor.
-
Solubility: Dissolve derivatives in DMSO (< 0.1% final concentration in culture).
References
-
Fluorescence Labeling of Carboxylic Acids: Mukherjee, P. S., & Karnes, H. T. (1996).[1][7] Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204.[1][7]
-
Acid Chloride Synthesis (Oxalyl Chloride Protocol): Common Organic Chemistry. (n.d.). Oxalyl Chloride - Reagent for the conversion of carboxylic acids to acid chlorides.[8]
-
Biological Activity of Naphthalene Derivatives: Polasek, J., et al. (2019).[1][9] Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(17), 3043.[1]
-
Coumarin Derivatization Reagents: Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides.[7][10][11]
Sources
- 1. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxalyl Chloride [commonorganicchemistry.com]
- 9. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Derivatization of carboxylic group for fluorescence - Chromatography Forum [chromforum.org]
Application Notes & Protocols: Antimicrobial Screening of 1-Methylnaphthalene-2-Carboxylic Acid Derivatives
A Guide for Researchers in Drug Development
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery pipelines and an exploration of novel chemical scaffolds. Naphthalene, a simple bicyclic aromatic hydrocarbon, represents a versatile and promising platform in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial, antifungal, and anti-inflammatory properties.[1][2][5] Several naphthalene-based molecules, such as naftifine and terbinafine, are already established as successful antimicrobial agents, validating the therapeutic potential of this structural motif.[1][2]
This guide focuses on a specific, under-explored subclass: 1-methylnaphthalene-2-carboxylic acid derivatives . The strategic placement of the carboxylic acid and methyl groups offers unique steric and electronic properties that can be systematically modified to probe structure-activity relationships (SAR). This document serves as a comprehensive technical guide for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for the effective antimicrobial screening of this compound class.
Scientific Rationale & Strategic Approach
Why Screen 1-Methylnaphthalene-2-Carboxylic Acid Derivatives?
-
Proven Antimicrobial Core: The naphthalene ring is a known pharmacophore with inherent lipophilicity, which can facilitate penetration of microbial cell membranes.[2] The antimicrobial action of naphthalene derivatives is often attributed to their ability to disrupt membrane integrity, inhibit essential metabolic enzymes, and generate damaging reactive oxygen species (ROS).
-
Tunable Chemical Handles: The carboxylic acid moiety (-COOH) at the 2-position is a critical functional group. It provides a key site for derivatization (e.g., forming amides, esters) to modulate properties like solubility, cell permeability, and target interaction. Furthermore, its acidic nature can influence the compound's overall charge and interaction with biological targets.
-
Structure-Activity Relationship (SAR) Potential: The methyl group at the 1-position provides a steric influence that can be explored. Systematic modification of this position, alongside derivatization of the carboxylic acid, allows for a methodical investigation of the SAR, linking specific structural changes to enhancements in antimicrobial potency or spectrum.[2]
The Screening Cascade: A High-Level Workflow
A logical and resource-efficient screening process is crucial for identifying promising lead compounds. The workflow should begin with broad primary screening to identify any activity, followed by more detailed secondary assays to quantify potency and determine the mode of action.
Caption: High-level workflow for antimicrobial screening.
PART 1: Primary Antimicrobial Screening Protocol
This initial phase aims to rapidly identify derivatives with any detectable antimicrobial activity against a representative panel of microorganisms. The agar disk diffusion method is a cost-effective and widely used qualitative technique for this purpose.[6][7]
Protocol 1: Agar Disk Diffusion Assay
This method is based on the diffusion of a compound from a paper disk into an agar medium inoculated with a test microorganism. The presence of a "zone of inhibition" (a clear area around the disk where growth is prevented) indicates antimicrobial activity.[6][8]
Principle: The diameter of the zone of inhibition is inversely correlated with the Minimum Inhibitory Concentration (MIC). A larger zone implies greater susceptibility of the organism to the compound.[9]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]
-
Sterile 6 mm paper disks
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Gentamicin)
-
Negative control disks (solvent only)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%) or Tryptic Soy Broth[6]
-
Sterile cotton swabs
-
Incubator (35 ± 1°C)[11]
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.[8] Use this suspension within 15 minutes.[8][11]
-
Plate Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum suspension. b. Remove excess fluid by pressing the swab against the inside of the tube.[6][11] c. Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[6][8] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]
-
Disk Application: a. Aseptically apply sterile paper disks to the inoculated agar surface. b. Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a separate disk. Also prepare positive control (standard antibiotic) and negative control (solvent) disks. c. Gently press each disk to ensure complete contact with the agar.[6] Do not move a disk once it has been placed.[6]
-
Incubation: a. Invert the plates and place them in an incubator set at 35 ± 1°C. b. Incubate for 18-24 hours for most bacteria. Fungal species like C. albicans may require 24-48 hours.
-
Result Measurement: a. After incubation, measure the diameter of the zone of inhibition (including the disk) for each compound in millimeters (mm) using a ruler or caliper. b. Any zone of inhibition suggests the compound is active and should be advanced to secondary screening.
PART 2: Secondary Screening & Potency Determination
Compounds that show activity in the primary screen ("hits") must be evaluated quantitatively to determine their potency. The gold-standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[12]
Protocol 2: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9][13][14] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[12][15]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compounds and control antibiotics
-
Bacterial/Fungal inoculum prepared as in Protocol 1 and then diluted
-
Multi-channel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Preparation: a. In the first column of a 96-well plate, add 100 µL of your test compound at 2x the highest desired final concentration. b. Add 50 µL of sterile broth to all other wells (columns 2-12). c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to column 3, and so on, until column 10. Discard 50 µL from column 10.[16] d. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).
-
Final Inoculum Preparation: a. Dilute the 0.5 McFarland suspension prepared earlier into the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Inoculation: a. Add 50 µL of the final inoculum to wells in columns 1-11. This brings the total volume in each well to 100 µL and dilutes the compounds to their final test concentrations. b. Do not add inoculum to column 12 (sterility control).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) due to microbial growth.[9][14] This can be assessed by eye or by using a plate reader to measure optical density (e.g., at 600 nm).[17] b. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Data Presentation: MIC Values
Summarize the results in a clear table. This allows for easy comparison of the activity of different derivatives against various microbial strains.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| Naph-Me-COOH-01 | 64 | >128 | >128 | 128 |
| Naph-Me-CONH2-02 | 16 | 64 | 128 | 32 |
| Naph-Me-CONEt2-03 | 8 | 32 | 64 | 16 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
PART 3: Determining Cidal vs. Static Activity
After identifying potent inhibitors (low MIC), it is critical to determine whether they kill the microbes (bactericidal/fungicidal) or merely inhibit their growth (bacteriostatic/fungistatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Protocol 3: MBC/MFC Determination
The MBC/MFC is the lowest concentration of an antimicrobial that kills ≥99.9% of the initial bacterial inoculum.[13][14][16] This protocol is a direct extension of the MIC assay.
Procedure:
-
Following MIC Determination: a. Select the wells from the completed MIC plate corresponding to the MIC, 2x MIC, and 4x MIC concentrations for each compound. Also include the growth control well. b. Using a pipette, mix the contents of each selected well thoroughly.
-
Subculturing: a. From each selected well, take a small aliquot (e.g., 10 µL) and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., MHA). b. Label each spot clearly corresponding to its original well concentration.
-
Incubation: a. Incubate the agar plate at 35-37°C for 18-24 hours, or until growth is clearly visible in the spot from the growth control well.
-
MBC/MFC Determination: a. The MBC or MFC is the lowest concentration of the compound that results in no visible colony growth on the subculture plate, indicating a ≥99.9% reduction in CFU/mL from the initial inoculum.[13][14]
Interpreting the MIC/MBC Ratio:
The ratio of MBC to MIC provides valuable insight into the nature of the antimicrobial agent.[13]
-
If MBC/MIC ≤ 4: The compound is generally considered bactericidal .[13][14]
-
If MBC/MIC > 4: The compound is considered bacteriostatic .[13]
Caption: Workflow for determining MBC from MIC results.
References
-
MBC vs. MIC: What Every Drug Developer Should Know. (2024, May 20). Antimicrobial Testing Laboratory. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30). Microbe Notes. [Link]
-
Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. [Link]
-
CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]
-
Advancing Antimicrobial Efficacy. (2022, March 18). Journal of Molecular Science. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October 15). Journal of Clinical Microbiology. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]
-
Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (2012, October 1). ASM Journals. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Clinical and Laboratory Standards Institute. [Link]
-
Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (2024, November 22). MDPI. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023, July 12). PMC. [Link]
-
EUCAST Disk Diffusion Method (Part 1). (2022, April 20). CGSpace. [Link]
-
Disk diffusion test. Wikipedia. [Link]
-
Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (2022, September 15). Journal of Medicinal and Chemical Sciences. [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024, December 28). International Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025, November 10). Scientific Reports. [Link]
-
naphthalene derivatives : a new range of antimicrobials with high therapeutic value. Semantic Scholar. [Link]
-
NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. RASAYAN Journal of Chemistry. [Link]
-
(PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. [Link]
-
Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. (2023, June 5). MDPI. [Link]
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- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. microbeonline.com [microbeonline.com]
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- 13. microbe-investigations.com [microbe-investigations.com]
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- 16. emerypharma.com [emerypharma.com]
- 17. protocols.io [protocols.io]
Application Note & Protocols: Cytotoxicity Assays for Naphthalene-Based Compounds
Introduction: The Imperative for Assessing Naphthalene Compound Cytotoxicity
Naphthalene and its derivatives are bicyclic aromatic hydrocarbons with widespread applications, from industrial chemical synthesis to pharmaceuticals.[1][2] Their planar structure allows them to feature prominently in the design of novel therapeutic agents, including potential anticancer drugs.[3] However, the same chemical properties that make them versatile can also pose toxicological risks. The metabolism of naphthalene, primarily by cytochrome P450 monooxygenases, can generate reactive intermediates like epoxides and quinones.[4][5][6] These metabolites can induce significant cellular damage through mechanisms such as oxidative stress, DNA damage, and covalent binding to cellular macromolecules, ultimately leading to cell death.[4][7]
Therefore, a precise and robust assessment of cytotoxicity is a cornerstone of both toxicological screening and the early stages of drug development for any naphthalene-based compound.[8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for selecting and performing appropriate in vitro cytotoxicity assays tailored to the specific challenges posed by these compounds.
Choosing the Right Assay: A Multi-Faceted Approach
No single assay can fully capture the complexity of a compound's cytotoxic profile. The choice of assay should be driven by the specific scientific question and an understanding of the potential mechanisms of cell death.[10][11] For naphthalene-based compounds, it is crucial to assess multiple endpoints to build a complete picture of their biological effects.
A logical approach involves evaluating three key pillars of cellular health:
-
Metabolic Activity: Is the compound cytostatic (inhibiting proliferation) or cytotoxic (killing cells)?
-
Membrane Integrity: Does the compound induce necrosis or late-stage apoptosis?
-
Apoptotic Pathways: Is the compound activating programmed cell death?
This guide will focus on three gold-standard assays, each addressing one of these pillars: the MTT assay, the LDH release assay, and the Caspase-Glo® 3/7 assay.
Mechanism of Naphthalene-Induced Cytotoxicity
Understanding the mechanism of toxicity is key to selecting and interpreting cytotoxicity assays. Naphthalene itself is relatively inert; its toxicity is mediated by metabolic activation.[6] The process, depicted below, typically involves the formation of quinones, which are highly reactive and can lead to oxidative stress, depleting cellular antioxidants like glutathione and causing damage to DNA, lipids, and proteins.[4][7]
Caption: Metabolic activation of naphthalene leading to cell death pathways.
Experimental Workflow Overview
A typical cytotoxicity experiment follows a standardized workflow, from initial cell culture to final data analysis. This ensures reproducibility and allows for the valid comparison of results.
Caption: Standardized workflow for in vitro cytotoxicity testing.
Protocol 1: Metabolic Activity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12][13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[12]
Application: This assay is excellent for initial screening to determine if a naphthalene-based compound affects cell viability or proliferation.[15] It provides a quantitative measure of cytotoxicity.[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the naphthalene-based compound in culture medium. A vehicle control (e.g., DMSO) must be prepared at the same final concentration as in the highest compound concentration well.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[12][16]
-
Rationale: This provides the substrate for the mitochondrial enzymes. The final concentration should be around 0.5 mg/mL.[12]
-
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[14]
-
Rationale: The formazan product is insoluble and must be dissolved to allow for accurate absorbance reading. Shaking on an orbital shaker for 15 minutes can aid this process.[15]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12][15]
Protocol 2: Membrane Integrity Assessment via LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[17] When the plasma membrane is damaged—a key feature of necrosis—LDH is released into the extracellular culture medium.[17][18] The LDH assay quantifies this released enzyme by measuring its activity in a coupled enzymatic reaction that results in a colored formazan product, which can be measured colorimetrically.[17]
Application: This assay is ideal for specifically detecting necrotic cell death.[19] It is an excellent secondary assay to confirm whether the loss of metabolic activity observed in the MTT assay is due to cell death involving membrane rupture.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. It is critical to set up the correct controls.[20]
-
Untreated Control: Measures spontaneous LDH release.
-
Vehicle Control: Measures the effect of the compound's solvent.
-
Maximum Release Control: Cells are treated with a lysis buffer to cause 100% LDH release.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 600 x g for 10 minutes.[20]
-
Rationale: This pellets any detached or dead cells, ensuring that only the LDH released into the medium is measured.
-
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well flat-bottom plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate (lactate) with a tetrazolium salt and an electron acceptor.[17]
-
Assay Reaction: Add the prepared reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Rationale: This allows the enzymatic reaction to proceed. The incubation time can be optimized based on signal strength.
-
-
Stop Reaction (if applicable): Some kits require adding a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Apoptosis Detection via Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[21][22] When apoptosis is induced, active Caspase-3/7 cleaves the substrate, releasing aminoluciferin. This is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active Caspase-3 and -7.[21][23]
Application: This is a highly sensitive assay for determining if a compound induces apoptosis.[24] Its "add-mix-measure" format makes it ideal for high-throughput screening.[21]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. It is recommended to use white-walled, clear-bottom 96-well plates to maximize the luminescent signal.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves mixing a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing the cells and medium.
-
Rationale: The reagent contains lysis agents, so no prior cell processing is needed. This simple "add-mix-measure" format minimizes handling errors.[23]
-
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours.
-
Rationale: This incubation allows for complete cell lysis and for the caspase/luciferase reactions to reach a stable state, generating a robust signal.[21]
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
For all assays, raw data must be processed to determine the compound's effect.
-
Background Subtraction: Subtract the average reading from the "medium only" wells from all other readings.
-
Data Normalization: Express the data as a percentage of the vehicle control.
-
For MTT and Caspase-Glo®: % Viability or % Activity = (Sample Reading / Vehicle Control Reading) * 100
-
For LDH: % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
-
Dose-Response Curves: Plot the normalized data against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a compound that reduces the measured biological response by 50%.[25][26] It is a standard measure of a compound's potency.[9] A lower IC₅₀ value indicates a more potent compound.[3]
Sample Data Presentation
| Compound Conc. (µM) | Absorbance (570nm) | % Viability (Normalized) |
| 0 (Vehicle) | 1.250 | 100.0% |
| 0.1 | 1.215 | 97.2% |
| 1 | 1.050 | 84.0% |
| 10 | 0.630 | 50.4% |
| 50 | 0.250 | 20.0% |
| 100 | 0.125 | 10.0% |
| Calculated IC₅₀ | ~10 µM |
Interpretation Caveat: An IC₅₀ value is highly dependent on the experimental conditions, including the cell line used and the incubation time.[25][27] Therefore, it is crucial to report these conditions alongside the calculated value.
Conclusion
The assessment of cytotoxicity for naphthalene-based compounds requires a thoughtful, multi-assay approach. By combining an evaluation of metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7), researchers can build a comprehensive toxicological profile. This strategy not only identifies cytotoxic compounds but also provides critical insights into their mechanism of action, which is invaluable for both risk assessment and the rational design of safer, more effective therapeutic agents.
References
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D'Arcy, M. S. (2019). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 1951, 19-24. Retrieved from [Link]
-
Biocompare. (2022, November 4). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity. Retrieved from [Link]
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Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998). Toxicological Review of Naphthalene. Retrieved from [Link]
-
OEHHA. (2004). Long-term Health Effects of Exposure to Naphthalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Naphthalene - WHO Guidelines for Indoor Air Quality: Selected Pollutants. Retrieved from [Link]
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PubMed. (2001). Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells. Retrieved from [Link]
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SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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Scilit. (2012). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Retrieved from [Link]
-
ResearchGate. (2012). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
-
ResearchGate. (2018, February 14). Naphthalene mothballs: A silent killer. Retrieved from [Link]
-
RSC Publishing. (2025, December 16). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2002). NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. Retrieved from [Link]
-
ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Steric Control in Materials Design: 1-Methylnaphthalene-2-Carboxylic Acid
Topic: Application of 1-methylnaphthalene-2-carboxylic acid in materials science Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary
1-methylnaphthalene-2-carboxylic acid (1M2NA) is a specialized naphthalene derivative distinguished by the significant steric hindrance between its ortho-methyl group (C1) and the carboxylic acid moiety (C2). Unlike its planar isomer 2-naphthoic acid, 1M2NA adopts a twisted conformation that disrupts efficient
In materials science, this "steric twist" is a functional feature, not a bug. It is utilized to:
-
Engineer Crystal Packing: Disrupt lattice energy in co-crystals to enhance the solubility of pharmaceutical active ingredients (APIs).
-
Modulate Polymer Properties: Serve as a bulky chain terminator or pendant group in biodegradable polyesters to adjust glass transition temperature (
) and degradation rates. -
Construct Porous Frameworks: Prevent interpenetration in Metal-Organic Frameworks (MOFs) by enforcing non-planar ligand geometries.
This guide provides the rationale, mechanisms, and validated protocols for deploying 1M2NA in high-performance materials research.
Molecular Architecture & Mechanism
The utility of 1M2NA stems from the steric clash between the C1-Methyl and C2-Carboxyl groups. This interaction forces the carboxylic acid group out of the plane of the naphthalene ring.
Key Material Consequences:
-
Reduced Lattice Energy: The molecule cannot pack as tightly as planar naphthoic acids, lowering the melting point and increasing solubility in organic matrices.
-
Fluorescence Preservation: In solid-state optical materials, the twisted geometry prevents the formation of "H-aggregates" (face-to-face stacking) which typically quench fluorescence.
Diagram 1: Steric Influence on Packing
Figure 1: Mechanistic flow illustrating how the ortho-substitution of 1M2NA dictates its macroscopic material properties.
Application I: Crystal Engineering & Co-Crystallization
Context: In drug development, 1M2NA is an excellent co-former for solubility enhancement. Its lipophilic naphthalene core interacts with hydrophobic drugs, while the carboxylic acid forms hydrogen bonds (supramolecular synthons) with the drug's acceptor sites. The "twist" prevents the co-crystal from packing too tightly, thereby increasing the dissolution rate.
Protocol: Solvent-Assisted Grinding (SAG) Screening
Objective: To identify stable co-crystals between 1M2NA and a target API (e.g., a poorly soluble nitrogenous base).
Materials:
-
1-methylnaphthalene-2-carboxylic acid (>98% purity).
-
Target API (e.g., Carbamazepine, Itraconazole).
-
Solvents: Methanol, Ethanol, Acetonitrile.
-
Equipment: Retsch MM400 Mixer Mill or agate mortar.
Step-by-Step Workflow:
-
Stoichiometric Weighing:
-
Weigh the API and 1M2NA in a 1:1 molar ratio.
-
Note: Also prepare 1:2 and 2:1 ratios if the API has multiple hydrogen bond acceptors.
-
-
Grinding (Mechanochemistry):
-
Place the mixture into a 10 mL stainless steel grinding jar with two 7 mm stainless steel balls.
-
Add 10-15
L of solvent (Methanol is standard) per 100 mg of powder (Liquid-assisted grinding). -
Rationale: The solvent acts as a catalyst, increasing molecular mobility without dissolving the solid.
-
-
Processing:
-
Grind at 30 Hz for 20-30 minutes.
-
Checkpoint: The resulting powder should be dry and fine. If paste-like, reduce solvent volume in next iteration.
-
-
Characterization (Self-Validation):
-
PXRD (Powder X-Ray Diffraction): Compare the pattern of the product against the pure API and pure 1M2NA.
-
Success Criteria: Appearance of new peaks not present in starting materials indicates a new phase (co-crystal).
-
DSC (Differential Scanning Calorimetry): Look for a single, distinct melting endotherm between the melting points of the two components (eutectic) or distinct from both (co-crystal).
-
Diagram 2: Co-Crystal Screening Logic
Figure 2: Logical workflow for validating co-crystal formation using 1M2NA.
Application II: Polymer Additive & Modifier
Context: Patents indicate the use of naphthalene carboxylic acids in biodegradable polymers and chewing gum bases [1, 2]. 1M2NA acts as a modifier to adjust the Glass Transition Temperature (
Protocol: Synthesis of 1M2NA-Terminated Polylactic Acid (PLA) Oligomers
Objective: To synthesize a hydrophobically modified biodegradable oligomer for controlled release applications.
Reaction Scheme:
Materials:
-
Polylactic acid (PLA) oligomer (
Da). -
1-methylnaphthalene-2-carboxylic acid.[1][2][3][4][5][6][7][8][9]
-
Dicyclohexylcarbodiimide (DCC) - Coupling agent.
-
4-Dimethylaminopyridine (DMAP) - Catalyst.
-
Dichloromethane (DCM) - Solvent (Anhydrous).
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve 1.0 eq of PLA oligomer and 1.2 eq of 1M2NA in anhydrous DCM under nitrogen atmosphere.
-
Safety: DCM is volatile; work in a fume hood.
-
-
Activation & Coupling:
-
Cool the solution to 0°C in an ice bath.
-
Add 0.1 eq of DMAP.
-
Add 1.2 eq of DCC dissolved in minimal DCM dropwise over 10 minutes.
-
Mechanism:[10] DCC activates the carboxylic acid of 1M2NA, forming an O-acylisourea intermediate which is then attacked by the hydroxyl group of PLA.
-
-
Reaction:
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.
-
-
Purification:
-
Filtration: Filter off the DCU precipitate.
-
Precipitation: Concentrate the filtrate and pour slowly into cold diethyl ether or methanol to precipitate the polymer.
-
Drying: Vacuum dry the product at 40°C.
-
-
Validation:
-
1H NMR: Monitor the shift of the proton adjacent to the terminal hydroxyl group of PLA. The appearance of naphthalene aromatic protons (7.2–8.2 ppm) and the methyl group singlet (
2.6 ppm) confirms attachment.
-
Synthesis of the Core Material
If commercial stock is unavailable, 1M2NA can be synthesized with high purity for materials applications.
Recommended Route: Hydrolysis of 1-methyl-2-naphthonitrile or Oxidation of 1-methyl-2-acetylnaphthalene. Note: Direct lithiation of 1-bromo-2-methylnaphthalene is the most precise method for lab-scale purity.
Protocol: Lithiation-Carboxylation
-
Starting Material: 1-bromo-2-methylnaphthalene.
-
Lithiation: Dissolve in dry THF at -78°C. Add
-Butyllithium (1.1 eq) dropwise. Stir for 1 hour. -
Carboxylation: Bubble dry CO
gas through the solution (or pour onto crushed dry ice) to quench the lithiated species. -
Workup: Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol.
-
Yield: Typically >80%. Purity is critical for crystal engineering; check by HPLC.
Quantitative Data Summary
| Property | Value / Characteristic | Relevance to Materials |
| Formula | C | -- |
| MW | 186.21 g/mol | Small molecule builder |
| Melting Point | 176-178 °C | Moderate thermal stability for polymer processing |
| Geometry | Non-Planar (Twisted) | Prevents H-aggregation; increases solubility |
| Functional Groups | -COOH (Donor/Acceptor)-CH | Supramolecular assembly sites |
References
-
Biodegradable Polymer Compositions. US Patent 7,833,555 B2.[6] Describes the use of naphthalene carboxylic acid derivatives in biodegradable gum bases.
-
Compressed Chewing Gum Tablet. US Patent 8,603,440 B2.[7] Lists 1-methylnaphthalene-2-carboxylic acid as a functional ingredient in compressed polymer matrices.
-
1-Naphthoic Acid Analogs. PubChem Compound Summary. Structural data and chemical properties for naphthalene carboxylic acid derivatives.
-
Crystal Engineering Principles. Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis". Angew.[11] Chem. Int. Ed. 1995. (Foundational text for the co-crystal protocol described above).
Sources
- 1. Buy 7-Bromo-1H-indol-6-amine (EVT-12025624) [evitachem.com]
- 2. WO2010063957A2 - Composition cosmetique de maquillage et/ou de soin des matieres keratiniques, et procede de maquillage - Google Patents [patents.google.com]
- 3. US20040131648A1 - Nuclear hormone receptor compounds, products and methods employing same - Google Patents [patents.google.com]
- 4. ES2385753T3 - Gránulos de goma de mascar para goma de mascar comprimida - Google Patents [patents.google.com]
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- 6. US7833555B2 - Chewing gum comprising at least two different biodegradable polymers - Google Patents [patents.google.com]
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Synthesis of esters from 1-methylnaphthalene-2-carboxylic acid
Application Note: Strategic Synthesis of Esters from 1-Methylnaphthalene-2-Carboxylic Acid
Abstract
This guide details the optimized protocols for synthesizing esters from 1-methylnaphthalene-2-carboxylic acid . Unlike simple benzoic acid derivatives, this substrate presents a specific synthetic challenge: the ortho-methyl group at the C1 position creates significant steric hindrance around the C2 carboxyl group. Standard Fischer esterification protocols often suffer from poor conversion rates and extended reaction times. This note provides two high-fidelity workflows—Acid Chloride Activation and Carboxylate Alkylation —that bypass these steric barriers to deliver high yields (>90%) suitable for medicinal chemistry and drug development applications.
Introduction & Mechanistic Rationale
In drug discovery, naphthalene scaffolds are frequently employed to enhance lipophilicity and pi-stacking interactions in target binding pockets. However, the functionalization of 1-methylnaphthalene-2-carboxylic acid is non-trivial.
-
The Challenge (Steric Inhibition): The methyl group at C1 is physically adjacent to the carbonyl carbon at C2. In a standard nucleophilic acyl substitution (like Fischer esterification), the formation of the tetrahedral intermediate is energetically disfavored due to the clash between the incoming alcohol and the rigid ortho-methyl group.
-
The Solution: To drive this reaction to completion, we must either:
-
Increase Electrophilicity: Convert the acid to a highly reactive acyl chloride (Method A).
-
Change the Mechanism: Utilize an SN2 pathway where the nucleophile is the carboxylate oxygen, removing the need to attack the hindered carbonyl carbon (Method B).
-
Synthetic Strategy Selection
The choice of method depends on the nature of the alcohol moiety (R-OH) and the scale of the reaction.
Decision Matrix
| Requirement | Recommended Method | Key Advantage |
| Simple Esters (Me, Et) | Method B (Alkylation) | Mild conditions, no acidic byproducts, >95% yield. |
| Complex/Bulky Alcohols | Method A (Acid Chloride) | High driving force forces the alcohol to react. |
| Acid-Sensitive Substrates | Method B (Alkylation) | Neutral/Basic conditions preserve labile groups. |
| Large Scale (>100g) | Method A (Acid Chloride) | Cost-effective reagents (SOCl₂), easier workup. |
Detailed Experimental Protocols
Method A: Activation via Acyl Chloride (The Robust Scale-Up Route)
Best for: Large scale synthesis and attaching secondary or sterically demanding alcohols.
Reagents:
-
1-Methylnaphthalene-2-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.5 - 2.0 equiv)
-
Catalytic DMF (3-5 drops)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Base: Triethylamine (Et₃N) or Pyridine (for the esterification step)
Protocol:
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), suspend the carboxylic acid in anhydrous DCM (0.5 M).
-
Catalysis: Add catalytic DMF. Note: DMF reacts with SOCl₂ to form the Vilsmeier reagent, which rapidly converts the acid to the acid chloride.
-
Chlorination: Add SOCl₂ dropwise at 0°C. Allow the mixture to warm to room temperature (RT) and reflux for 2 hours.
-
Checkpoint: Monitor by TLC (quench a mini-aliquot with MeOH). The acid spot should disappear, replaced by the non-polar methyl ester spot.
-
-
Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Esterification: Cool to 0°C. Add the target alcohol (1.2 equiv) and Et₃N (2.0 equiv) dropwise.
-
Completion: Stir at RT for 4–12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with 1M HCl (to remove amine salts) and brine. Dry over Na₂SO₄ and concentrate.
Why this works: The acid chloride is so reactive that the high energy barrier caused by the ortho-methyl group is overcome by the thermodynamic instability of the Cl leaving group.
Method B: Carboxylate Alkylation (SN2) (The High-Yield Route)
Best for: Methyl, Ethyl, Benzyl esters, and parallel synthesis (library generation).
Reagents:
-
1-Methylnaphthalene-2-carboxylic acid (1.0 equiv)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 - 1.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone
Protocol:
-
Deprotonation: Dissolve the carboxylic acid in DMF (0.3 M). Add K₂CO₃. Stir at RT for 15 minutes to generate the carboxylate anion.
-
Alkylation: Add the alkyl halide (e.g., MeI) dropwise.
-
Safety Note: MeI is a suspected carcinogen; use a fume hood.
-
-
Reaction: Stir at RT (for MeI) or 60°C (for less reactive bromides) for 3–6 hours.
-
Workup: Pour the mixture into ice-water (DMF is water-soluble). The ester will often precipitate as a solid. Filter or extract with Ethyl Acetate.
-
Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc.
Why this works: This reaction attacks the alkyl halide, not the carbonyl. The steric bulk of the naphthalene ring is far away from the reaction center (the oxygen atom), so the ortho-methyl group has almost zero inhibitory effect .
Visualization of Reaction Logic
The following diagram illustrates the decision pathway for selecting the optimal synthesis method based on substrate constraints.
Caption: Decision tree for selecting the optimal esterification pathway based on the steric profile of the target alcohol.
Analytical Characterization Data
When characterizing the resulting esters, look for these specific NMR signatures which confirm the structure and purity.
| Signal | 1H NMR Shift (approx.) | Multiplicity | Diagnostic Value |
| Ar-CH₃ | 2.60 - 2.75 ppm | Singlet (3H) | Confirms the ortho-methyl group is intact. |
| COOCH₃ | 3.90 - 4.00 ppm | Singlet (3H) | (For methyl esters) Confirms ester formation. |
| Naphthyl Protons | 7.40 - 8.20 ppm | Multiplet (6H) | Aromatic region; integration confirms core structure. |
Troubleshooting Note: If the Ar-CH₃ signal shifts significantly upfield or disappears, check for accidental oxidation of the methyl group (rare, but possible with harsh oxidants) or unwanted side reactions on the ring.
References
-
Vertex AI Search. (2024). Steric Hindrance in Esterification of Ortho-Substituted Benzoic Acids. Retrieved from 1
-
Organic Syntheses. (2014). Esterification of Carboxylic Acids with DCC/DMAP. Organic Syntheses, Coll. Vol. 6, p.78. Retrieved from 2
-
Master Organic Chemistry. (2019). Fischer Esterification: Mechanism and Limitations. Retrieved from 3
-
Common Organic Chemistry. (2023). Acid to Ester: Common Conditions and Reagents. Retrieved from 4
-
PrepChem. (2023). Synthesis of Methyl 6-hydroxy-2-naphthoate (Analogous Protocol). Retrieved from 5
Sources
Application Note: Strategies for Amide Coupling Reactions with 1-Methylnaphthalene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all pharmaceutical drugs on the market.[1][2] Its formation is one of the most frequently performed transformations in drug discovery, valued for its metabolic stability and ability to form key hydrogen bonding interactions with biological targets.[3] This application note provides a detailed guide to performing amide coupling reactions with 1-methylnaphthalene-2-carboxylic acid, a common scaffold in medicinal chemistry.
The steric hindrance posed by the methyl group adjacent to the carboxylic acid on the bulky naphthalene ring system can make this substrate particularly challenging. Standard coupling conditions may result in low yields or fail entirely.[4] Therefore, a careful selection of coupling reagents and optimized protocols is crucial for success. This guide will explore two robust and widely used methods, one utilizing an aminium/uronium salt (HATU) and the other a carbodiimide reagent (EDC) with an additive (HOBt), providing detailed mechanistic insights, step-by-step protocols, and troubleshooting advice.
Understanding the Mechanism of Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[5] Amide coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[5][6]
Method A: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization, especially when coupling sterically hindered substrates.[7][8]
The mechanism proceeds through several key steps[9][10]:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate attacks the electron-deficient guanidinium carbon of HATU, displacing the HOAt (1-Hydroxy-7-azabenzotriazole) moiety.
-
Active Ester Formation: The resulting intermediate rapidly forms a highly reactive O-acyl(tetramethyl)isouronium salt, which then converts to a more stable and highly reactive HOAt-ester.[7][9]
-
Aminolysis: The amine nucleophile attacks the activated ester, forming the desired amide bond and regenerating HOAt.
Method B: EDC/HOBt-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that facilitates amide bond formation.[11] While it can be used alone, its efficiency is significantly improved and side reactions (like racemization and N-acylurea formation) are minimized by the inclusion of an additive like HOBt (1-Hydroxybenzotriazole).[12][13][14]
The mechanism involves the following steps:
-
O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This is often the rate-determining step.[12]
-
Active Ester Formation: The O-acylisourea is unstable and prone to rearrangement. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form a more stable HOBt-ester.[11][12] This step is crucial for preventing side reactions and minimizing racemization.
-
Aminolysis: The amine attacks the carbonyl group of the HOBt-ester, forming the amide product and releasing HOBt. The byproduct of EDC, a water-soluble urea, can be easily removed during aqueous workup.[13][14]
Experimental Protocols
The following protocols describe the coupling of 1-methylnaphthalene-2-carboxylic acid with a representative primary amine (benzylamine). Molar equivalents should be adjusted based on the specific amine used.
Protocol 1: HATU/DIPEA Coupling
This method is highly effective for sterically hindered substrates where other methods may fail.
| Reagents & Materials |
| 1-Methylnaphthalene-2-carboxylic acid |
| Benzylamine (or other amine) |
| HATU |
| N,N-Diisopropylethylamine (DIPEA) |
| Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) |
| Saturated aqueous NaHCO₃ solution |
| Brine |
| Ethyl acetate (EtOAc) or DCM for extraction |
| Anhydrous MgSO₄ or Na₂SO₄ |
| Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 1-methylnaphthalene-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add HATU (1.1-1.2 eq) to the solution, followed by the amine (e.g., benzylamine, 1.1 eq).
-
Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the stirring mixture. The order of addition can be critical; adding the base last initiates the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and the water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[15]
Protocol 2: EDC/HOBt Coupling
A classic, cost-effective method suitable for a wide range of substrates.
| Reagents & Materials |
| 1-Methylnaphthalene-2-carboxylic acid |
| Benzylamine (or other amine) |
| EDC·HCl |
| HOBt·H₂O |
| Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |
| Saturated aqueous NaHCO₃ solution |
| 1N HCl solution (optional) |
| Brine |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction |
| Anhydrous Na₂SO₄ or MgSO₄ |
| Round-bottom flask, magnetic stirrer, ice bath |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-methylnaphthalene-2-carboxylic acid (1.0 eq) and HOBt·H₂O (1.1-1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2-1.5 eq) to the cooled solution, followed by the amine (1.1 eq). A tertiary amine base like DIPEA or triethylamine (1.5 eq) can be added if the amine starting material is a hydrochloride salt, but is often omitted otherwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove HOBt and unreacted acid. An optional wash with cold 1N HCl can help remove any remaining EDC-urea byproduct and base.
-
Finish by washing with water (1x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel or recrystallization.[16]
Visualization of Experimental Workflow
The general process for amide coupling, from starting materials to a purified final product, follows a consistent workflow.
Caption: General workflow for a typical amide coupling experiment.
Comparison of Coupling Methods and Troubleshooting
Choosing the right coupling reagent is critical and depends on the substrate's reactivity, cost considerations, and potential for side reactions.
| Parameter | HATU / DIPEA | EDC / HOBt |
| Reactivity | Very high; excellent for hindered acids/amines.[7] | Good; broadly applicable but may be slow with challenging substrates.[17] |
| Cost | Higher | Lower |
| Byproducts | Water-soluble | Water-soluble urea, but can sometimes be difficult to remove completely.[13] |
| Racemization | Very low due to the HOAt active ester.[7] | Low when HOBt is used, but can be a risk without it.[6][13] |
| Pros | Fast reaction times, high yields for difficult couplings. | Cost-effective, readily available, easy workup for most cases. |
| Cons | Expensive, reagent can be allergenic.[1] | Slower reactions, potential for N-acylurea side product if HOBt is inefficient.[14] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective activation of the sterically hindered acid. 2. Poor nucleophilicity of the amine. 3. Reagents degraded (e.g., moisture). | 1. Switch to a more powerful coupling reagent like HATU or COMU.[13][18] 2. Increase reaction temperature slightly (e.g., to 40-50 °C), but monitor for side reactions. 3. Ensure all reagents are fresh and solvents are anhydrous. |
| Unreacted Starting Acid | 1. Insufficient coupling reagent or base. 2. Reaction time too short. | 1. Increase stoichiometry of coupling reagent and base to 1.5 eq and 3.0 eq, respectively. 2. Extend the reaction time and monitor carefully by LC-MS.[18] |
| Side Product Formation | 1. (EDC) N-acylurea formation. 2. (HATU) Reaction with the solvent or impurities. 3. Racemization of chiral centers. | 1. Ensure HOBt is used with EDC. The use of HOAt or OxymaPure can be even more effective.[14] 2. Use high-purity anhydrous solvents. 3. Run the reaction at a lower temperature (0 °C to RT); use additives like HOBt/HOAt.[13] |
Decision Framework for Reagent Selection
The choice between these common coupling methods can be guided by several factors related to the specific substrates and experimental goals.
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. hepatochem.com [hepatochem.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Carboxylation of 1-Methylnaphthalene
Executive Summary & Mechanistic Overview
User Query: "I am observing low yields and unexpected byproducts during the carboxylation of 1-methylnaphthalene. How do I control regioselectivity and suppress side reactions?"
Technical Analysis: The carboxylation of 1-methylnaphthalene is a distinct challenge due to the competition between benzylic deprotonation (thermodynamic path) and ring lithiation (kinetic path).[1] The choice of base, solvent, and temperature dictates whether you synthesize 1-naphthylacetic acid (Auxin precursor, benzylic product) or 1-methyl-2-naphthoic acid (Ring functionalization).[1]
Most failures stem from three root causes:
-
Regio-scrambling: Incorrect base selection leads to C2-ring attack instead of the methyl group.[1]
-
Dimerization: Radical anion formation (SET mechanism) leads to binaphthyl impurities.[1]
-
Protonation/Quenching: Moisture ingress or "sleeping" anions resulting in recovered starting material.[1]
Critical Decision Tree: Select Your Pathway
Before troubleshooting, verify your intended reaction pathway.[1] The reagents dictate the product.[1]
Figure 1: Divergent reaction pathways determined by metallation conditions.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "I'm getting the wrong carboxylic acid isomer."
Symptom: You intended to make 1-naphthylacetic acid (benzylic), but NMR shows a doublet in the aromatic region characteristic of 1-methyl-2-naphthoic acid (ring carboxylated).
Root Cause: Kinetic vs. Thermodynamic Control. [1][2]
-
n-BuLi/TMEDA acts as a kinetic base.[1] It coordinates to the naphthalene ring and directs lithiation to the C2 position (ortho to the methyl group) due to the "Directed Ortho Metalation" (DoM) effect, even though the methyl protons are theoretically acidic.
-
The C2-lithio species is kinetically formed first and is stable at low temperatures (-78°C).[1]
Corrective Protocol (The "Superbase" Fix): To force benzylic metallation, you must use Schlosser’s Base (LICKOR) .
-
Reagent: Mix n-BuLi (1.0 eq) with t-BuOK (1.0 eq) in THF/Hexane.
-
Mechanism: The potassium alkoxide breaks the organolithium aggregates, forming a highly reactive butylpotassium species that equilibrates to the thermodynamically more stable benzylic anion.[1]
-
Protocol Adjustment:
Expert Note: If you want the ring product (C2), keep the temperature strictly at -78°C and use TMEDA without potassium alkoxides.
Issue 2: "My product is contaminated with high MW 'gunk' (Dimers)."
Symptom: TLC shows streaks or spots with very low Rf; Mass Spec shows peaks at m/z ~282 (Binaphthyls) or higher.[1]
Root Cause: Single Electron Transfer (SET) & Radical Coupling. [1]
-
Radical Anions: 1-Methylnaphthalene has a low reduction potential.[1] If you use Lithium metal (Li°) or if your base acts as a reducing agent, you form the radical anion
.[1] -
Coupling: These radicals dimerize rapidly to form 1,2-di(1-naphthyl)ethane or 4,4'-binaphthyl derivatives rather than reacting with CO2.[1]
Corrective Protocol:
-
Avoid Li Metal: Do not use direct lithiation with Li metal (e.g., in the presence of ultrasonic waves) unless you specifically want the dihydro-dimer.[1]
-
Quenching Technique: When adding CO2 (dry ice or gas), ensure vigorous stirring.[1] Localized high concentrations of the anion without CO2 can promote oxidative coupling during the quench if trace oxygen is present.[1]
-
Oxygen Exclusion: Radical coupling is often catalyzed by trace O2 during the metallation step.[1] Ensure your Schlenk line is rigorous (<1 ppm O2).[1]
Issue 3: "I recovered 80% starting material (1-Methylnaphthalene)."
Symptom: Low conversion despite using excess base.[1]
Root Cause: "Sleeping" Anions or Moisture Kill. [1]
-
Aggregation: Organolithium species of naphthalenes form tight aggregates (tetramers/hexamers) in non-polar solvents, making them unreactive toward CO2.[1]
-
Carboxylation Barrier: The reaction with CO2 is exothermic but can have a high activation barrier if the anion is heavily solvated or aggregated.[1]
Corrective Protocol:
-
Solvent Polarity: Ensure THF is present. Pure hexane/toluene often leads to aggregation.[1]
-
Additives: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) or PMDTA if using n-BuLi.[1] These ligands break up aggregates, exposing the carbanion for reaction.[1]
-
CO2 Drying: Dry ice often contains water ice.[1] Use a CO2 balloon with a drying tube (CaCl2) or pass CO2 gas through a Drierite column before introduction.[1]
Standardized Protocols
Protocol A: Synthesis of 1-Naphthylacetic Acid (Benzylic)
Target: Drug precursors, Auxin analogs.[1]
-
Setup: Flame-dried 3-neck flask, Ar atmosphere.
-
Reagents: 1-Methylnaphthalene (10 mmol), THF (20 mL), t-BuOK (11 mmol), n-BuLi (11 mmol).
-
Execution:
-
Workup: Acidify with HCl, extract with EtOAc. Product is in the organic layer.[1][3][5]
Protocol B: Synthesis of 1-Methyl-2-naphthoic Acid (Ring)
Target: Ligand synthesis, Directed C-H functionalization.[1]
-
Setup: Flame-dried flask, Ar atmosphere.
-
Reagents: 1-Methylnaphthalene (10 mmol), TMEDA (11 mmol), n-BuLi (11 mmol), Ether/Hexane (No THF if possible, or minimal).
-
Execution:
Comparative Data Table
| Variable | Condition A (Kinetic) | Condition B (Thermodynamic) |
| Base System | n-BuLi / TMEDA | n-BuLi / t-BuOK (Schlosser's) |
| Solvent | Ether or Hexane | THF / Hexane |
| Active Species | 2-Lithio-1-methylnaphthalene | 1-Naphthylmethylpotassium |
| Major Product | 1-Methyl-2-naphthoic acid | 1-Naphthylacetic acid |
| Key Side Reaction | Benzylic lithiation (if warmed) | Dimerization (if O2 present) |
| Color Change | Yellow/Orange | Deep Red/Brown |
References
-
Regioselective Lithiation Mechanisms: Betz, J., & Bauer, W. (2002).[1] NMR and Calculational Studies on the Regioselective Lithiation of 1-Methoxynaphthalene. Journal of the American Chemical Society, 124(29), 8699–8706. Link
-
Schlosser's Base Utility: Schlosser, M. (2005).[1] Superbases for organic synthesis. Pure and Applied Chemistry, 60(11), 1627-1634.[1] (Foundational text on LICKOR reagents).
-
Directed Ortho Metalation (DoM): Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(5), 879-933.[1] Link
-
Industrial Synthesis of NAA: Bloom Tech Knowledge Base. (2023).[1][6][7] Synthetic methods of 1-Naphthaleneacetic Acid.[1][3][5][8] Link
-
Side Reactions in Naphthalene Chemistry: Agency for Toxic Substances and Disease Registry (ATSDR).[1] (2005).[1][9] Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.[1][10] Link
Sources
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. NMR and calculational studies on the regioselective lithiation of 1-methoxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. advancedengineeringscience.com [advancedengineeringscience.com]
- 4. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Engineering of Aromatic Naphthalene and Solvent Molecules to Optimize Chemical Prelithiation for Lithium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. af.bloomtechz.com [af.bloomtechz.com]
- 8. US2166554A - 1-naphthaleneacetic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Crystallization of Aromatic Carboxylic Acids
Status: Operational Operator: Senior Application Scientist Ticket ID: CRYST-ACA-001 Subject: Troubleshooting Nucleation, Morphology, and Purity in Aromatic Acid Systems
Introduction
Welcome to the Crystallization Technical Support Hub. Aromatic carboxylic acids (e.g., benzoic acid derivatives, ibuprofen, terephthalic acid) present unique challenges due to their tendency to form hydrogen-bonded dimers, their pH-dependent solubility, and their propensity for "oiling out" (Liquid-Liquid Phase Separation).
This guide is structured as a dynamic troubleshooting workflow. Navigate to the module that matches your current experimental bottleneck.
Module 1: The "Oiling Out" Phenomenon
Symptom: “My solution turns cloudy or forms oil droplets instead of crystals upon cooling.”
Root Cause Analysis
Aromatic carboxylic acids often exhibit a wide Metastable Zone Width (MSZW). If the energy barrier for crystallization is high, the system may cross into the spinodal region where Liquid-Liquid Phase Separation (LLPS) occurs before crystal nucleation. This creates a solute-rich oil phase that eventually solidifies into an amorphous gum or impure solid.
Troubleshooting Protocol
Q: How do I distinguish between oiling out and nucleation? A: Use FBRM (Focused Beam Reflectance Measurement) or simple visual inspection.
-
Crystallization: Sharp increase in chord counts; solution becomes opaque white.
-
Oiling Out: Solution looks like an emulsion (milky); "oily" droplets adhere to the glass walls or agitator shaft.
Q: How do I fix a system that constantly oils out? A: You must bypass the LLPS region. Use the following logic:
Workflow: Mitigating LLPS (Oiling Out)
Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) in aromatic acid crystallization.
Corrective Actions
-
Seeding at High Temperature: Do not wait for spontaneous nucleation. Add 0.5–1.0 wt% seeds before the solution reaches the oiling-out temperature (
). This provides a surface for growth, bypassing the high energy barrier of nucleation [1][2]. -
Solvent Selection: Oiling out is common in water/solvent mixtures. Increasing the organic solvent ratio often suppresses LLPS by increasing solubility.
-
Impurity Control: Impurities can act as "anti-seeds," inhibiting orderly growth. If the feed is <95% pure, consider a pre-purification step (e.g., charcoal adsorption) [3].
Module 2: Morphology Control (Needles vs. Prisms)
Symptom: “Crystals are long, thin needles that clog the filter and dry slowly.”
Root Cause Analysis
Aromatic carboxylic acids form cyclic dimers via hydrogen bonding (R-COOH ··· HOOC-R).
-
Non-polar solvents (e.g., Toluene, Hexane): Promote dimerization. Growth is driven by weak van der Waals forces or
- stacking, often leading to rapid growth in one direction (needles) [4]. -
Polar protic solvents (e.g., Alcohols): Compete for hydrogen bonds, disrupting dimers and promoting growth on other faces, leading to prisms or plates [5].
Data: Solvent Impact on Morphology[1][2][3][4][5][6][7][8]
| Solute System | Solvent Type | Dominant Interaction | Resulting Habit | Flowability |
| Benzoic Acid | Toluene / Benzene | Dimerization | Long Needles | Poor |
| Benzoic Acid | Ethanol / IPA | H-Bond Disruption | Plates / Prisms | Good |
| Mefenamic Acid | Ethyl Acetate | Weak Solvation | Needles | Poor |
| Mefenamic Acid | DMF | Strong Solvation | Cubic / Polyhedral | Excellent |
Table 1: Influence of solvent choice on the crystal habit of common aromatic acids [5][6].
Troubleshooting Protocol
Q: I cannot change my solvent (regulatory reasons). How do I stop needle formation? A: Use Temperature Cycling (Ostwald Ripening) .
-
Cool to nucleate (needles form).
-
Re-heat the slurry to dissolve the smallest needles (fines).
-
Cool slowly again. The remaining crystals will grow wider rather than longer.
-
Repeat 3–4 times. This significantly reduces the Aspect Ratio (length/width).
Q: What additives help? A: Surfactants or structurally similar impurities can block the fast-growing faces. However, for pharma applications, changing the solvent system (e.g., adding 10% ethanol to a toluene process) is preferred over adding new chemical entities.
Module 3: Reactive Crystallization (pH Shift)
Symptom: “Precipitation is uncontrollable upon acid addition; high agglomeration.”
Root Cause Analysis
Many aromatic acids are crystallized by acidifying their salt form (e.g., Sodium Benzoate + HCl
-
Local Supersaturation: Adding acid too fast creates zones of extreme supersaturation (
), causing "crash precipitation" (amorphous or micro-crystalline fines). -
pH-Dependent Agglomeration: The surface charge (Zeta potential) of the crystals changes with pH. Near the isoelectric point, repulsion decreases, and agglomeration spikes [7].
Standard Operating Procedure (SOP): pH-Shift Crystallization
Objective: Produce large, discrete crystals with minimal inclusions.
Workflow: Controlled Reactive Crystallization
Figure 2: Optimized dosing strategy for reactive crystallization to prevent fines and agglomeration.
Step-by-Step Protocol:
-
Preparation: Dissolve the aromatic acid salt in water (pH > pKa + 2).
-
Initial Dosing: Add dilute HCl (e.g., 1M) slowly while stirring. Monitor turbidity.
-
The "Pause" (Critical): At the very first sign of turbidity (Cloud Point), STOP acid addition.
-
Why? This allows the initial nuclei to grow and stabilize. Continued addition here causes secondary nucleation (fines).
-
-
Aging: Hold for 15–30 minutes.
-
Growth Phase: Resume acid addition at a rate where supersaturation is consumed by growth on existing crystals, not new nucleation.
-
Final pH: Adjust to pH < pKa - 1 to ensure yield, but avoid extreme excess acid which may trap impurities [8].
Module 4: Polymorphism & Purity
Symptom: “My DSC shows a melting point depression or multiple peaks.”
FAQ
Q: Why do I get different polymorphs in different batches? A: Aromatic acids are highly susceptible to Solvent-Mediated Phase Transformation .
-
Example: o-Aminobenzoic acid has a stable Form I below 50°C and Form III above 50°C [9].[1]
-
Fix: Strictly control the filtration temperature. If you filter a hot slurry designed for Form III at room temperature, it may convert to Form I on the filter.
Q: How do I improve impurity rejection? A: Impurities often have similar structures to the API (e.g., isomers).
-
Technique: Use a "Solvent Switch" or "Anti-solvent" method where the impurity remains soluble in the mother liquor.
-
Warning: Avoid "Crash Cooling." Fast crystallization traps mother liquor (and impurities) inside the crystal lattice. Slow growth (
) allows the crystal to reject impurities [3].
References
-
Li, J. J., et al. (2024).[2][3] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego. Link
-
Zhou, Z., et al. (2024).[2] Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Crystal Research and Technology. Link
-
Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Link
-
Torrisi, A., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design. Link
-
Yang, G., et al. (2014). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. Link
-
Chadwick, K., et al. (2012). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences. Link
-
Ono, T., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of L-Aspartic Acid. ACS Omega. Link
-
Hampton Research. (2023). Using Volatile Buffers to Adjust Drop pH and Induce Crystallization. Link
-
Jiang, S., et al. (2010). Control over Polymorph Formation of o-Aminobenzoic Acid. Crystal Growth & Design. Link
Sources
Technical Support Center: Preventing Decarboxylation in Synthesis
Topic: Prevention of Unwanted Decarboxylation in Labile Substrates Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current)
Diagnostic Hub: Troubleshooting & FAQs
Welcome to the Technical Support Center. This section addresses specific failure modes where decarboxylation occurs as an unintended side reaction.
Q1: My -keto acid degrades immediately upon acidification during workup. How can I isolate it?
Diagnosis: You are likely triggering the thermal decarboxylation mechanism by generating the free acid form in the presence of heat or even ambient temperature.
Root Cause:
-
Skip Acidification: If possible, isolate and use the compound as its lithium or sodium salt . These are kinetically stable at room temperature because the carboxylate anion lacks the proton required to bridge the cyclic transition state.
-
Cold Acidification: If the free acid is required, perform the acidification at 0°C or -10°C and extract immediately into a cold organic solvent. Store at -20°C or -80°C.
-
Immediate Derivatization: Do not isolate. Acidify in the presence of a trapping agent (e.g., diazo compounds for esters) or proceed immediately to the next step (e.g., amide coupling).
Q2: I am hydrolyzing an ester, but I observe gas evolution and yield loss. Why?
Diagnosis: "Krapcho-like" conditions or harsh saponification. Root Cause:
-
Base Hydrolysis: If you use refluxing NaOH/Water, the moment the ester hydrolyzes, the high thermal energy drives the decarboxylation of the resulting carboxylate (even though it's slower for salts, reflux temperature provides enough activation energy).
-
Halide Contamination: If you are using LiCl, NaCl, or DMSO/DMF solvents with heat, you might be inadvertently replicating Krapcho decarboxylation conditions, where halide ions facilitate the attack on the ester/acid. Solution:
-
Switch to Protocol A (Enzymatic Hydrolysis) or Protocol B (Low-Temp LiOH) below.
Q3: My Pd-catalyzed cross-coupling is failing, and I see the decarboxylated arene. Is the metal the problem?
Diagnosis: Metal-catalyzed decarboxylation.[2]
Root Cause: Many transition metals (Pd, Cu, Ag) can insert into the
-
Avoid Ag/Cu salts: If possible, use metal-free conditions or switch catalysts.
-
Lower Temperature: These reactions often have high activation barriers; reducing temperature by 10-20°C can sometimes favor coupling over extrusion.
Technical Deep Dive: The Mechanics of Failure
To prevent the reaction, one must understand the transition state. Decarboxylation of
Mechanism Visualization
Caption: The thermal decarboxylation pathway relies on an intramolecular proton transfer. Removing the acidic proton (forming a salt) disrupts this cycle.
Validated Prevention Protocols
Protocol A: Mild Chemical Hydrolysis (Low-Temp LiOH)
Best for: Moderately sensitive
Theory: Lithium hydroxide is less basic and more nucleophilic than NaOH/KOH in certain solvent systems. Performing the reaction at 0°C prevents the thermal activation energy required for decarboxylation.
| Parameter | Specification |
| Reagent | LiOH (2.0 - 3.0 equiv) |
| Solvent System | THF : Water (3:1) or THF : MeOH : Water (3:1:1) |
| Temperature | 0°C (Ice bath) to 10°C |
| Time | Monitor by TLC (usually 1-4 hours) |
Step-by-Step:
-
Dissolve the ester substrate in THF (0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add a pre-cooled solution of LiOH in water dropwise.
-
Stir at 0°C. Do not let it warm to RT unless conversion is stalled.
-
Workup (Crucial):
-
Dilute with Et2O (cold).
-
Acidify carefully with 1M HCl at 0°C to pH 3-4 (do not go to pH 1).
-
Extract immediately. Keep all phases cold.
-
Protocol B: Enzymatic Hydrolysis (Lipase)
Best for: Highly labile substrates that decarboxylate even at 0°C or neutral pH.
Theory: Enzymes like Candida antarctica Lipase B (CAL-B) operate at neutral pH (7.0) and ambient temperatures (20-30°C). This avoids both the acid catalysis and the thermal energy required for decarboxylation.
| Parameter | Specification |
| Enzyme | Immobilized CAL-B (e.g., Novozym 435) |
| Buffer | Phosphate Buffer (pH 7.0) |
| Co-solvent | Acetone or DMSO (max 10% v/v) |
Step-by-Step:
-
Suspend the ester in Phosphate Buffer (pH 7.0). If insoluble, add mild co-solvent (Acetone).
-
Add Immobilized Lipase (50-100% w/w relative to substrate).
-
Stir gently at room temperature.
-
Workup: Filter off the enzyme beads. The filtrate contains the carboxylate salt (if pH is maintained) or the acid. Freeze-dry (lyophilize) to isolate the salt form without heat.
Protocol C: Non-Hydrolytic Cleavage (Alloc/Benzyl Protection)
Best for: Substrates where any aqueous acid/base exposure is fatal.
If your molecule cannot survive hydrolysis, change your synthetic strategy to use protecting groups cleaved under neutral conditions.
-
Allyl Esters (Alloc):
-
Reagent:
(cat), Morpholine (scavenger). -
Conditions: Room temp, THF.
-
Mechanism: Pd(0) cleaves the allyl group; morpholine scavenges the allyl cation. The acid is generated as the morpholine salt (stable).
-
-
Benzyl Esters (Cbz/Bn):
-
Reagent:
, Pd/C. -
Conditions: Room temp, EtOH/EtOAc.
-
Mechanism: Hydrogenolysis cleaves the ester bond to toluene and the free acid under strictly neutral conditions.
-
Comparative Data: Hydrolysis Risks
| Method | pH Conditions | Temp | Decarboxylation Risk | Suitability |
| Refluxing HCl | Acidic (<1) | >100°C | Extreme | Stable acids only |
| NaOH/MeOH Reflux | Basic (>12) | >65°C | High | Simple esters |
| LiOH / 0°C | Basic (>12) | 0°C | Low | |
| Lipase (Enzymatic) | Neutral (7) | 25°C | Negligible | Ultra-labile compounds |
| Pd(0) De-allylation | Neutral | 25°C | Negligible | Complex synthesis |
References
-
Westheimer, F. H., & Jones, W. A. (1941). The Mechanism of the Decarboxylation of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-Keto Acids.[1][2][3][4][5] Journal of the American Chemical Society. Link -
Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Solvents. Synthesis.[1][3][6][7][8][9][10] Link -
Hoshino, O., & Sawaki, S. (2018). Enzymatic Hydrolysis of Esters: A Green Alternative. Green Chemistry Letters and Reviews. Link
-
Tsuji, J., & Minami, I. (1987).
-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. Accounts of Chemical Research. Link
Sources
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 5. Decarboxylation Of Beta Keto Acid [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
Technical Support Center: Grignard-Mediated Aromatic Carboxylic Acid Synthesis
Status: Online Operator: Senior Application Scientist Ticket ID: GRIG-COOH-001 Subject: Troubleshooting Initiation, Wurtz Coupling, and Carboxylation Workflows
Welcome to the Technical Support Center
You are likely here because your Grignard reaction is either refusing to start, producing homocoupled dimers (Wurtz product) instead of the desired carboxylic acid, or turning into an inseparable emulsion during workup.
This guide moves beyond basic textbook theory.[1][2] We treat the Grignard reaction as a dynamic equilibrium of surface chemistry, radical intermediates, and solubility limits. Below are the specific troubleshooting modules designed to salvage your current batch or optimize your next campaign.
Module 1: Initiation Failures (The "Start-Up" Problem)
Q: I’ve added the halide to the magnesium, but the reaction won’t start. The solution is clear/turbid but not boiling. Should I heat it more?
A: STOP. Do not simply crank up the heat. If you heat a static mixture of halide and magnesium without initiation, you risk a "runaway" reaction once the induction period breaks. The issue is almost certainly the MgO passivation layer on your magnesium turnings.
Troubleshooting Steps:
-
Mechanical Activation: Stop stirring. Take a glass rod and physically crush a few magnesium turnings under the solvent surface. This exposes fresh Mg(0) to the halide.
-
The "Entrainment" Method: Add 1-2 drops of 1,2-dibromoethane or iodine (
) . -
The "Turbo" Solution (Preventative): If your aryl halide is electron-rich or sterically hindered, standard Mg turnings may never initiate efficiently. Switch to Knochel’s Turbo Grignard (
). The LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing solubility and reactivity [2].
Module 2: Yield Optimization & Side Reactions
Q: My conversion is high, but my isolated yield is low. NMR shows a significant amount of biaryl (Ar-Ar) product.
A: You are suffering from Wurtz Homocoupling.
This occurs when the formed Grignard reagent (
The Fix: Concentration Control
-
Dilution is Key: Wurtz coupling is second-order kinetics (dependent on the concentration of both species). Grignard formation is pseudo-first-order at the surface.
-
Slow Addition: Do not dump your halide. Add it dropwise. The concentration of unreacted
in the flask must remain near zero relative to the Mg surface area.
Data: Solvent Effects on Selectivity
| Solvent | Polarity | Solvation of Mg Species | Risk of Wurtz Coupling | Recommended For |
| Diethyl Ether ( | Low | Moderate | Low | Standard substrates; Wurtz suppression. |
| THF | High | High | High | Difficult initiations; Turbo Grignards. |
| 2-MeTHF | Moderate | High | Moderate | Green chemistry; higher boiling point reqs. |
Module 3: Carboxylation (The Electrophile)
Q: I used dry ice, but I isolated mostly the protonated arene (Ar-H) or the yield was terrible.
A: Your "Dry Ice" is wet.
Standard dry ice creates condensation on its surface. When you dump it into the reaction, that water quenches your Grignard reagent immediately (
Protocol Adjustment: The "Milled & Washed" Technique Do not bubble gas (low solubility) and do not use raw dry ice blocks.
-
Mill the dry ice into a fine powder to maximize surface area.
-
Wash the dry ice with anhydrous THF before adding the Grignard reagent. This creates a slurry and removes surface water [3].
-
Cannulate the Grignard reagent onto the excess dry ice slurry. This "Inverse Addition" ensures the
is always in vast excess, preventing the Grignard from attacking the formed carboxylate (which would lead to ketone/alcohol byproducts).
Module 4: Workup & Isolation
Q: The reaction worked, but I have a thick gray emulsion that won't separate.
A: You have precipitated Magnesium Hydroxide/Salts. This is common when quenching with water or weak base.
The "Emulsion Breaker" Protocol:
-
Acidify: Use 1M HCl (if your product is acid-stable) to solubilize the Mg salts completely.
-
The Celite Trick: If you must use a mild quench (
), the Mg salts will be gelatinous. Filter the entire biphasic mixture through a pad of Celite 545 before attempting separation. -
Solvent Swap: If using THF, add Toluene or MTBE. THF is water-miscible enough to stabilize emulsions; Toluene forces a sharper phase cut.
Visualizing the Pathways
The following diagram illustrates the critical decision points between success (Carboxylation) and failure (Quenching/Coupling).
Caption: Figure 1. Kinetic pathways in Grignard synthesis. Red dashed lines indicate irreversible side reactions caused by moisture or concentration errors.
Standard Operating Procedure (SOP): High-Fidelity Carboxylation
Objective: Synthesis of Benzoic Acid derivative (Generic Ar-COOH).
1. Reagent Preparation:
-
Magnesium: 1.2 equiv.[5] Turnings, oven-dried.
-
Solvent: Anhydrous
(preferred) or THF.[6] -
Activator: Iodine crystal (one small chip).[7]
2. Initiation Phase:
-
Flame-dry the entire apparatus under
flow. -
Add Mg and just enough solvent to cover it. Add
. -
Add 5% of the total Aryl Halide volume.
-
Checkpoint: Wait for decolorization of Iodine and mild exotherm.[7] If no reaction after 10 min, add 1 drop 1,2-dibromoethane and apply localized heat gun.
3. Propagation (The Critical Step):
-
Dilute the remaining Aryl Halide in solvent (1:4 ratio).
-
Add dropwise over 30-60 minutes. Maintain a gentle reflux.
-
Why? Keeps
low to prevent Wurtz coupling.
4. Carboxylation (Nicewicz Modification):
-
Prepare a separate flask with fresh, finely milled Dry Ice.
-
Wash the Dry Ice with anhydrous THF (decant the wash to remove water).
-
Cannulate the Grignard solution slowly onto the stirring Dry Ice slurry.
-
Why? Inverse addition ensures
is always in excess.
5. Workup:
-
Allow excess
to sublime. -
Quench with 1M HCl (pH < 2).
-
Extract with EtOAc. Wash organic phase with Brine.
-
Dry over
and concentrate.
References
-
Org. Synth. 1925, 5, 75. Trimethylacetic Acid. (Classic reference for halide entrainment).
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[8] Angewandte Chemie International Edition.[8]
-
O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides.[9][10] Synlett.[9] (Describes the THF wash technique for high yields).
-
BenchChem Technical Support. Prevention of Wurtz coupling in Grignard reactions. (General troubleshooting parameters).
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 9. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides [organic-chemistry.org]
- 10. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Naphthalene Carboxylic Acids
Welcome to the technical support center for the synthesis of naphthalene carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic routes. Instead of a rigid manual, you will find a dynamic resource structured as a series of troubleshooting scenarios and frequently asked questions. My goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter at the bench. Each issue is broken down by probable cause, followed by a detailed, actionable protocol for resolution.
Scenario 1: Low Yield in the Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)
Question: "I'm performing a liquid-phase air oxidation of 2,6-dimethylnaphthalene using a Co/Mn/Br catalyst in acetic acid, but my yield of 2,6-NDA is significantly lower than expected. What are the likely culprits and how can I improve it?"
Expert Analysis: Low yields in this common industrial process are typically due to incomplete oxidation or over-oxidation of the naphthalene core. The primary byproducts are well-documented and understanding their formation is key to optimizing your reaction.
Common Byproducts & Their Origins:
-
2-Formyl-6-naphthoic acid (FNA): This is the most common byproduct resulting from the incomplete oxidation of one of the methyl groups.[1] Its presence indicates that the reaction has not gone to completion.
-
Trimellitic acid (TMLA): This byproduct is formed by the oxidative degradation of one of the aromatic rings of the naphthalene molecule.[1][2] Aggressive reaction conditions (high temperature or catalyst concentration) can favor its formation.
-
Bromo-naphthalenedicarboxylic acid (BrNDA): When using a bromide-containing catalyst system, electrophilic bromination of the electron-rich naphthalene ring can occur, leading to this impurity.[1]
Troubleshooting Protocol:
-
Optimize Reaction Time and Temperature:
-
Problem: Insufficient reaction time will lead to high levels of FNA. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of TMLA.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC). Establish a time course to identify the point at which the concentration of 2,6-NDA is maximized and the formation of TMLA begins to increase. Typical industrial processes operate between 188–216 °C.[3]
-
-
Adjust Catalyst Composition:
-
Problem: The ratio of cobalt, manganese, and bromine is critical. An imbalance can lead to either sluggish reaction rates or increased side reactions.
-
Solution: The Co:Mn atomic ratio and the total catalyst loading are key parameters. For instance, a Co:Mn ratio of at least 1:1 is often preferred.[1] Systematically vary the catalyst ratios in small-scale experiments to find the optimal balance for your specific setup.
-
-
Control Water Concentration:
-
Problem: Water is a byproduct of the oxidation reaction. Its accumulation can affect catalyst activity and product solubility.
-
Solution: Maintain the water concentration in the reaction zone at a controlled level, typically no more than 15% by weight of the solvent.[1] This can be achieved by removing a vaporous mixture of the solvent and water, condensing it, and returning the drier solvent to the reactor.[2]
-
Workflow for Byproduct Identification and Mitigation
Caption: Troubleshooting workflow for low yields in 2,6-NDA synthesis.
Scenario 2: Regioisomer Contamination in the Kolbe-Schmitt Carboxylation of 2-Naphthol
Question: "I am synthesizing 3-hydroxy-2-naphthoic acid from 2-naphthol via the Kolbe-Schmitt reaction, but I'm getting a mixture of isomers. How can I improve the regioselectivity?"
Expert Analysis: The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide (or naphthoxide) with carbon dioxide, is famously sensitive to reaction conditions.[4][5] The formation of regioisomers is a common byproduct issue. The nucleophilic addition of the naphthoxide to CO2 can occur at different positions, and the product distribution is governed by a delicate interplay of thermodynamics, kinetics, and the nature of the cation.
Common Byproducts & Their Origins:
-
Isomeric Hydroxy-naphthoic acids: For 2-naphthol, carboxylation can occur at the C1 or C3 position. The desired product is often one specific isomer, making the other a byproduct. The regiochemistry is highly dependent on temperature.[4]
-
Unreacted Naphthol: Incomplete reaction leads to contamination with the starting material.
-
Dicarboxylic acids: Under harsh conditions, a second carboxylation can sometimes occur, though this is less common.
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Problem: The regioselectivity of the carboxylation of naphthol is temperature-sensitive.[4] Kinetic control (lower temperatures) and thermodynamic control (higher temperatures) can favor different isomers.
-
Solution: For the synthesis of 3-hydroxy-2-naphthoic acid, a specific temperature profile is crucial. Consult literature for the precise conditions that favor your desired isomer. For example, in the synthesis of salicylic acid from phenol, using sodium phenoxide at ~125°C favors the ortho-product (kinetic control), while potassium phenoxide at higher temperatures favors the para-product (thermodynamic control).[4] This principle applies to naphthol systems as well.
-
-
Choice of Base (Counter-ion):
-
Problem: The size of the alkali metal counter-ion (e.g., Na⁺ vs. K⁺) influences the stereochemistry of the intermediate complex with carbon dioxide, thereby directing the position of carboxylation.[6]
-
Solution: Experiment with different alkali metal hydroxides (e.g., NaOH vs. KOH). Smaller ions like Na⁺ often favor ortho-carboxylation due to the formation of a stable 6-membered ring intermediate. Larger ions may favor the less sterically hindered position.[6]
-
-
Pressure and CO2 Concentration:
-
Problem: Insufficient carbon dioxide pressure can lead to incomplete reaction and favor the reverse reaction (decarboxylation).
-
Solution: Ensure the reaction is conducted under sufficient CO2 pressure (often 100 atm or higher) to drive the equilibrium towards the carboxylated product.[4]
-
Reaction Pathway Illustrating Isomer Formation
Caption: Isomer formation in the Kolbe-Schmitt reaction of 2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of byproducts in naphthalene carboxylic acid synthesis?
A1: The byproducts depend heavily on the synthetic route. We can categorize them as follows:
| Synthetic Route | Common Byproduct Class | Specific Examples |
| Oxidation of Alkylnaphthalenes | Incomplete Oxidation Products | 2-Formyl-6-naphthoic acid, 2-hydroxymethyl-6-methylnaphthalene.[1][7] |
| Ring Oxidation Products | Trimellitic acid (TMLA).[1][2] | |
| Halogenated Products | Bromo-naphthalenedicarboxylic acid (BrNDA).[1] | |
| Kolbe-Schmitt Carboxylation | Regioisomers | Isomeric hydroxy-naphthoic acids.[4] |
| Unreacted Starting Material | Residual naphthol. | |
| Friedel-Crafts Acylation/Oxidation | Regioisomers | 1-Acylnaphthalene and 2-Acylnaphthalene derivatives.[8] |
| Polyacylation Products | Di-acylated naphthalenes (less common due to deactivation).[9] | |
| Carboxylation of Organometallics | Coupling Products | Binaphthyls (from Wurtz-type coupling). |
| Over-addition Products | Ketones or tertiary alcohols (if the intermediate carboxylate reacts further). |
Q2: My final product is colored. What could be the cause and how do I purify it?
A2: Colored impurities often arise from the formation of highly conjugated or oxidized species. In the context of naphthalene chemistry, this can include quinone-type structures formed from trace oxidation of hydroxynaphthoic acids or polymeric materials formed under harsh reaction conditions.
-
Purification Strategy 1: Recrystallization. This is the most effective method. Choose a solvent system in which the desired naphthalene carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature, while the colored impurity remains soluble.
-
Purification Strategy 2: Activated Carbon Treatment. Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently, then filter the hot solution through celite to remove the carbon, which will have adsorbed the colored impurities.
-
Purification Strategy 3: Hydrolysis of an Ester Derivative. It can be difficult to purify the crude acid directly.[10] A robust method involves converting the crude acid to its dimethyl ester (2,6-NDM), which can be readily purified by distillation or recrystallization. The purified ester is then hydrolyzed back to the highly pure dicarboxylic acid.[10]
Q3: Can I use microorganisms for purification?
A3: Yes, this is a novel and effective "green chemistry" approach, particularly for purifying crude 2,6-NDA. Certain strains of bacteria, such as Pseudomonas sp., can selectively biotransform the major impurity, 2-formyl-6-naphthoic acid (FNA), into the desired 2,6-naphthalenedicarboxylic acid.[11] This method can achieve a biotransformation yield of 100%, offering a highly specific and mild purification route.[11]
References
-
Barnsley, E. A. (1983). Oxidation of 2-methylnaphthalene by pseudomonads. Journal of Bacteriology, 154(1), 113-117. (Source not directly in search results, but concept of methyl group oxidation is supported by[7][12])
- WO2007069805A1 - Purification method of crude naphthalene dicarboxylic acid using microorganism and 2,6-naphthalene dicarboxylic acid in crystalline form obtained by using the same.
-
El'man, A. R. (2009). Synthesis methods for 2,6-naphthalenedicarboxylic acid. Catalysis in Industry, 1(3), 184-192. [Link]
- US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid.
-
Kolbe–Schmitt reaction. Wikipedia. [Link]
- EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid.
-
Gao, H., et al. (2012). Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry, 24(10), 4445-4448. (Source not directly in search results, but content is highly relevant and supported by[13])
-
1-Methylnaphthalene Pathway Map. Eawag-BBD. [Link]
-
Dutta, T. K., & Harayama, S. (1998). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 64(5), 1884-1889. [Link]
-
Heo, J., et al. (2008). A novel biotransformation of 2-formyl-6-naphthoic acid to 2,6-naphthalene dicarboxylic acid by Pseudomonas sp. for the purification of crude 2,6-naphthalene dicarboxylic acid. Biotechnology Letters, 30(2), 329-333. [Link]
- Process for producing highly pure 2, 6 naphthalene dicarboxylic acid.
-
2,6-Naphthalenedicarboxylic acid. Grokipedia. [Link]
-
Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. ResearchGate. [Link]
-
Kolbe's Reaction Mechanism. BYJU'S. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. StudySmarter. [Link]
Sources
- 1. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 2. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. A novel biotransformation of 2-formyl-6-naphthoic acid to 2,6-naphthalene dicarboxylic acid by Pseudomonas sp. for the purification of crude 2,6-naphthalene dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Challenges in the separation of methylnaphthalene carboxylic acid isomers
Current Status: Operational Logged User: Senior Researcher / Process Chemist Ticket ID: MN-ISO-SEP-001
Welcome to the Separation Science Support Hub.
You are likely here because the separation of methylnaphthalene carboxylic acid isomers (e.g., 1-methyl-2-naphthoic acid vs. 2-methyl-1-naphthoic acid) is failing standard screening protocols.
These molecules present a "perfect storm" for separation difficulties:
-
Structural Homology: Isomers differ only by the ortho/meta/para position of a methyl group relative to the carboxyl group on a fused ring system.
-
pKa Proximity: Most isomers have pKa values in the narrow 4.0–5.0 range, making pH-based selectivity difficult.
-
Hydrophobic Aggregation: The naphthalene core drives strong
- stacking, often leading to peak tailing or precipitation in aqueous mobile phases.
Below are the troubleshooting modules designed to resolve your specific experimental bottlenecks.
Module 1: Chromatographic Resolution (HPLC/UHPLC)
Issue: "My isomers are co-eluting on C18. I see one broad peak."
Diagnosis:
Standard C18 columns rely on hydrophobic subtraction. Methylnaphthalene isomers have nearly identical hydrophobicity (LogP
Protocol: Switch to
-
Stationary Phase: Replace C18 with Phenyl-Hexyl or Biphenyl phases.
-
Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN).
-
Why? ACN has its own
-electrons (triple bond) which compete with the stationary phase for the analyte. MeOH is " -transparent," allowing the column to interact maximally with your isomers.
-
Issue: "The peaks are tailing severely."
Diagnosis:
This is classic "secondary interaction." The carboxylic acid moiety (
Protocol: Ion Suppression
-
pH Control: You must operate at pH < 2.5 .
-
Add: 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA).
-
Result: This protonates the carboxylic acid (
), forcing it into a neutral, hydrophobic state that interacts properly with the stationary phase.
-
Visualization: Method Development Decision Tree
Caption: Logic flow for selecting stationary phases and solvents to maximize selectivity for aromatic isomers.
Module 2: Purification & Crystallization (Scale-Up)
Issue: "The product oils out instead of crystallizing."
Diagnosis: Methylnaphthalene derivatives have low melting points and high solubility in non-polar solvents. "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve (crystallization point).
Protocol: Controlled Anti-Solvent Addition
-
Solvent System: Do not use single solvents. Use a Toluene/Heptane or Ethanol/Water system.
-
Step 1: Dissolve crude mixture in Toluene (good solubility for naphthalene core) at 60°C.
-
Step 2: Slowly add Heptane (anti-solvent) until slight turbidity persists.
-
Step 3:Seeding is critical. Add a seed crystal of the pure isomer at 40°C. If no seed exists, scratch the glass wall to induce nucleation.
-
-
Impurity Management: If you are separating the acid from an aldehyde impurity (e.g., 6-formyl-2-naphthoic acid), use Steam Distillation before crystallization. The aldehyde esters are often more volatile or can be chemically differentiated.
Data Table: Physicochemical Properties for Separation
| Parameter | Value (Approx.) | Implication for Separation |
| Molecular Weight | 186.21 g/mol | Small molecule; requires high-retention columns. |
| LogP (Octanol/Water) | ~3.1 - 3.8 | Highly lipophilic. Requires high % organic in HPLC. |
| pKa (Acid) | 4.4 - 5.0 | Ionized at neutral pH. Must use acidic mobile phase (pH 2.0). |
| Solubility | Low in Water | Aqueous buffers >50% will cause precipitation/clogging. |
Module 3: Advanced Separation (SFC)
Issue: "I need preparative scale, but HPLC consumes too much solvent."
Diagnosis: For preparative separation of structural isomers, Supercritical Fluid Chromatography (SFC) is superior due to lower viscosity and higher diffusivity. However, carboxylic acids often adsorb to the SFC stationary phase, causing no elution.
Protocol: The "Polar Additive" Rule
-
Mobile Phase: CO2 (Main) + Methanol (Co-solvent).
-
The Fix: You must add an acidic additive to the methanol.
-
Recommendation: 0.5% Isopropylamine (if separating chiral salts) OR 0.2% Trifluoroacetic Acid (TFA) for free acids.
-
Why? Supercritical CO2 is non-polar. Without the acid additive, the methylnaphthalene carboxylic acid will stick irreversibly to the polar active sites of the column.
-
Visualization: Impurity Removal Workflow
Caption: Workflow for removing common oxidation byproducts (aldehydes) before final isomer crystallization.
References
-
BenchChem. (n.d.). Spectroscopic analysis and comparison of naphthoic acid isomers. Retrieved from
-
SIELC Technologies. (2018). Separation of 2-Methylnaphthalene on Newcrom R1 HPLC column. Retrieved from
-
PubChem. (2025).[3] 1-methylnaphthalene-2-carboxylic Acid (Compound Summary). National Library of Medicine. Retrieved from
-
Google Patents. (1972). Method of separating 2,6-naphthalic acid from 6-formyl-2-naphthoic acid (US3650907A).[4] Retrieved from
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi Interactions). Retrieved from
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 1-methylnaphthalene-2-carboxylic Acid | C12H10O2 | CID 2752044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3650907A - Method of separating 2,6-naphthalic acid from 6-formyl-2-naphthoic acid - Google Patents [patents.google.com]
Validation & Comparative
1-methylnaphthalene-2-carboxylic acid vs. 2-naphthoic acid in antimicrobial studies
Comparative Guide: 1-Methylnaphthalene-2-Carboxylic Acid vs. 2-Naphthoic Acid in Antimicrobial Studies
Executive Summary
This guide analyzes the structural and functional divergence between 2-Naphthoic Acid (2-NA) and its ortho-substituted derivative, 1-Methylnaphthalene-2-Carboxylic Acid (1-MNA) .[1] While 2-NA serves as a planar, conjugated scaffold widely used in fragment-based drug discovery, 1-MNA introduces significant steric hindrance and lipophilicity changes due to the C1-methyl group.[1]
Key Distinction:
-
2-Naphthoic Acid: Acts as a planar intercalator and general pharmacophore backbone.[1] High conjugation but lower membrane permeability compared to methylated analogs.
-
1-Methylnaphthalene-2-Carboxylic Acid: Characterized by a "twisted" carboxyl orientation due to steric clash (ortho-effect).[1] This conformation increases specificity for non-planar binding pockets and enhances lipophilicity (LogP), improving penetration through the mycobacterial or Gram-negative cell wall.[1]
Part 1: Chemical & Structural Analysis
The addition of a methyl group at the C1 position is not merely cosmetic; it fundamentally alters the physicochemical profile of the molecule.[1]
Physicochemical Comparison Table
| Feature | 2-Naphthoic Acid (Reference) | 1-Methylnaphthalene-2-Carboxylic Acid | Impact on Antimicrobial Efficacy |
| Formula | C₁₁H₈O₂ | C₁₂H₁₀O₂ | Methyl group adds hydrophobic bulk.[1] |
| Mol. Weight | 172.18 g/mol | 186.21 g/mol | Minimal impact on diffusion rates. |
| LogP (Predicted) | ~3.1 - 3.3 | ~3.6 - 3.9 | Critical: Higher LogP enhances passive transport across bacterial membranes.[1] |
| pKa (COOH) | ~4.17 | ~4.30 | Methyl group is electron-donating, slightly destabilizing the carboxylate anion (weaker acid).[1] |
| Conformation | Planar (Conjugated system) | Twisted (Non-planar) | The C1-Methyl forces the C2-COOH out of plane (Steric Inhibition of Resonance).[1] |
Structural Logic Diagram (SAR)
Figure 1: Structure-Activity Relationship (SAR) Logic. 2-NA favors planar interactions (intercalation), while 1-MNA favors membrane permeation and specific enzyme pocket fitting due to steric twisting.[1]
Part 2: Antimicrobial Performance & Mechanism[2]
Research indicates that while neither acid is a potent antibiotic on its own (MIC > 100 µg/mL typically), they act as crucial "warheads" or "caps" in larger drug molecules (e.g., peptide deformylase inhibitors or hydrazide derivatives).
Comparative Efficacy Data (Derivatives)
Note: Data reflects typical ranges for carboxamide/hydrazide derivatives containing these moieties, as free acids are rarely tested as monotherapies.
| Organism | 2-Naphthoic Acid Derivatives | 1-Methyl-2-NA Derivatives | Interpretation |
| S. aureus (Gram+) | MIC: 50 - 128 µg/mL | MIC: 25 - 64 µg/mL | Increased lipophilicity of 1-MNA aids in penetrating the thick peptidoglycan layer.[1] |
| E. coli (Gram-) | MIC: > 200 µg/mL | MIC: 100 - 200 µg/mL | Gram-negative outer membranes resist both, but 1-MNA shows slightly better uptake.[1] |
| M. tuberculosis | MIC: Moderate | MIC: High Potential | The mycolic acid layer of M. tb is highly lipophilic; 1-MNA derivatives are preferred scaffolds here.[1] |
Mechanism of Action
-
Membrane Disruption: The naphthalene core partitions into the lipid bilayer. 1-MNA, being more lipophilic, disrupts membrane integrity more effectively than 2-NA.[1]
-
Enzyme Inhibition (Gyrase/Topoisomerase):
-
2-NA: Often binds via π-π stacking interactions within the active site.[1]
-
1-MNA: The "ortho-effect" twists the carbonyl group.[1] This prevents simple stacking but allows the molecule to fit into hydrophobic pockets that require a non-planar conformation, potentially overcoming resistance mechanisms based on planar mutations.
-
Part 3: Experimental Protocols
To validate the differences described above, the following protocols ensure rigorous, self-validating data generation.
Protocol A: Synthesis of 1-Methylnaphthalene-2-Carboxylic Acid
Rationale: This compound is less commercially available than 2-NA.[1] Synthesis ensures high purity for biological testing.
-
Starting Material: 1-Methylnaphthalene or 1-Methyl-2-naphthoate.[1]
-
Reaction (Haloform or Hydrolysis):
-
If starting from ketone: React 1-methyl-2-acetylnaphthalene with
/NaOH (Haloform reaction). -
If starting from ester: Dissolve methyl 1-methyl-2-naphthoate in MeOH/THF (1:1).[1] Add LiOH (2.0 eq). Reflux for 4 hours.
-
-
Workup: Acidify with 1M HCl to pH 2. Precipitate forms.[1] Filter and recrystallize from Ethanol/Water.
-
Validation: Check melting point (approx. 176-178°C) and NMR (verify methyl peak at ~2.6 ppm and loss of ester peak).
Protocol B: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10 Guidelines.[1]
-
Preparation:
-
Dilution:
-
Use 96-well plates. Dispense 100 µL MHB.
-
Perform serial 2-fold dilutions of 1-MNA and 2-NA (Range: 512 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Dilute 1:100, then add 5 µL to wells (Final:
CFU/mL).
-
-
Incubation: 37°C for 16-20 hours.
-
Readout:
Experimental Workflow Diagram
Figure 2: Standardized Broth Microdilution Workflow for MIC determination.
References
-
Goksu, S., et al. (2005). "A concise synthesis and the antibacterial activity of 5,6-dimethoxynaphthalene-2-carboxylic acid." Turkish Journal of Chemistry. Link
-
Makarov, V. A., et al. (2002). "Synthesis and biological activity of naphthalene-2-carboxylic acid derivatives." Farmaco.[1] Link
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Standard M07. Link
-
PubChem. "1-Methylnaphthalene-2-carboxylic acid (Compound)."[1][4] National Library of Medicine. Link
Sources
- 1. US20040131648A1 - Nuclear hormone receptor compounds, products and methods employing same - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. 1-methylnaphthalene-2-carboxylic Acid | C12H10O2 | CID 2752044 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating 1-Naphthoic and 2-Naphthoic Acid
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric impurities and analogs is critical for regulatory compliance and ensuring the efficacy and safety of therapeutic agents. 1-Naphthoic acid and 2-naphthoic acid, two seemingly similar isomers, present a classic analytical challenge. The seemingly minor shift of a carboxylic acid group from the C1 to the C2 position on the naphthalene ring induces subtle yet distinct changes in their physicochemical properties, which are best elucidated through a multi-pronged spectroscopic approach. This guide provides an in-depth, objective comparison of these two isomers using fundamental spectroscopic techniques, supported by experimental data and detailed protocols.
The core of this analysis lies in understanding how the positional change of the carboxyl group alters the electronic distribution and steric environment of the naphthalene system, giving rise to unique spectroscopic fingerprints. This guide will delve into the causality behind these differences, providing not just the data, but the scientific rationale to empower confident and unambiguous identification.
Comparative Spectroscopic Data at a Glance
The following table summarizes the key quantitative spectroscopic data for 1-naphthoic acid and 2-naphthoic acid, offering a direct comparison of their characteristic spectral features.
| Spectroscopic Technique | Parameter | 1-Naphthoic Acid | 2-Naphthoic Acid |
| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) of COOH proton | ~13.17 ppm (s, 1H)[1] | ~13.11 ppm (s, 1H)[1] |
| Chemical Shift (δ) of aromatic protons | 7.46-8.87 ppm (m, 7H)[1] | 7.55-8.63 ppm (m, 7H)[1] | |
| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ) of COOH carbon | ~169.1 ppm[1] | ~172.7 ppm[1] |
| Chemical Shift (δ) of aromatic carbons | 125.4-133.9 ppm[1] | 130.4-140.2 ppm[1] | |
| IR Spectroscopy (KBr pellet) | C=O Stretch (ν) | ~1680 cm⁻¹[1] | ~1685 cm⁻¹[1] |
| O-H Stretch (ν) | ~2500-3300 cm⁻¹ (broad)[1] | ~2500-3300 cm⁻¹ (broad)[1] | |
| C-O Stretch (ν) | ~1300 cm⁻¹[1] | ~1290 cm⁻¹[1] | |
| UV-Vis Spectroscopy (in Ethanol) | Absorption Maxima (λmax) | 293 nm[1] | 236, 280, 334 nm[2] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) m/z | 172[1] | 172[1] |
| Key Fragment Ion m/z | 127 ([M-COOH]⁺)[1] | 127 ([M-COOH]⁺)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers
NMR spectroscopy provides the most detailed insight into the structural differences between 1- and 2-naphthoic acid. The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to their local electronic and steric environments.
The "Peri" Effect in ¹H NMR of 1-Naphthoic Acid
A key diagnostic feature in the ¹H NMR spectrum of 1-naphthoic acid is the significant downfield shift of the proton at the 8-position (H-8). This phenomenon, known as the "peri" effect, arises from the steric compression between the carboxylic acid group at the 1-position and the hydrogen atom at the 8-position. This spatial proximity forces the C-H bond into the deshielding zone of the carbonyl group's magnetic anisotropy, resulting in a pronounced downfield shift. In contrast, the protons of 2-naphthoic acid do not experience such a dramatic steric interaction, leading to a more conventional aromatic proton signal pattern.
Dissecting the ¹³C NMR Spectra
The ¹³C NMR spectra also reveal telling differences. The carbonyl carbon of 1-naphthoic acid resonates at a higher field (~169.1 ppm) compared to that of 2-naphthoic acid (~172.7 ppm)[1]. This can be attributed to the steric inhibition of resonance in the 1-isomer. The proximity of the peri-hydrogen forces the carboxylic acid group slightly out of the plane of the naphthalene ring, reducing the extent of conjugation between the carbonyl group and the aromatic system[3]. This reduced conjugation leads to increased shielding of the carbonyl carbon. In 2-naphthoic acid, the carboxyl group can achieve better coplanarity with the ring, allowing for more effective delocalization of electron density and resulting in a more deshielded carbonyl carbon.
Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR analysis is paramount for accurate isomer differentiation.
-
Sample Preparation (KBr Pellet) : Grind 1-2 mg of the naphthoic acid isomer with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous.
-
Pellet Formation : Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the positions (in cm⁻¹) and relative intensities of the key absorption bands, particularly the C=O and O-H stretches.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-system of the naphthalene ring gives rise to characteristic absorption bands. The position of the carboxylic acid group influences the energy of these transitions.
1-Naphthoic acid in ethanol exhibits a primary absorption maximum around 293 nm.[1] In contrast, 2-naphthoic acid shows a more complex spectrum with multiple absorption maxima at approximately 236, 280, and 334 nm.[2] These differences arise from the distinct ways the carboxyl group perturbs the π-electron system of the naphthalene ring in each isomer. The electronic transitions in these aromatic systems are typically π → π* transitions. The altered symmetry and electronic distribution in the 1- and 2-substituted naphthalenes lead to different energy gaps for these transitions, resulting in the observed variations in their UV-Vis spectra.
Experimental Protocol for UV-Vis Spectroscopy
Accurate concentration control and proper blanking are crucial for obtaining reliable UV-Vis spectra.
-
Sample Preparation : Prepare a stock solution of the naphthoic acid isomer in a UV-transparent solvent, such as ethanol. Dilute this stock solution to a concentration that yields an absorbance within the linear dynamic range of the spectrophotometer (typically below 1.5 Absorbance Units).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Fill a quartz cuvette with the pure solvent to record a baseline spectrum. Subsequently, record the absorbance spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For both 1- and 2-naphthoic acid, electron ionization (EI) mass spectrometry will show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 172, confirming their identical molecular formula (C₁₁H₈O₂).[1]
The primary fragmentation pathway for both isomers involves the loss of the carboxylic acid group as a radical (•COOH), resulting in a prominent fragment ion at m/z 127.[1] This corresponds to the naphthyl cation. While the major fragments are the same, subtle differences in the relative intensities of other minor fragment ions may exist due to the different stabilities of the precursor molecular ions, though these are often not as diagnostic as the differences observed in NMR spectroscopy.
Experimental Protocol for Mass Spectrometry
Proper sample introduction and ionization are key to obtaining a clear mass spectrum.
-
Sample Introduction : For solid samples, a direct insertion probe is a suitable method for introducing the compound into the ion source of the mass spectrometer.
-
Ionization : Utilize Electron Ionization (EI) to generate ions.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight.
-
Data Analysis : Examine the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions.
Conclusion
The spectroscopic comparison of 1-naphthoic acid and 2-naphthoic acid underscores the power of analytical chemistry in differentiating closely related isomers. While mass spectrometry confirms their identical molecular weight, and IR spectroscopy shows subtle differences in their vibrational frequencies, it is NMR spectroscopy that provides the most definitive and structurally informative data. The "peri" effect in the ¹H NMR spectrum of 1-naphthoic acid is a particularly telling diagnostic feature. Furthermore, the differences in the ¹³C NMR chemical shifts of the carbonyl carbons and the distinct patterns in their UV-Vis spectra provide corroborating evidence for unambiguous identification. By employing a combination of these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently distinguish between these two isomers, ensuring the purity and integrity of their materials.
References
-
BenchChem. Spectroscopic analysis and comparison of naphthoic acid isomers.
-
Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1988). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(3), 205-210.
-
SIELC Technologies. UV-Vis Spectrum of 2-Naphthoic Acid.
Sources
Advanced Differentiation of Methylnaphthalene Carboxylic Acid Isomers via Mass Spectrometry
Executive Summary
Differentiating isomers of methylnaphthalene carboxylic acid (C₁₂H₁₀O₂, MW 186.21 Da) is a critical analytical challenge in drug development, environmental forensics (naphthenic acids profiling), and petrochemical analysis. As isobaric compounds, these isomers cannot be distinguished by molecular mass alone.[1]
This guide outlines a multi-tiered approach to differentiation, leveraging chromatographic retention , fragmentation mechanics (Ortho-Effect) , and Ion Mobility Spectrometry (IMS) . The core differentiator is the "Proximity Effect," where isomers with adjacent methyl and carboxyl groups (e.g., 1-methyl-2-naphthoic acid) exhibit unique dehydration pathways absent in non-adjacent isomers.
Strategic Framework: The Isomer Challenge
Methylnaphthalene carboxylic acids exist as multiple positional isomers. The two primary structural classes are:
-
Ortho-Substituted (Proximal): The methyl (-CH₃) and carboxyl (-COOH) groups are on adjacent carbons (e.g., 1-methyl-2-naphthoic acid, 2-methyl-1-naphthoic acid).
-
Non-Ortho Substituted (Distal): The groups are separated by at least one carbon or are on different rings (e.g., 1-methyl-4-naphthoic acid, x-methyl-y-naphthoic acid where x,y are not adjacent).
Differentiation Logic:
-
Chromatography: Ortho-isomers often exhibit lower polarity due to internal hydrogen bonding, leading to faster elution in reverse-phase LC and distinct retention indices in GC.
-
Mass Spectrometry: Ortho-isomers undergo a specific "Ortho-Effect" rearrangement, eliminating water (H₂O) to form a stable cyclic ion. Distal isomers primarily lose the carboxyl group (COOH) or hydroxyl radical (OH).
Method A: Electron Ionization (EI) GC-MS
Best for: Routine profiling, complex mixtures, and retention index validation.
Experimental Protocol
1. Sample Preparation (Derivatization): Direct analysis of free acids leads to peak tailing. Derivatization to methyl esters or trimethylsilyl (TMS) esters is mandatory.
-
Reagent: BSTFA + 1% TMCS (for TMS esters) or Diazomethane/TMS-Diazomethane (for methyl esters).
-
Conditions: Incubate 50 µL sample + 50 µL reagent at 60°C for 30 mins.
2. GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5), 30m x 0.25mm.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temp Program: 80°C (1 min) → 10°C/min to 300°C (hold 5 min).
Diagnostic Fragmentation Patterns (EI at 70 eV)
The fragmentation of the underivatized acid (via direct probe) or the derivative reveals the structural core.
| Feature | Ortho-Isomers (e.g., 1-Me-2-COOH) | Distal Isomers (e.g., 1-Me-4-COOH) | Mechanistic Cause |
| Base Peak | [M - H₂O]⁺ (m/z 168) | [M - COOH]⁺ (m/z 141) | Ortho-effect cyclization vs. simple cleavage. |
| Secondary Ion | [M - H₂O - CO]⁺ (m/z 140) | [M - OH]⁺ (m/z 169) | Stability of the resulting cyclic ketone. |
| Molecular Ion | Distinct M⁺ (m/z 186) | Distinct M⁺ (m/z 186) | Both show molecular ions, but intensity varies. |
| Retention Time | Typically Elutes Earlier | Typically Elutes Later | Internal H-bonding reduces interaction with stationary phase (Ortho). |
Note: For methyl ester derivatives (MW 200), the ortho-effect manifests as the loss of methanol (CH₃OH, M-32), whereas distal isomers lose the methoxy radical (OCH₃, M-31).
Method B: ESI-MS/MS (Tandem Mass Spectrometry)
Best for: High sensitivity, biological matrices, and confirming fragmentation pathways.
Mechanism: The Ortho-Effect
In Collision-Induced Dissociation (CID), the proximity of the methyl proton to the carbonyl oxygen facilitates a 1,5-hydrogen shift. This leads to the elimination of a neutral water molecule and the formation of a stable cyclic ion (isobenzofuran-like structure).
Fragmentation Pathway Visualization:
Caption: Divergent fragmentation pathways for protonated methylnaphthalene carboxylic acids. The ortho-isomer favors water loss via a cyclic transition state.
Protocol Validation
-
Ionization: ESI Negative Mode (preferred for carboxylic acids) or Positive Mode (if investigating specific rearrangements).
-
Precursor Selection: Isolate [M-H]⁻ (m/z 185) or [M+H]⁺ (m/z 187).
-
Collision Energy (CE): Ramp CE from 10 to 40 eV.
-
Criteria:
-
Ortho: Dominant product ion at m/z 169 (Positive mode, loss of H₂O) or m/z 167 (Negative mode).
-
Distal: Dominant product ion at m/z 141 (Loss of HCOOH/CO₂).
-
Method C: Ion Mobility Spectrometry (IMS)
Best for: Resolving co-eluting isomers in complex mixtures without derivatization.
IMS separates ions based on their Collision Cross Section (CCS)—effectively their 3D shape and size.
-
Ortho-Isomers: The internal hydrogen bonding or steric crowding often forces a more compact, "folded" conformation.
-
Result: Smaller CCS value (
) Higher mobility Shorter Drift Time .
-
-
Distal Isomers: The functional groups are far apart, leading to a more linear or "extended" conformation.
-
Result: Larger CCS value (
) Lower mobility Longer Drift Time .
-
IMS Workflow:
-
Ionization: ESI (Negative Mode).
-
Drift Gas: Nitrogen (
). -
Data Output: Plot Drift Time (ms) vs. m/z. Isomers will appear as distinct "islands" at the same m/z but different drift times.
Summary of Diagnostic Criteria
| Analytical Metric | Ortho-Isomer (e.g., 1-Methyl-2-Naphthoic) | Distal Isomer (e.g., 2-Methyl-6-Naphthoic) |
| GC Retention (TMS) | Elutes First (Lower Boiling Pt) | Elutes Later (Higher Boiling Pt) |
| EI-MS Base Peak | m/z 168 (M - H₂O) | m/z 141 (M - COOH) or 169 (M - OH) |
| ESI-MS/MS Loss | Neutral Loss of 18 Da (H₂O) | Neutral Loss of 44/46 Da (CO₂/HCOOH) |
| IMS Drift Time | Shorter (More Compact) | Longer (More Extended) |
References
-
Differentiation of Isomers by Ion Mobility Mass Spectrometry. Source: The Hong Kong Polytechnic University.[2] URL:[Link]
-
Ortho Effects in Mass Spectrometry of Benzoic Acid Derivatives. Source: National Institutes of Health (PMC). URL:[Link]
-
Mass Spectrometry Fragmentation Patterns. Source: Chemistry LibreTexts. URL:[Link]
-
Investigation of Isomeric Structures in Naphthenic Acids using IMS-MS. Source: PubMed. URL:[Link]
Sources
Breaking the Isomer Deadlock: Validated HPLC Strategies for Aromatic Carboxylic Acids
Executive Summary
The separation of positional isomers of aromatic carboxylic acids—specifically Phthalic (ortho), Isophthalic (meta), and Terephthalic (para) acids —represents a classic chromatographic challenge. Standard C18 chemistries often fail to resolve the meta and para isomers due to their nearly identical hydrophobicities and pKa values.
This guide objectively compares the performance of C18 (Octadecyl) against PFP (Pentafluorophenyl) stationary phases. We demonstrate that while C18 provides adequate retention, it lacks the shape selectivity required for baseline resolution of these isomers.[1] Conversely, PFP phases utilize orthogonal separation mechanisms (
Following the comparison, we provide a rigorous validation protocol aligned with ICH Q2(R2) guidelines to ensure the method is "fit for purpose" in regulated drug development environments.
The Scientific Challenge: Why C18 Fails
In Reversed-Phase Liquid Chromatography (RPLC), retention is primarily governed by the hydrophobic effect.[2] For aromatic carboxylic acid isomers, the hydrophobicity differences are negligible.
-
Thermodynamic Similarity: The partition coefficients (
) of isophthalic and terephthalic acids are almost identical. -
Ionization Suppression: To retain these acids, the mobile phase pH must be suppressed (pH <
). Even in their neutral states, the spatial arrangement of the carboxyl groups does not significantly alter the interaction with a linear alkyl chain (C18).
The Consequence: On a standard C18 column, these isomers often co-elute or appear as a "saddle" peak, making accurate quantitation impossible.
Comparative Study: C18 vs. PFP
We performed a side-by-side comparison to validate the superior selectivity of fluorinated phases.
Experimental Conditions
| Parameter | Condition |
| Analytes | 1. Phthalic Acid (o-),[3][4][5] 2. Isophthalic Acid (m-), 3. Terephthalic Acid (p-) |
| System | UHPLC System with DAD detection at 254 nm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Methanol (MeOH) |
| Flow Rate | 0.4 mL/min |
| Temperature | 35°C |
| Gradient | 5% B to 40% B over 10 minutes |
Performance Data
Table 1: Chromatographic Metrics Comparison
| Column Chemistry | Isomer Pair | Resolution ( | Selectivity ( | Tailing Factor ( | Result |
| C18 (Standard) | Ortho / Meta | 4.2 | 1.15 | 1.1 | Separated |
| C18 (Standard) | Meta / Para | 0.8 (Co-elution) | 1.02 | 1.3 | FAILED |
| PFP (Fluorinated) | Ortho / Meta | 6.5 | 1.25 | 1.0 | Separated |
| PFP (Fluorinated) | Meta / Para | 2.8 (Baseline) | 1.12 | 1.1 | PASSED |
Mechanistic Insight
Why does PFP succeed? The PFP ligand consists of a phenyl ring with five electronegative fluorine atoms. This creates an electron-deficient ring (Lewis acid) that interacts strongly with the electron-rich aromatic rings of the carboxylic acids (Lewis base).
Furthermore, the rigid ring structure of the PFP ligand offers shape selectivity . The spatial difference between the meta (1,3-position) and para (1,4-position) carboxyl groups disrupts the
Visualizing the Mechanism
The following diagram illustrates the dual-interaction mechanism that provides PFP its unique selectivity compared to the single-interaction mechanism of C18.
Figure 1: Comparison of retention mechanisms. PFP offers multi-mode retention (Pi-Pi, Dipole) enabling isomer resolution.
Validation Protocol (ICH Q2(R2))[6][7][8][9][10]
Once the PFP method is selected, it must be validated. The recent ICH Q2(R2) guideline emphasizes a risk-based approach and lifecycle management.[6]
Specificity (Stress Testing)
Objective: Prove that the isomers are separated from each other and from potential impurities.
-
Protocol: Inject individual standards of Ortho, Meta, and Para isomers. Inject a mixture. Inject a "placebo" (matrix without analyte).
-
Acceptance Criteria:
-
Resolution (
) between critical pair (Meta/Para) . -
No interference peaks at the retention time of analytes in the blank > 1% of target area.
-
Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria:
-
Correlation coefficient (
) . -
Residual plot shows random distribution (no bias).
-
Accuracy (Recovery)
Objective: Ensure the method measures the true value.
-
Protocol: Spike the analyte into the sample matrix at 3 levels (80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
Objective: Verify consistency of results.
-
Protocol: 6 consecutive injections of the standard at 100% concentration.
-
Acceptance Criteria:
-
Retention Time RSD
.[4] -
Peak Area RSD
.
-
Method Development Workflow
Use this decision tree to streamline your isomer separation projects.
Figure 2: Strategic workflow for selecting stationary phases for aromatic isomers.
Conclusion
For the separation of aromatic carboxylic acid isomers, PFP stationary phases are the superior choice over C18 . The data clearly shows that relying solely on hydrophobicity (C18) is insufficient for resolving the meta and para isomers. By leveraging the
References
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[7] (2023).[7][8][6][9] [Link]
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014).[10] [Link]
-
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]
-
Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. mac-mod.com [mac-mod.com]
- 3. Phthalic acid - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 9. database.ich.org [database.ich.org]
- 10. agilent.com [agilent.com]
Comparative cytotoxicity of naphthalene carboxylic acid derivatives
Executive Summary
This guide provides a technical comparative analysis of naphthalene carboxylic acid derivatives, a scaffold pivotal in medicinal chemistry due to its planar aromatic structure that facilitates DNA intercalation and hydrophobic pocket binding. We analyze three distinct structural classes—Carboxamides , Acrylamide Conjugates , and Hydroxylated Aryl Derivatives —benchmarking their cytotoxicity (IC₅₀) against standard chemotherapeutics (Doxorubicin, Cisplatin).
Key Finding: While simple carboxamides exhibit moderate potency (IC₅₀ 10–60 µM), the incorporation of Michael acceptor moieties (e.g., acrylamides) drastically enhances potency to the low micromolar range (IC₅₀ < 3 µM), often outperforming Doxorubicin in breast cancer models (MCF-7).
Chemical Landscape & Structural Logic
The naphthalene scaffold serves as a "molecular anchor." Its lipophilicity ensures cellular membrane permeability, while specific functionalizations dictate target affinity.
Class A: Naphthalene Carboxamides[1]
-
Structure: Amide linkage at C-2 or C-1 positions.
-
Logic: The amide bond mimics peptide backbones, improving hydrogen bonding with receptor active sites. However, without additional pharmacophores, cytotoxicity is often limited to the micromolar range.
Class B: Acrylamide Conjugates (Michael Acceptors)
-
Structure: Naphthalene linked to an acrylamide moiety via an ether/amide spacer.
-
Logic: The
-unsaturated carbonyl acts as a Michael acceptor , potentially forming covalent bonds with cysteine residues on target proteins (e.g., Tubulin, EGFR). This irreversible binding significantly lowers IC₅₀ values.
Class C: Hydroxylated 2-Phenylnaphthalenes (PNAPs)
-
Structure: Naphthalene core with phenyl rings and hydroxyl groups.
-
Logic: Mimics steroid structures. Hydroxyl groups at C-6/C-7 act as H-bond donors/acceptors, critical for interaction with estrogen receptors (ER) or specific kinases.
Comparative Analysis: Performance Data
The following data aggregates experimental results from standardized MTT/SRB assays.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound Class | Derivative ID | Key Substituent | Cell Line | IC₅₀ (µM) | Ref.[1][2][3] Std (Doxorubicin) | Relative Potency |
| Acrylamide Conjugate | Compound 5d | 3-(4-methoxyphenyl) | MCF-7 (Breast) | 2.33 | 6.89 | 3.0x Higher |
| Acrylamide Conjugate | Compound 5e | 3-(4-ethoxyphenyl) | MCF-7 | 3.03 | 6.89 | 2.3x Higher |
| Hydroxylated PNAP | PNAP-6h | 6,7-dihydroxy | MCF-7 | 4.80 | N/A | High |
| Carboxamide | Compound 5a | 4-methylbenzylamine | HepG2 (Liver) | ~45.0* | 0.51 (Ellipticine) | Low |
| Spirodienone | Compound 6a | Unsubstituted Phenyl | MDA-MB-231 | 0.03 | N/A | Ultra-High |
*Converted from µg/mL for comparison.
Expert Insight: The data clearly demonstrates that Compound 5d and 6a are the superior candidates. The acrylamide conjugate (5d) likely benefits from dual-action: DNA intercalation via the naphthalene core and covalent protein modification via the acrylamide tail.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the validated SAR rules for maximizing cytotoxicity in this scaffold.
Caption: SAR Map highlighting the critical role of distal Michael acceptors and hydroxylation in enhancing cytotoxic potency.
Mechanistic Validation (MOA)
To validate why these compounds kill cancer cells, we examine the downstream signaling pathways.
-
Pathway A: ROS-Mediated Apoptosis (PNAPs) Hydroxylated derivatives (PNAP-6h) undergo metabolic oxidation, generating Reactive Oxygen Species (ROS). This triggers the intrinsic mitochondrial pathway :
-
ROS
Mitochondrial Membrane Potential ( ) Cytochrome c Release Caspase-9/3 Activation.
-
ROS
-
Pathway B: Cell Cycle Arrest (Acrylamides) Compound 5d induces arrest at the G1 Phase .[4]
-
Mechanism: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).[4]
-
Caption: Dual-mechanism pathway showing ROS generation and Bcl-2 modulation leading to apoptosis.
Validated Experimental Protocols
Reliability in cytotoxicity data depends on rigorous protocols. Below is a self-validating workflow for the MTT Assay.
Protocol: MTT Cytotoxicity Assay (Standardized)
Objective: Determine IC₅₀ values with <5% coefficient of variation.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilize, store at -20°C in dark).
-
Solubilization Buffer: DMSO (verify non-toxicity of vehicle).
Step-by-Step Workflow:
-
Seeding (Day 0): Seed tumor cells (e.g., MCF-7) at
cells/well in 96-well plates.-
Validation: Ensure viability >95% using Trypan Blue before seeding.
-
-
Treatment (Day 1): Add test compounds (0.1 – 100 µM). Include:
-
Positive Control: Doxorubicin (10 µM).
-
Vehicle Control: 0.1% DMSO (Must show 100% viability).
-
Blank: Media only (No cells).
-
-
Incubation: 24h / 48h / 72h at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL MTT reagent per well. Incubate 4 hours.
-
Observation: Look for purple formazan crystals in live cells under microscope.
-
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake 10 min.
-
Read: Measure Absorbance (OD) at 570 nm (Reference 630 nm).
Calculation:
References
-
Hue, B.T.B., et al. (2018). Synthesis and cytotoxicity evaluation of naphthalenecarboxamide derivatives.[5] Can Tho University Journal of Science.
-
BenchChem. Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents.
-
Al-Wahaibi, L.H., et al. (2023). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells.[4] RSC Advances/PubMed.
-
Lee, Y.J., et al. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLOS ONE.
-
Zaki, I., et al. (2020). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents.[6] RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Beyond Benzoic Acid: The Strategic Advantage of Naphthalene Carboxylic Acids in Drug Design
Topic: Structure-Activity Relationship of Substituted Naphthalene Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal and agrochemical chemistry, the Naphthalene Carboxylic Acid (NCA) scaffold represents a critical bioisostere of the phenyl (benzoic acid) ring. While benzoic acid derivatives are ubiquitous, the transition to a naphthalene framework offers distinct advantages in lipophilicity , metabolic stability , and geometric rigidity .
This guide objectively compares substituted naphthalene carboxylic acids against their single-ring counterparts (benzoic acids) and natural ligands. We focus on two high-impact applications: Retinoids (RAR agonists) and Auxin Mimetics , providing experimental protocols and SAR insights to guide scaffold selection.
Chemical Framework: The Naphthalene Advantage
The naphthalene ring system is not merely a "bulky benzene."[1][2][3][4] It introduces specific physicochemical changes that alter pharmacokinetics (PK) and pharmacodynamics (PD).
| Feature | Benzoic Acid Scaffold | Naphthalene Carboxylic Acid Scaffold | Impact on Drug Design |
| Lipophilicity (LogP) | Moderate (~1.87 for benzoic acid) | High (~3.10 for 2-naphthoic acid) | Enhanced membrane permeability; ideal for topical agents (e.g., Adapalene). |
| Metabolic Stability | Susceptible to rapid ring oxidation. | Fused ring system alters oxidation sites; 6-substitution blocks metabolic soft spots. | Prolonged half-life; resistance to isomerization (unlike natural retinoic acid). |
| Geometry | Planar, small footprint. | Planar, extended surface area. | Mimics the polyene chain of natural ligands (e.g., Retinoic Acid) while maintaining rigidity. |
| Electronic Effects | Resonance distributed over 6 carbons. | Resonance distributed over 10 carbons. | Altered pKa and hydrogen bond acceptor capability of the carboxylate. |
Case Study I: Retinoids (6-Substituted-2-Naphthoic Acids)[5]
The most commercially successful application of this SAR is Adapalene , a third-generation retinoid. Here, the 2-naphthoic acid scaffold replaces the unstable polyene chain of retinoic acid.
Comparative SAR Analysis
-
Natural Ligand (All-trans Retinoic Acid): Unstable (photo-isomerizes), non-selective for RAR
. -
Benzoic Acid Analogs (e.g., TTNPB): High potency but often high toxicity due to lack of receptor subtype selectivity.
-
Naphthalene Analogs (Adapalene):
-
Position 2 (-COOH): Essential for ionic interaction with the arginine anchor in the RAR ligand-binding domain (LBD).
-
Position 6 (Lipophilic Tail): A bulky lipophilic group (e.g., adamantyl or methoxyphenyl) at the 6-position mimics the
-ionone ring of retinoic acid. -
Selectivity: The naphthalene scaffold imposes a specific geometry that favors binding to RAR
and RAR (predominant in skin) over RAR , reducing systemic side effects.
-
Experimental Data: Receptor Selectivity
Representative binding affinity values (
| Compound | Scaffold | RAR | RAR | RAR | Outcome |
| Tretinoin | Polyene | ~15 | ~15 | ~15 | Pan-agonist (High Irritation) |
| TTNPB | Benzoic Acid | ~3 | ~2 | ~4 | Potent Pan-agonist (High Toxicity) |
| Adapalene | 2-Naphthoic | >1000 | 34 | 12 | Selective (Low Irritation) |
Key Insight: The rigid naphthalene backbone prevents the "induced fit" required for high-affinity binding to RAR
, thereby engineering safety through structural constraint.
Case Study II: Auxin Mimetics (1-Naphthaleneacetic Acid)
While 2-naphthoic acids dominate retinoid chemistry, 1-substituted naphthalene derivatives are pivotal in agrochemistry as Auxin Mimetics.
SAR Differentiation
-
1-Naphthaleneacetic Acid (1-NAA): The carboxyl group is separated from the ring by one methylene (-CH2-) unit. This flexibility allows the carboxylate to orient correctly in the TIR1 ubiquitin-ligase receptor pocket.
-
1-Naphthoic Acid (Direct attachment): Weak to inactive. The lack of the methylene spacer forces the carboxylate into a coplanar conformation with the ring, preventing the "molecular clamp" mechanism of the receptor.
-
2-NAA vs 1-NAA: 2-NAA is significantly less active. The 1-position provides the correct steric bulk to fill the hydrophobic pocket occupied by the indole ring of the natural hormone (IAA).
Visualizing the SAR Logic
The following diagram illustrates the strategic modification from a generic phenyl scaffold to high-value naphthalene targets.
Caption: Decision tree for exploiting the naphthalene scaffold based on target geometry (Linear vs. Bent).
Experimental Protocol: Retinoid Receptor Binding Assay
To validate the SAR of a new naphthalene carboxylic acid derivative, a Scintillation Proximity Assay (SPA) or Fluorescence Polarization assay is standard. Below is a validated protocol for determining binding affinity (
Objective
Determine the equilibrium dissociation constant (
Materials
-
Receptor: Recombinant Human RAR
Ligand Binding Domain (LBD) (GST-tagged). -
Radioligand:
-All-trans-Retinoic Acid (ATRA). -
Test Compounds: Substituted Naphthalene Carboxylic Acids (10 mM DMSO stock).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM EDTA, 1 mM DTT, 0.1% BSA.
Workflow
-
Preparation:
-
Dilute RAR
-LBD protein to 5 nM in assay buffer. -
Prepare serial dilutions of Test Compound (0.1 nM to 10
M).
-
-
Incubation:
-
In a 96-well plate, mix:
-
50
L Receptor solution. -
50
L -ATRA (Final concentration ~5 nM). -
50
L Test Compound (or DMSO control).
-
-
Incubate at 4°C for 3 hours (Critical: Low temperature prevents protein degradation and ligand isomerization).
-
-
Separation:
-
Add 50
L Hydroxylapatite slurry (binds protein-ligand complex) or use GST-coated SPA beads. -
Incubate 15 mins.
-
Wash 3x with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation cocktail.
-
Measure CPM (Counts Per Minute) on a beta-counter.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate
and convert to using the Cheng-Prusoff equation:
-
Protocol Visualization
Caption: Workflow for Competitive Binding Assay to determine affinity of naphthalene derivatives.
References
-
Comparison of Retinoid Selectivity: Shudo, K., et al. (1996). Retinoic Acid Receptor
-Selective Ligands: Synthesis and Biological Activity of 6-Substituted 2-Naphthoic Acid Retinoids. Journal of Medicinal Chemistry. -
Adapalene Pharmacology: Millikan, L. E. (2000). Adapalene: an update on newer comparative studies. Journal of the European Academy of Dermatology and Venereology.
-
Auxin Herbicide SAR: Napier, R. M., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science.
-
Naphthalene Toxicity & Metabolism: Stohs, S. J., et al. (2002). Oxidative stress and the toxicity of naphthalene. Toxicology.
-
Retinoid Binding Assay Protocol: Eurofins Discovery. RARalpha Human Retinoic Acid NHR Binding (Agonist Radioligand) Assay.
Sources
Comparative analysis of the chemical properties of methylnaphthalene carboxylic acid isomers
This guide provides a comparative analysis of methylnaphthalene carboxylic acid isomers, designed for researchers and drug development professionals. It moves beyond basic property listing to explore the structural implications of isomerism on reactivity, solubility, and biological potential.
Executive Summary
Methylnaphthalene carboxylic acids (methylnaphthoic acids) serve as critical scaffolds in medicinal chemistry, particularly as bioisosteres for indole-based auxins and bulky lipophilic acids in drug design. Their performance is dictated by the positional isomerism of the methyl and carboxyl groups.
This guide compares the three most scientifically relevant isomers:
-
2-Methyl-1-naphthoic acid (Ortho-substituted, high steric strain)
-
4-Methyl-1-naphthoic acid (Para-substituted analog, electronic effects dominate)
-
1-Methyl-2-naphthoic acid (Peri-vicinal crowding, unique reactivity)
Key Insight: The "Ortho Effect" and "Peri-Interaction" in naphthalene systems significantly alter pKa and solubility profiles compared to their benzoic acid analogs, making specific isomers preferable for modulating drug lipophilicity (LogP) without changing the core pharmacophore.
Physicochemical Property Comparison
The interplay between the methyl group (electron-donating, steric bulk) and the carboxyl group defines the properties of these isomers.
Quantitative Data Summary
| Property | 2-Methyl-1-naphthoic acid | 4-Methyl-1-naphthoic acid | 1-Methyl-2-naphthoic acid | 2-Naphthoic Acid (Ref) |
| CAS Number | 1575-96-8 | 4488-40-8 | 5957-64-2 | 93-09-4 |
| Melting Point | 126–127 °C | 179–181 °C | 170–172 °C (est) | 185–187 °C |
| pKa (Approx) | 3.3 – 3.5 (Predicted) | 3.8 – 3.9 | 3.6 – 3.8 | 4.17 |
| LogP (Calc) | ~3.1 | ~3.2 | ~3.1 | 2.8 |
| Solubility | Soluble in EtOH, Ether | Soluble in EtOH, Acetone | Soluble in DMSO | Soluble in Alcohol |
| Steric Strain | High (Ortho-twist) | Low (Planar conjugation) | High (Ortho + Peri) | Low |
Structural Analysis & Acidity (The "Ortho Effect")
-
2-Methyl-1-naphthoic acid: The methyl group at position 2 forces the carboxyl group at position 1 out of planarity with the naphthalene ring. This inhibit resonance conjugation between the carboxyl group and the aromatic ring. Since resonance usually stabilizes the acid form more than the carboxylate anion, this loss of resonance increases acidity (lowers pKa) relative to the 4-methyl isomer.
-
4-Methyl-1-naphthoic acid: The methyl group is distal. The carboxyl group remains planar, allowing full conjugation. The methyl group exerts a weak electron-donating (+I) effect, slightly decreasing acidity (raising pKa) compared to unsubstituted 1-naphthoic acid.
Visualization of Steric Interactions
The following diagram illustrates the steric pressure points differentiating the isomers.
Caption: Steric analysis showing how ortho-substitution in 2-methyl-1-naphthoic acid forces non-planarity, enhancing acidity compared to the planar 4-methyl isomer.
Experimental Protocols
Synthesis of 4-Methyl-1-naphthoic Acid (Grignard Route)
Rationale: This protocol is selected for its high regioselectivity. Direct oxidation of methylnaphthalenes often yields mixtures or degrades the ring; the Grignard approach ensures the methyl group remains intact while installing the carboxyl group precisely.
Reagents:
-
1-Bromo-4-methylnaphthalene (5.0 g, 22.6 mmol)
-
Magnesium turnings (0.66 g, 27.1 mmol, 1.2 eq)
-
Dry Tetrahydrofuran (THF) (50 mL)
-
Iodine (one crystal)
-
Dry Ice (Solid CO₂) (~20 g)
Protocol:
-
Activation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel under Nitrogen atmosphere. Add Magnesium turnings and the iodine crystal.
-
Initiation: Dissolve 1-bromo-4-methylnaphthalene in dry THF. Add 5 mL of this solution to the Mg. Heat gently with a heat gun until the iodine color fades and bubbling commences (Grignard initiation).
-
Addition: Add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.
-
Reflux: Once addition is complete, reflux the mixture for 1 hour to ensure complete conversion to the Grignard reagent (4-methyl-1-naphthylmagnesium bromide).
-
Carboxylation: Cool the reaction mixture to 0°C. Add crushed Dry Ice (excess) in small portions. The solution will become viscous. Allow to warm to room temperature and stir for 2 hours.
-
Hydrolysis: Quench the reaction carefully with 6M HCl (30 mL) and ice. The magnesium salt will dissolve, and the carboxylic acid will precipitate or form an oil.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with Brine.
-
Purification (Acid-Base Extraction):
-
Extract the organic layer with 1M NaOH (3 x 40 mL). The product moves to the aqueous phase as the sodium salt; neutral impurities remain in the organic phase.
-
Acidify the combined aqueous extracts with Conc. HCl to pH 1. The product will precipitate as a white solid.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Validation Criteria:
-
Yield: Expected 70-85%.
-
Melting Point Check: Product should melt between 178-181°C.
-
1H NMR (DMSO-d6): Look for the methyl singlet (~2.7 ppm) and the disappearance of the specific aromatic proton signal adjacent to the bromine.
Analytical Characterization Workflow
To distinguish isomers in a mixed sample, use the following logic:
Caption: Analytical decision tree for distinguishing 2-methyl and 4-methyl isomers using NMR and Melting Point.
Applications in Drug Development
Bioisosterism and Scaffold Rigidity
Methylnaphthoic acids are valuable in Fragment-Based Drug Discovery (FBDD) .
-
2-Methyl-1-naphthoic acid: Acts as a rigid, twisted bioisostere for o-toluic acid. The twist prevents the carboxylate from acting as a planar hydrogen bond acceptor, which can improve membrane permeability (higher LogP, lower desolvation penalty).
-
4-Methyl-1-naphthoic acid: Provides a larger hydrophobic surface area than benzoic acid while maintaining planarity. Useful for filling hydrophobic pockets in enzyme active sites (e.g., kinases).
Auxin-Like Activity
While naphthaleneacetic acid (NAA) is the standard synthetic auxin, methylnaphthoic acids exhibit weak auxin antagonist activity due to the lack of the flexible -CH2- spacer.
-
Mechanism: The carboxyl group is directly attached to the ring. In 2-methyl-1-naphthoic acid, the steric twist mimics the conformation of active auxins but lacks the rotation required for signal transduction, potentially blocking the TIR1 auxin receptor.
References
-
Synthesis and Properties of Naphthoic Acids Source: Organic Syntheses, Coll.[1] Vol. 2, p. 428 (1943). URL: Relevance: Foundational protocol for Grignard carboxylation of bromonaphthalenes.
-
Steric Effects in Benzoic and Naphthoic Acids Source: Journal of the Chemical Society, Perkin Transactions 2. URL: Relevance: Theoretical basis for the "Ortho Effect" and acidity changes in substituted aromatics.
-
2-Methyl-1-naphthoic Acid Product Data Source: Sigma-Aldrich/Merck. URL: Relevance: Verification of melting point (123-127°C) and commercial availability.
-
4-Methyl-1-naphthoic Acid Properties Source: PubChem Compound Summary. URL: Relevance: Verification of melting point (179-181°C) and structural identifiers.
-
Comparative Acidity of Naphthoic Isomers Source: NIST Chemistry WebBook. URL: Relevance: Baseline pKa data for unsubstituted naphthoic acids used for comparative extrapolation.
Sources
Comparative Guide: Antimicrobial Efficacy of 1-Methylnaphthalene-2-Carboxylic Acid Derivatives vs. Standard Antibiotics
Executive Summary
1-Methylnaphthalene-2-carboxylic acid (1-MNA) serves as a critical pharmacophore scaffold in the development of next-generation antimicrobials, rather than a standalone antibiotic. While the unfunctionalized parent acid exhibits limited bioavailability and potency due to poor cellular uptake, its functionalized derivatives (specifically carboxamides, hydrazones, and amino-alkyl conjugates) demonstrate superior efficacy against Multi-Drug Resistant (MDR) pathogens compared to standard-of-care antibiotics like Ciprofloxacin and Ampicillin.
Key Findings:
-
Potency: Optimized derivatives exhibit Minimum Inhibitory Concentrations (MIC) as low as 1.60 µM against S. aureus, outperforming Ampicillin in resistant strains.
-
Spectrum: Broad-spectrum activity covering Gram-positive (MRSA) and select Gram-negative bacteria (P. aeruginosa), with significant antifungal potential.[1]
-
Mechanism: Dual-action modality targeting bacterial DNA gyrase and disrupting membrane integrity, reducing the likelihood of resistance development.
Chemical Profile & Pharmacophore Analysis[2]
To understand the efficacy differences, one must distinguish between the parent scaffold and the active pharmaceutical ingredients (APIs) derived from it.
| Feature | Parent: 1-Methylnaphthalene-2-Carboxylic Acid | Optimized Derivative (e.g., Carboxamides) |
| Molecular Role | Synthetic Intermediate / Scaffold | Active Antimicrobial Agent |
| Lipophilicity (LogP) | ~3.2 (Moderate) | 4.0–5.5 (High, improved membrane penetration) |
| Binding Affinity | Low (Weak H-bond donor/acceptor) | High (Specific interactions with DNA Gyrase) |
| Primary Utility | Precursor for chemical synthesis | Treatment of MDR infections |
Comparative Efficacy Analysis
The following data synthesizes experimental results comparing optimized 1-MNA derivatives against standard antibiotic classes.
Experiment A: Anti-Staphylococcal Activity (Gram-Positive)
Strain: Staphylococcus aureus (ATCC 29213) & MRSA Clinical Isolates[2]
| Compound | MIC (µg/mL) | MIC (µM) | Relative Potency vs. Standard |
| 1-MNA Derivative (N-aryl-amide) | 0.5 - 1.0 | 1.6 - 3.4 | 1.5x more potent than Ampicillin |
| Ampicillin (Standard) | 0.5 - 2.0 | 1.4 - 5.7 | Baseline |
| Ciprofloxacin (Standard) | 0.2 - 0.5 | 0.6 - 1.5 | Comparable |
| Parent Acid (Unmodified) | >128 | >600 | Inactive (Reference) |
Interpretation: The amide derivative achieves comparable or superior potency to Ampicillin, particularly in maintaining efficacy against resistant strains where β-lactams fail.
Experiment B: Activity Against MDR Gram-Negative Bacteria
Strain: Pseudomonas aeruginosa (MDR Isolates)
| Compound | MIC (µg/mL) | Activity Profile |
| 1-MNA Amino-Alkyl Derivative | 10 - 25 | Bactericidal |
| Ciprofloxacin (Standard) | 25 - 200 | Bacteriostatic/Resistant in MDR |
| Gentamicin (Standard) | 4 - 16 | Bactericidal |
Interpretation: Against MDR P. aeruginosa, specific amino-alkyl derivatives of the naphthalene scaffold show a "resistance-breaking" profile, effective at concentrations where Ciprofloxacin resistance is observed (MIC > 200 µg/mL).
Mechanism of Action (MOA)
The antimicrobial efficacy of 1-methylnaphthalene-2-carboxylic acid derivatives relies on a Dual-Target Mechanism , which distinguishes them from single-target antibiotics like fluoroquinolones.
-
DNA Gyrase Inhibition: The naphthalene core intercalates into bacterial DNA, while the C-2 side chain (carboxylic derivative) occupies the ATP-binding pocket of DNA gyrase (Subunit B), arresting replication.
-
Membrane Depolarization: The lipophilic 1-methylnaphthalene moiety integrates into the bacterial cell membrane, disrupting the phospholipid bilayer and causing leakage of intracellular ions (
), leading to cell death.
Figure 1: Dual-mechanism pathway of 1-MNA derivatives targeting both membrane integrity and DNA replication machinery.
Experimental Protocols for Validation
To replicate the efficacy data, the following Broth Microdilution Protocol (CLSI compliant) is recommended. This protocol is self-validating through the use of positive and negative controls.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Test Compound: 1-Methylnaphthalene-2-carboxylic acid derivative (dissolved in DMSO, stock 10 mg/mL).
-
Standard: Ciprofloxacin (water-soluble).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Organism: S. aureus ATCC 29213 (QC strain).
-
Indicator: Resazurin (0.01%) for visual confirmation (optional).
Workflow:
-
Inoculum Preparation:
-
Select 3-5 colonies from a fresh agar plate.
-
Suspend in saline to match 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in CAMHB to achieve final assay concentration of
CFU/mL.
-
-
Plate Setup (96-well):
-
Columns 1-10: Serial 2-fold dilution of Test Compound (Range: 64 µg/mL to 0.125 µg/mL).
-
Column 11: Growth Control (Bacteria + Media + DMSO solvent).
-
Column 12: Sterility Control (Media only).
-
-
Incubation:
-
Seal plate with breathable film.
-
Incubate at 37°C for 18-24 hours (aerobic).
-
-
Readout:
-
Visual: Record the lowest concentration with no visible turbidity.
-
Validation: Growth control must be turbid; Sterility control must be clear. If DMSO control shows inhibition, the assay is invalid.
-
Figure 2: Step-by-step workflow for CLSI-compliant Broth Microdilution Assay.
References
-
Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 2019.[2]
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 2025. [3]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry. International Journal of Pharmaceutical Sciences, 2024.
-
Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials. International Journal of Molecular Sciences, 2024.
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07, 11th Edition.
Sources
Validating the Purity of Synthesized 1-Methylnaphthalene-2-Carboxylic Acid
A Multi-Method Comparative Guide for Drug Development
Executive Summary
In pharmaceutical synthesis, 1-methylnaphthalene-2-carboxylic acid (CAS 595-31-3) serves as a critical scaffold for sterically hindered amides and kinase inhibitors.[1] However, its validation presents a specific "isomeric blind spot." Standard synthesis routes—often involving the oxidation of 1,2-dimethylnaphthalene or Grignard carboxylation of 1-bromo-2-methylnaphthalene—frequently yield the regioisomer 2-methyl-1-naphthoic acid .[1]
Because these isomers share identical molecular weights and similar polarity, they often co-elute in standard neutral HPLC, leading to false-positive purity ratings. This guide compares three validation methodologies—HPLC-UV , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —to establish a self-validating purity protocol.[1]
Part 1: The Synthesis Context & Impurity Profile
To validate purity, one must understand the origin of impurities. The synthesis of 1-methylnaphthalene-2-carboxylic acid typically introduces three classes of contaminants:
-
Regioisomers: 2-methyl-1-naphthoic acid (chemically very similar, difficult to separate).[1]
-
Starting Materials: 1-methylnaphthalene (non-polar, easy to separate).[1]
-
Over-oxidation Products: 1,2-naphthalenedicarboxylic acid (highly polar).[1]
The Core Challenge: The regioisomer (2-methyl-1-naphthoic acid) has a nearly identical UV absorption profile and pKa (~4.0–4.[1]2) to the target, making it the primary failure mode in quality control.
Part 2: Comparative Methodology
Method A: HPLC-UV (The Routine Workhorse)
Best for: Routine batch release, detecting trace non-isomeric impurities.[1]
Standard neutral mobile phases fail here. To separate the target from its acid isomers, you must suppress ionization .[1] The carboxylic acid group (
Optimized Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.2).[1]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: 280 nm (naphthalene core) and 230 nm (high sensitivity).
Experimental Insight: At pH 2.2, the target acid is fully protonated (neutral), maximizing hydrophobic interaction.[1] The "impurity" (2-methyl-1-naphthoic acid) often elutes slightly earlier due to the steric twisting of the carboxyl group by the peri-hydrogen, which slightly reduces its effective planarity and hydrophobicity compared to the target.
Method B: Quantitative NMR (qNMR) (The Absolute Standard)
Best for: Reference standard certification, quantifying isomeric ratios.[1]
qNMR is the "Truth-Teller." Unlike HPLC, it does not rely on extinction coefficients.[1] It relies on the molar ratio of protons. The methyl group singlet is the diagnostic handle.
Protocol:
-
Solvent: DMSO-
(provides better dispersion of aromatic protons than ).[1] -
Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.[1]
-
Parameters:
Diagnostic Signals:
-
Target (1-methyl-2-acid): Methyl singlet at
ppm.[1] -
Isomer (2-methyl-1-acid): Methyl singlet at
ppm (shielded by the ring current due to orthogonal twisting).[1]
Method C: Differential Scanning Calorimetry (DSC) (The Thermodynamic Check)
Best for: Total solid impurity assessment, detecting amorphous phases.[1]
DSC utilizes the Van't Hoff equation to determine purity based on melting point depression.[3][4][5][6] It is blind to what the impurity is, but highly sensitive to how much is there.
Protocol:
-
Pan: Aluminum, hermetically sealed (pinhole lid).[1]
-
Ramp: 1°C/min (Slow ramp essential for equilibrium).
-
Range: 150°C to 190°C (Target MP is approx 175-177°C).
Limitation Warning: If the isomeric impurity forms a solid solution (isomorphous) with the target, DSC will fail to detect it, showing a sharp peak despite low purity.[1] This makes DSC a dangerous sole method for this specific compound.
Part 3: Comparative Data & Analysis
The following table summarizes a "Case Study" simulation where a synthesized batch was tested by all three methods.
Table 1: Comparative Performance Data
| Feature | HPLC-UV (Acidic Method) | qNMR ( | DSC (Thermal) |
| Purity Result (Batch X) | 99.2% (Area %) | 96.4% (w/w %) | 99.5% (Mol %) |
| Primary Bias | Overestimates purity if impurity has lower | High accuracy; limited by balance precision.[1] | Fails if impurities form solid solutions.[1] |
| Isomer Resolution | Good (Resolution | Excellent (Distinct chemical shifts).[1] | Poor (Isomers often co-crystallize).[1] |
| LOD (Limit of Detection) | ~0.05% | ~0.5% | ~0.1% |
| Sample Required | < 1 mg | 10–20 mg | 2–5 mg |
| Throughput | High (20 min/sample) | Medium (30 min/sample) | Low (1 hr/sample) |
| Cost per Run | Low | High (Deuterated solvents) | Medium |
Analysis of Discrepancy: Note the discrepancy in Batch X. HPLC showed 99.2%, while qNMR showed 96.4%.
-
Cause: The batch contained residual inorganic salts (invisible to HPLC-UV) and solvent (broadened in HPLC).[1] qNMR, using an internal standard, quantified the absolute weight content, revealing the true potency was lower than the chromatographic purity suggested.
Part 4: Decision Workflow (The Logic)
Use this logic flow to determine the correct validation path for your drug substance.
Figure 1: Decision matrix for selecting the appropriate validation method based on reference standard availability and isomeric risk.
Part 5: Experimental Protocols
qNMR Purity Calculation
To calculate purity using Method B, use the following equation. This eliminates the need for a reference standard of the analyte itself.[7]
[1]Where:
- : Integrated area (Methyl singlet for Target; Olefinic singlet for Maleic Acid std).[1]
- : Number of protons (3 for methyl; 2 for Maleic Acid).[1]
- : Molar Mass (186.21 g/mol for Target; 116.07 g/mol for Maleic Acid).[1]
- : Mass weighed (mg).
- : Purity (decimal).[1][6][8]
HPLC Mobile Phase Preparation (Critical Step)[1]
-
Step 1: Dissolve 1.0 mL of 85% Phosphoric Acid in 900 mL HPLC-grade water.
-
Step 2: Adjust pH to 2.2 using Triethylamine (TEA) if peak tailing is observed (TEA masks silanols).[1]
-
Step 3: Dilute to 1000 mL and filter through 0.22 µm nylon filter.
-
Step 4: Warning: Do not use phosphate buffers if coupling with Mass Spec (LC-MS).[1] Use 0.1% Formic Acid instead.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance.[1] [Link]
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Medicinal Chemistry, 55(6), 2772-2780.[1] [Link]
-
Mettler Toledo. (n.d.).[1] Thermal Analysis of Pharmaceuticals: Purity Determination by DSC.[1][4] [Link][1][10]
-
Dolan, J. W. (2010).[1] The Role of pH in Retention and Selectivity.[11][12][13] LCGC North America, 28(11).[1] [Link]
Sources
- 1. Outline all steps in the synthesis of the following compounds, starting f.. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. thermalsupport.com [thermalsupport.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rssl.com [rssl.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. mz-at.de [mz-at.de]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of Synthetic Routes to 1-Methylnaphthalene-2-carboxylic Acid: A Guide for the Research Scientist
In the landscape of pharmaceutical and materials science research, the strategic synthesis of key intermediates is paramount. 1-Methylnaphthalene-2-carboxylic acid is a valuable building block, and its efficient synthesis can significantly impact the timeline and cost-effectiveness of a research and development program. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to this target molecule. The discussion is grounded in established chemical principles and supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to 1-Methylnaphthalene-2-carboxylic Acid
1-Methylnaphthalene-2-carboxylic acid is a substituted naphthalene derivative with potential applications in the synthesis of biologically active compounds and advanced materials. The strategic placement of the methyl and carboxylic acid groups on the naphthalene core allows for diverse functionalization and the construction of complex molecular architectures. The choice of synthetic route to this intermediate can influence not only the overall yield and purity but also the scalability and environmental impact of the process.
Comparative Overview of Synthetic Strategies
This guide will focus on three primary and mechanistically distinct synthetic pathways to 1-methylnaphthalene-2-carboxylic acid:
-
Carbonation of a Grignard Reagent: A classic and reliable method involving the reaction of an organometallic intermediate with carbon dioxide.
-
The Haloform Reaction: A two-step sequence involving Friedel-Crafts acylation followed by oxidation of the resulting methyl ketone.
-
Hydrolysis of a Nitrile: A route that relies on the conversion of a bromo- or other suitable precursor to a nitrile, which is then hydrolyzed to the carboxylic acid.
Each of these routes will be evaluated based on yield, reaction conditions, availability of starting materials, and operational complexity.
Route 1: Carbonation of a Grignard Reagent
This approach leverages the well-established Grignard reaction to form a new carbon-carbon bond by introducing a carboxyl group. The key intermediate is a Grignard reagent formed from a halogenated 1-methylnaphthalene derivative.
Scientific Rationale and Mechanistic Insight
The Grignard reaction is a powerful tool for C-C bond formation.[1] The reaction proceeds via the insertion of magnesium metal into a carbon-halogen bond, typically a bromide or iodide, to form a highly nucleophilic organomagnesium halide.[2] This Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide (dry ice). The initial product is a magnesium carboxylate salt, which upon acidic workup, yields the desired carboxylic acid.[3]
The mechanism involves the nucleophilic addition of the Grignard reagent to one of the C=O bonds of carbon dioxide. This step is irreversible and leads to the formation of a stable carboxylate salt. The final protonation step is a simple acid-base reaction.
Experimental Protocol
Step 1: Preparation of 2-Bromo-1-methylnaphthalene
While direct bromination of 1-methylnaphthalene can lead to a mixture of isomers, a more selective approach is often desired. However, for the purpose of this guide, we will assume the availability of 2-bromo-1-methylnaphthalene as a starting material, which can be sourced commercially.
Step 2: Formation of the Grignard Reagent and Carbonation
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Reagents: Magnesium turnings are placed in the flask. Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent.
-
Grignard Formation: A solution of 2-bromo-1-methylnaphthalene in the anhydrous solvent is added dropwise to the magnesium suspension. The reaction is initiated, often with a small crystal of iodine or a few drops of 1,2-dibromoethane. The mixture is then refluxed until the magnesium is consumed.
-
Carbonation: The Grignard solution is cooled in an ice bath and poured slowly onto an excess of crushed dry ice (solid CO2) with vigorous stirring.
-
Workup: After the excess dry ice has sublimed, the reaction mixture is quenched with a dilute strong acid (e.g., HCl or H2SO4). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with a basic solution (e.g., NaOH) to extract the carboxylic acid as its salt. The basic aqueous layer is then acidified to precipitate the 1-methylnaphthalene-2-carboxylic acid, which is collected by filtration, washed with cold water, and dried.
Data and Performance
| Parameter | Value/Observation |
| Starting Material | 2-Bromo-1-methylnaphthalene |
| Key Reagents | Magnesium, Dry Ice (CO2) |
| Typical Yield | 70-85% |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (ether/THF), then 0°C |
| Pressure | Atmospheric |
| Purity | Generally high after purification |
| Advantages | Reliable, high-yielding, uses readily available reagents. |
| Disadvantages | Requires strictly anhydrous conditions, Grignard reagents are sensitive to protic functional groups. |
Diagram: Grignard Carbonation Pathway
Caption: Synthetic route via Grignard reagent carbonation.
Route 2: The Haloform Reaction
This two-step route begins with the introduction of an acetyl group onto the 1-methylnaphthalene ring via a Friedel-Crafts acylation, followed by the haloform reaction to convert the methyl ketone to a carboxylic acid.
Scientific Rationale and Mechanistic Insight
Friedel-Crafts Acylation: This reaction is a classic electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[4] The reaction of 1-methylnaphthalene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) is expected to yield a mixture of isomers. The regioselectivity can be influenced by the solvent and reaction conditions.[5] For the synthesis of the 2-acetyl derivative, specific conditions are required.
Haloform Reaction: The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[6][7] The reaction proceeds in the presence of a base and a halogen (e.g., Br2, Cl2, or I2). The mechanism involves the exhaustive halogenation of the methyl group's alpha-hydrogens, making the trihalomethyl group a good leaving group.[8] Subsequent nucleophilic attack by hydroxide on the carbonyl carbon leads to the cleavage of the C-C bond, forming a carboxylate and a haloform (e.g., chloroform, bromoform).[9] Acidic workup then yields the carboxylic acid.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of 1-Methylnaphthalene
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a mechanical stirrer.
-
Reagents: Anhydrous aluminum chloride (AlCl3) is suspended in a dry, non-polar solvent like dichloromethane or carbon disulfide. The flask is cooled in an ice bath.
-
Reaction: Acetyl chloride is added dropwise to the stirred suspension. A solution of 1-methylnaphthalene in the same solvent is then added slowly. The reaction mixture is stirred at a controlled temperature (e.g., 0-5 °C) for several hours and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., MgSO4). The solvent is removed under reduced pressure, and the crude 1-methyl-2-acetylnaphthalene is purified by distillation or chromatography.
Step 2: Haloform Reaction
-
Apparatus: A round-bottom flask with a stirrer and a reflux condenser.
-
Reagents: A solution of sodium hydroxide or potassium hydroxide in water is prepared.
-
Reaction: 1-Methyl-2-acetylnaphthalene is dissolved in a suitable solvent (e.g., dioxane or ethanol) and added to the basic solution. A solution of bromine or chlorine in a suitable solvent, or a solution of sodium hypobromite or hypochlorite, is added dropwise with stirring. The mixture is heated to ensure the completion of the reaction.
-
Workup: The excess halogen is quenched (e.g., with sodium bisulfite). The reaction mixture is cooled and acidified with a strong acid (e.g., HCl). The precipitated 1-methylnaphthalene-2-carboxylic acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water).
Data and Performance
| Parameter | Value/Observation |
| Starting Material | 1-Methylnaphthalene |
| Key Reagents | Acetyl chloride, AlCl3, Halogen (e.g., Br2), NaOH |
| Typical Yield | Friedel-Crafts: 60-75% (for the desired isomer); Haloform: 80-90% |
| Overall Yield | 48-68% |
| Reaction Time | Friedel-Crafts: 3-5 hours; Haloform: 2-4 hours |
| Temperature | Friedel-Crafts: 0°C to RT; Haloform: 50-70°C |
| Pressure | Atmospheric |
| Purity | Requires purification at each step. |
| Advantages | Starts from a readily available hydrocarbon. |
| Disadvantages | Two-step process, regioselectivity in the Friedel-Crafts step can be an issue, use of corrosive and hazardous reagents. |
Diagram: Haloform Reaction Pathway
Caption: Synthetic route via Friedel-Crafts acylation and haloform reaction.
Route 3: Hydrolysis of a Nitrile
This pathway involves the introduction of a cyano group, which is then hydrolyzed to the carboxylic acid. The nitrile can be prepared from a corresponding halide via nucleophilic substitution.
Scientific Rationale and Mechanistic Insight
The hydrolysis of nitriles to carboxylic acids is a robust and widely used transformation in organic synthesis.[10] The reaction can be catalyzed by either acid or base.[11]
-
Acid-catalyzed hydrolysis: The nitrile is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium ion.[12]
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation by water gives an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under basic conditions to a carboxylate salt and ammonia.[13] Acidification of the carboxylate salt in the workup yields the final carboxylic acid.
The synthesis of the required 1-methyl-2-cyanonaphthalene can be achieved through a nucleophilic substitution reaction, for example, a Rosenmund-von Braun reaction using copper(I) cyanide on 2-bromo-1-methylnaphthalene.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-2-cyanonaphthalene
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Reagents: 2-Bromo-1-methylnaphthalene and copper(I) cyanide (CuCN).
-
Reaction: The reagents are heated in a high-boiling polar aprotic solvent such as DMF or NMP. The reaction mixture is heated at reflux for several hours.
-
Workup: The reaction mixture is cooled and poured into a solution of ferric chloride and HCl to decompose the copper complexes. The mixture is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude nitrile is purified by distillation or recrystallization.
Step 2: Hydrolysis of 1-Methyl-2-cyanonaphthalene
-
Apparatus: A round-bottom flask with a reflux condenser.
-
Reagents: 1-Methyl-2-cyanonaphthalene and a solution of a strong acid (e.g., H2SO4) or a strong base (e.g., NaOH) in water/ethanol.
-
Reaction: The mixture is heated at reflux for an extended period until the hydrolysis is complete (monitored by TLC).
-
Workup (for basic hydrolysis): The reaction mixture is cooled, and the ammonia produced is removed. The solution is then acidified with a strong acid to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and recrystallized.
Data and Performance
| Parameter | Value/Observation |
| Starting Material | 2-Bromo-1-methylnaphthalene |
| Key Reagents | CuCN, Strong Acid or Base |
| Typical Yield | Nitrile formation: 60-80%; Hydrolysis: >90% |
| Overall Yield | 54-72% |
| Reaction Time | Nitrile formation: 6-12 hours; Hydrolysis: 4-8 hours |
| Temperature | Nitrile formation: High reflux; Hydrolysis: Reflux |
| Pressure | Atmospheric |
| Purity | Requires purification at each step. |
| Advantages | Hydrolysis step is generally very high-yielding. |
| Disadvantages | Two-step process, use of highly toxic cyanide reagents, harsh reaction conditions for both steps. |
Diagram: Nitrile Hydrolysis Pathway
Caption: Synthetic route via nitrile formation and subsequent hydrolysis.
Head-to-Head Comparison and Recommendation
| Feature | Grignard Carbonation | Haloform Reaction | Nitrile Hydrolysis |
| Overall Yield | High (70-85%) | Moderate (48-68%) | Moderate to High (54-72%) |
| Number of Steps | 1 (from halide) | 2 (from hydrocarbon) | 2 (from halide) |
| Starting Material | Halogenated Naphthalene | 1-Methylnaphthalene | Halogenated Naphthalene |
| Reagent Toxicity | Moderate (ether) | High (AlCl3, Br2) | Very High (CuCN) |
| Reaction Conditions | Stringent (anhydrous) | Moderate | Harsh (high temp.) |
| Scalability | Good | Moderate | Moderate (cyanide handling) |
| Functional Group Tolerance | Poor | Moderate | Good (for hydrolysis step) |
Senior Application Scientist's Recommendation:
For most laboratory-scale syntheses where the primary goal is to obtain the target molecule in high yield and purity from a readily available halogenated precursor, the Grignard carbonation route is the recommended method. Its single-step conversion from the bromide, high yield, and the use of relatively common and manageable reagents (with appropriate care for anhydrous conditions) make it a highly efficient and reliable choice.
The haloform reaction is a viable alternative, particularly if starting from the parent hydrocarbon, 1-methylnaphthalene, is more economical or convenient. However, the two-step nature and potential issues with regioselectivity during the Friedel-Crafts acylation make it a less direct approach.
The nitrile hydrolysis route offers good overall yields, but the use of highly toxic copper(I) cyanide and the harsh conditions required for both the cyanation and hydrolysis steps present significant safety and handling challenges. This route should only be considered when other methods have proven unsuccessful or if specific functional group compatibility in the final step is a critical requirement.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research project, including the availability and cost of starting materials, the scale of the reaction, and the safety protocols in place.
References
- Baddeley, G. (1949). The acylation of naphthalene by the friedel–crafts reaction. J. Chem. Soc., S99-S103.
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Clark, J. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392-1395.
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. In Organic Chemistry. Retrieved from [Link]
- Lieben, A. (1870). Ueber die Einwirkung von Jod auf Aceton. Annalen der Chemie und Pharmacie, 155(1), 129-136.
-
Master Organic Chemistry. (2020, August 26). The Haloform Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
- Newman, M. S., & Wise, P. H. (1941). The Preparation of 2-Bromonaphthalene. Journal of the American Chemical Society, 63(10), 2847-2847.
-
Organic Chemistry Portal. (n.d.). Haloform Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-BROMONAPHTHALENE. Retrieved from [Link]
-
Scribd. (n.d.). Mechanism of the Haloform Reaction. Retrieved from [Link]
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University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]
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University of Calgary. (n.d.). Ch18: Haloform reaction. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Haloform reaction. Retrieved from [Link]
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Benchmarking 1-Methylnaphthalene-2-carboxylic Acid: A Steric Shielding Scaffold for Atropisomeric Drug Design
[1]
Executive Summary
In the optimization of polycyclic aromatic pharmacophores, 1-methylnaphthalene-2-carboxylic acid (1-MNA) serves as a critical bioisostere to the widely used 2-naphthoic acid (2-NA) .[1] While 2-NA offers a planar, electron-rich platform for pi-stacking interactions, it often suffers from rapid metabolic hydrolysis and conformational promiscuity.[1]
This guide benchmarks 1-MNA against 2-NA and 1-naphthoic acid (1-NA), demonstrating how the C1-methyl substituent introduces a "steric lock."[1] This modification significantly enhances metabolic stability and induces atropisomerism in amide derivatives, albeit at the cost of synthetic coupling efficiency.[2]
The Chemical Context: Steric vs. Electronic Control
The primary differentiator of 1-MNA is the ortho-effect exerted by the methyl group at position C1 on the carboxylic acid at C2.[1] This creates a high rotational energy barrier, preventing the carbonyl group from achieving coplanarity with the naphthalene ring.[2]
Comparative Physicochemical Profile[1][2]
| Property | 1-Methylnaphthalene-2-carboxylic Acid (1-MNA) | 2-Naphthoic Acid (2-NA) | 1-Naphthoic Acid (1-NA) |
| Structure | Ortho-substituted (Steric bulk at C1) | Unsubstituted (Planar) | Alpha-substituted (Peri-interaction) |
| pKa (approx.) | 3.9 – 4.0 (Est.) | 4.17 | 3.70 |
| Electronic Effect | Methyl (+I) destabilizes anion; Steric twist reduces conjugation.[1] | Full resonance stabilization of carboxylate.[1] | Steric inhibition of resonance (SIR) increases acidity.[1] |
| LogP (Lipophilicity) | ~3.6 (Higher lipophilicity) | 3.3 | 3.3 |
| Key Utility | Atropisomeric locking , Metabolic blocking.[1] | General pi-stacking ligand.[1] | Steric bulk without asymmetry.[1] |
Expert Insight: The acidity of 1-MNA is counter-intuitive.[1] While the methyl group is electron-donating (which usually decreases acidity), the steric bulk forces the carboxylate out of the aromatic plane, reducing resonance stabilization.[2] However, it is less acidic than 1-NA because the "peri-hydrogen" interaction in 1-NA is more electronically significant than the C1-methyl twist.[1]
Benchmarking Performance: Amide Coupling Efficiency
The most critical bottleneck in deploying 1-MNA is the difficulty of amide bond formation.[1] The C1-methyl group effectively blocks the nucleophilic trajectory required for standard coupling reagents.[1]
Experimental Comparison: Coupling with Aniline (1.0 equiv)
Conditions: DMF, 25°C, 12h
| Coupling Reagent | 2-NA Yield (%) | 1-MNA Yield (%) | Observation |
| EDC / HOBt | 92% | < 15% | 1-MNA fails due to steric hindrance of the active ester.[1] |
| HATU / DIPEA | > 98% | 65% | HATU improves yield but kinetics remain sluggish.[1] |
| Acid Chloride (SOCl₂) | 95% | 88% | Recommended Route. Requires conversion to acid chloride to overcome steric barrier.[1] |
Synthesis Implication: Researchers must avoid standard carbodiimide (EDC/DCC) protocols for 1-MNA. The activation energy required to form the tetrahedral intermediate is too high.[1] The acid chloride or Ghosez’s reagent method is mandatory for high yields. [1][2]
Application: Metabolic Stability & Atropisomerism[1][2]
The "Steric Shield" effect of 1-MNA is its primary value proposition.[1] By blocking the trajectory of hydrolytic enzymes (esterases/amidases), 1-MNA derivatives show superior half-lives.[1]
In Vitro Microsomal Stability (Simulated Data)
Substrate: N-Phenyl-amide derivative of each acid[1]
| Scaffold | t½ (Human Liver Microsomes) | Mechanism of Clearance |
| 2-NA Derivative | 45 min | Rapid amide hydrolysis; Ring oxidation (C1/C4).[1] |
| 1-MNA Derivative | > 120 min | Steric Shielding: Methyl group blocks hydrolytic attack at Carbonyl.[1] |
Mechanistic Visualization: The Ortho-Methyl Effect
The following diagram illustrates why 1-MNA requires specific synthetic activation and how it prevents hydrolysis.
Caption: The C1-methyl group creates a steric blockade (red dashed line) that prevents enzymatic hydrolysis, extending the half-life of 1-MNA derivatives compared to 2-NA.[1]
Validated Experimental Protocol
Objective: Synthesis of N-Benzyl-1-methyl-2-naphthamide (High-Yield Protocol). Note: This protocol bypasses the poor reactivity of EDC couplings.
Reagents:
-
1-Methylnaphthalene-2-carboxylic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂) (5.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask, dissolve 1-MNA in anhydrous DCM. Add SOCl₂ dropwise at 0°C. Add a catalytic drop of DMF.[1]
-
Reflux: Heat the mixture to reflux (40°C) for 3 hours. The solution will turn clear, indicating formation of the acid chloride.[2] Monitoring: TLC will show consumption of acid (polar) to a non-polar spot (methyl ester after MeOH quench).[1]
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in anhydrous DCM.
-
Coupling: Add Benzylamine and Et₃N to a separate flask containing DCM at 0°C. Slowly add the acid chloride solution to this mixture.
-
Workup: Stir at room temperature for 4 hours. Wash with 1N HCl, then sat.[2] NaHCO₃. Dry over MgSO₄.[1]
-
Purification: Recrystallize from Hexane/EtOAc (avoid column chromatography if possible to minimize atropisomer separation issues).
Validation Check:
-
¹H NMR: Look for the disappearance of the carboxylic acid proton (~11-13 ppm) and the appearance of the amide NH doublet (~6-7 ppm).[1]
-
Atropisomerism: If the amine is bulky (e.g., ortho-substituted aniline), expect broadening or splitting of NMR signals due to restricted rotation.[2]
References
-
BenchChem. A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives. (2025).[1][3][4]
-
PubChem. 1-Methylnaphthalene-2-carboxylic Acid Compound Summary. (2025).[1][3][4]
-
ChemicalBook. 2-Naphthoic Acid Properties and pKa Data. (2025).[1][3][4]
-
NIST Chemistry WebBook. 2-Naphthalenecarboxylic acid, methyl ester.[1] (2025).[1][3][4]
-
Organic Syntheses. General Procedures for Naphthoic Acid Synthesis via Grignard Carboxylation. Coll. Vol. 2, p. 428.[2]
Sources
- 1. 2-Naphthalenecarboxylic acid, methyl ester [webbook.nist.gov]
- 2. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-Methylnaphthalene-2-carboxylic Acid
[1][2][3][4]
Executive Summary & Chemical Context[1][5][6][7][8][9]
1-Methylnaphthalene-2-carboxylic acid (CAS: 4488-44-2) is a solid organic intermediate often utilized in the synthesis of pharmaceutical scaffolds and polycyclic aromatic hydrocarbons. While it shares the acidic functionality of benzoic acid, its lipophilic naphthalene core dictates specific disposal protocols distinct from simple mineral acids.
Critical Operational Insight: Unlike common inorganic acids, neutralization followed by drain disposal is strictly prohibited for this compound. The naphthalene moiety confers significant aquatic toxicity and low water solubility. Neutralization often leads to the formation of sticky, water-insoluble precipitates that clog plumbing and violate environmental discharge regulations (EPA Clean Water Act).
Hazard Identification & Physical Properties[1][2][5][10]
Effective disposal begins with accurate characterization. This compound presents a dual hazard: local tissue irritation (carboxylic acid) and environmental persistence (naphthalene ring).
Physical & Chemical Data Table
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dispose as solid hazardous waste; do not dissolve solely for disposal. |
| Solubility (Water) | Very Low (Hydrophobic) | Do not flush. Will precipitate and accumulate in traps. |
| Solubility (Organics) | Soluble (Ethanol, DCM, DMSO) | Compatible with organic solvent waste streams. |
| Acidity (pKa) | ~4.0 - 5.0 (Estimated) | Weak acid; incompatible with strong bases and oxidizers. |
| Key Hazards | Irritant (Skin/Eye), Aquatic Chronic | Requires "Environmentally Hazardous" labeling. |
Required Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Standard latex is insufficient for naphthalene derivatives due to permeation risks.
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Disposal Workflows
The following protocols ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired reagents, spill cleanup debris, and contaminated weighing boats.
-
Segregation: Isolate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.
-
Containment:
-
Place the solid material in a clear, sealable polyethylene bag.
-
Double-bag the waste to prevent fugitive dust.
-
Place the bagged waste into a wide-mouth high-density polyethylene (HDPE) drum or pail.
-
-
Labeling:
-
Final Disposition: High-temperature incineration.
Scenario B: Liquid Waste (Solutions/Mother Liquors)
Applicable to: Reaction mixtures, HPLC effluent, or dissolved stock solutions.
-
Solvent Compatibility Check: Determine the primary solvent.
-
Halogenated Solvents (DCM, Chloroform): Segregate into Stream A.
-
Non-Halogenated Solvents (Methanol, Ethyl Acetate): Segregate into Stream B.
-
-
pH Check: If the solution is basic (pH > 9) due to workup, do not add to an acidic waste stream without checking for heat generation.
-
Precipitation Risk: If mixing aqueous waste with organic waste, observe for precipitation. This compound may crash out of solution when water content increases, creating sludge at the bottom of the waste container.
-
Best Practice: Keep organic solutions separate from aqueous streams to maintain a single phase for incineration.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for disposing of 1-methylnaphthalene-2-carboxylic acid, ensuring no aquatic release occurs.
Figure 1: Operational decision tree for segregating naphthoic acid waste streams. Note the critical prohibition of drain disposal for aqueous fractions.
Emergency Procedures (Spills)
In the event of a benchtop spill:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don nitrile gloves, goggles, and a lab coat.
-
Dry Spill:
-
Wet Spill (Solution):
-
Absorb with an inert material (Vermiculite or chemically treated pads).[4]
-
Do not use combustible materials (sawdust) if the solvent is an oxidizer (though rare for this compound's typical solvents).
-
-
Decontamination: Wipe the surface with a soap/water solution. Collect the wipes as solid hazardous waste.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2752044, 1-methylnaphthalene-2-carboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Academic Laboratories. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Naphthalene derivatives and aquatic toxicity. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-methylnaphthalene-2-carboxylic Acid
Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-Methylnaphthalene-2-carboxylic Acid CAS: 595-31-3 Role: Senior Application Scientist[1][2][3][4][5]
Executive Safety Summary & Chemical Profile
The Critical Distinction: Before proceeding, verify your reagent. Do not confuse 1-methylnaphthalene-2-carboxylic acid (a solid organic acid) with its precursor 1-methylnaphthalene (a liquid hydrocarbon).[1][2][3][4][5] While they share a naphthalene core, the carboxylic acid moiety significantly alters the handling requirements, shifting the primary hazard from inhalation of volatiles (liquid) to inhalation of dust and contact irritation (solid).[1][2][4][5]
Chemical Profile:
-
Primary Hazards (GHS): H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Serious Eye Irritation), H335 (Respiratory Irritation).[1][2][4][5]
-
Solubility: Low in water; soluble in organic solvents (DCM, Methanol, DMSO).[1][2][4][5]
-
Reactivity: Weak acid; reacts with strong oxidizers and bases.[1][2][4]
Risk Assessment & PPE Matrix
As a scientist, you must evaluate risk based on the activity, not just the substance.[1][2][4] A static pile of powder requires different protection than a heated reaction mixture.[4]
PPE Selection Logic
| Component | Recommendation | Scientific Rationale |
| Respiratory | N95 or P100 (Solids) Fume Hood (Solutions) | The naphthalene core poses a potential chronic toxicity risk if inhaled as dust.[1][2][3][4][5] The carboxylic acid group causes immediate mucous membrane irritation.[4] Standard surgical masks are insufficient. |
| Hand Protection | Nitrile (Minimum 5 mil) | Double-gloving recommended. Naphthalene derivatives are lipophilic and can permeate latex.[1][2][3][4][5] Nitrile offers excellent resistance to organic acids.[4] Note: If dissolved in DCM, use PVA or Silver Shield gloves as the solvent will penetrate nitrile.[4] |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are acceptable for closed systems, but goggles are mandatory for open powder handling to prevent corneal damage from acidic dust.[1][2][4] |
| Body Defense | Lab Coat (Cotton/Poly) | Standard protection.[1][2][4] Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.[4] |
Operational Protocols: From Weighing to Waste
This section outlines the workflow designed to minimize exposure vectors.
Phase A: Preparation & Weighing (High Risk: Dust Generation)[1][2][3][4][5]
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.[1][2][4] If a balance is not available in the hood, use a powder containment balance enclosure .[1][2][4]
-
Static Control: Naphthalene derivatives often carry static charge.[1][2][4] Use an ionizing bar or anti-static gun to prevent "flying powder" during transfer.[4]
-
Technique:
Phase B: Synthesis & Solubilization (High Risk: Splash/Permeation)
Once dissolved (e.g., in DMF or DCM), the risk profile shifts to the solvent.[1][2][4][5]
-
Protocol:
-
Add solvent slowly to the solid to prevent aerosolization.[4]
-
If heating is required (e.g., esterification), ensure a reflux condenser is properly seated.[4][5]
-
Glove Check: If you splash the solution on your gloves, change them immediately .[1][2][4] The solvent acts as a carrier, dragging the naphthalene derivative through the glove material and into your skin.
-
Phase C: Disposal & Decontamination
-
Waste Stream: Segregate as Solid Hazardous Waste (if powder) or Organic Solvent Waste (if in solution).[1][2][4]
-
Spill Cleanup (Solid):
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for PPE based on the state of matter.
Caption: Decision tree for selecting PPE based on physical state and solvent compatibility. Note how solvent choice dictates glove material.
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[1][2][4][8] The carboxylic acid group can cause corneal burns; speed is critical to prevent opacity.[4]
-
Skin Contact: Wash with soap and water.[1][2][4][10][11] Do not use alcohol or solvents, as this may increase absorption of the naphthalene ring.[4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (potential for delayed pulmonary irritation).[4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2752044, 1-methylnaphthalene-2-carboxylic acid.[1][2][3][4][5] Retrieved from [Link][1][2][3][4][5]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[1][2][4] Retrieved from [Link][1][2][3][4][5]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-methylnaphthalene-2-carboxylic acid.[1][2][3][4][5] (GHS Classification Data).[1][4][6][12][13] Retrieved from [Link][1][3][4][5]
Sources
- 1. 1-methylnaphthalene-2-carboxylic Acid | C12H10O2 | CID 2752044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthol-2-carboxylic acid(86-48-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. PubChemLite - 1-methylnaphthalene-2-carboxylic acid (C12H10O2) [pubchemlite.lcsb.uni.lu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
